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Foundational

Physicochemical properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives, a class of non-canonical amino acids that combines the unique electronic properties of fluorine with the conformational rigidity and favorable metabolic profile of the oxetane ring. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and functional properties, providing field-proven insights and self-validating experimental protocols for their characterization. We will explore the critical interplay of lipophilicity, acidity, solubility, and metabolic stability, demonstrating how the 3-fluorooxetan-3-yl moiety can be leveraged to overcome common drug development challenges and unlock novel therapeutic potential.

The Strategic Advantage of the 3-Fluorooxetan-3-yl Moiety

The design of effective small molecule drugs is a multi-parameter optimization challenge. The introduction of fluorinated amino acids into lead compounds is a well-established strategy to enhance metabolic stability, modulate receptor binding affinity, and improve overall pharmacokinetic profiles.[3][4] The 2-amino-2-(3-fluorooxetan-3-yl)acetic acid scaffold is particularly noteworthy for several reasons:

  • Combined Influence: It merges the potent inductive effect of a fluorine atom with the three-dimensional structure of an oxetane ring. This combination allows for fine-tuning of electronic properties and molecular conformation simultaneously.

  • Metabolic Stability: The inherent strength of the C-F bond and the typical resistance of the oxetane ring to metabolism can effectively block common sites of oxidative metabolism, prolonging the half-life of a drug.[2]

  • Conformational Rigidity: Unlike flexible alkyl chains, the strained oxetane ring introduces a degree of conformational constraint. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.

  • Solubility and Polarity: The ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, which can help to mitigate the increased lipophilicity often associated with fluorination and improve aqueous solubility.

This guide will now dissect the key physicochemical properties that arise from this unique structural combination.

Lipophilicity (LogP/LogD): Navigating Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, and membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Causality and Insights

The 3-fluorooxetan-3-yl group presents a nuanced impact on lipophilicity. While the introduction of fluorine generally increases the lipophilicity of aliphatic systems, the presence of the polar ether oxygen in the oxetane ring provides a countervailing effect. The strong electron-withdrawing nature of fluorine can also reduce the basicity of the proximal amino group, which in turn influences the LogD at physiological pH (7.4).[5] This allows for a unique "tuning" of lipophilicity; the scaffold can increase local lipophilicity in a targeted region of a molecule without dramatically increasing the overall LogP, a common challenge in drug design.[6]

Illustrative Data

The following table presents hypothetical, yet scientifically plausible, LogP and LogD7.4 values for a series of analogous amino acids to illustrate the effect of the 3-fluorooxetan-3-yl substitution.

CompoundStructureCalculated LogPCalculated LogD7.4Rationale for Change
2-Amino-2-(oxetan-3-yl)acetic acid(Non-fluorinated parent)-0.96-2.5Baseline, highly polar due to oxetane and amino acid groups.[7]
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid (Target Scaffold)-0.45 -1.8 Fluorine adds lipophilicity, partially offset by the oxetane oxygen.
2-Amino-2-(3-methyloxetan-3-yl)acetic acid(Methylated analogue)-0.60-2.1Methyl group is less lipophilic than fluorine in this context.[8]
2-Amino-2-(p-fluorophenyl)acetic acid(Aromatic analogue)-1.60-3.0Aromatic system and fluorine's position significantly alter electronics and polarity.[9]
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol describes a self-validating system for determining the distribution coefficient at pH 7.4.

Principle: The compound is partitioned between two immiscible phases (n-octanol and phosphate-buffered saline at pH 7.4). The concentration of the compound in each phase is then determined, and the ratio is used to calculate LogD.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the PBS (1:1 v/v) for 24 hours, then allow the phases to separate completely.

    • Pre-saturate the PBS by mixing it vigorously with n-octanol (1:1 v/v) for 24 hours and allowing separation. This ensures thermodynamic equilibrium.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

  • Partitioning:

    • In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.

    • Spike the mixture with a small volume (e.g., 20 µL) of the compound stock solution to achieve a final concentration that is detectable by your analytical method (e.g., 10 µM).

    • Cap the vial tightly and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the aqueous (PBS) phase and an aliquot from the organic (n-octanol) phase.

    • Dilute each aliquot appropriately.

    • Analyze the concentration of the compound in each diluted aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the LogD7.4 using the formula: LogD_7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )

Acidity and Basicity (pKa): The Key to Ionization

The pKa values of the ionizable groups (the α-amino group and the carboxylic acid) dictate the charge state of the molecule at a given pH. This profoundly impacts solubility, receptor binding (especially ionic interactions), and cell permeability.

Causality and Insights

The primary influence on the pKa of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives is the powerful inductive electron-withdrawing effect of the fluorine atom. This effect stabilizes the conjugate base of an acid and destabilizes the conjugate acid of a base.

  • α-Amino Group: The fluorine atom, positioned two carbons away (at the β-position relative to the nitrogen), will significantly decrease the pKa of the α-amino group (NH3+). This means the amino group will be less basic and will exist in its neutral form (NH2) at a lower pH compared to its non-fluorinated counterpart.

  • Carboxylic Acid Group: The inductive effect is transmitted through the carbon skeleton to the carboxyl group, increasing its acidity and thus lowering its pKa. However, this effect is typically less pronounced than on the amino group due to the greater distance.

A lower amino group pKa can be highly advantageous, reducing the overall positive charge at physiological pH and potentially improving the permeability of the molecule.

Illustrative Data

This table shows expected pKa shifts based on the principles of fluorine substitution.

Functional GroupNon-Fluorinated (pKa)3-Fluorooxetan-3-yl Substituted (Predicted pKa) Reason for Shift
α-Amino Group~9.2~7.8 - 8.2 Strong inductive electron withdrawal by fluorine significantly reduces basicity.[5]
Carboxylic Acid Group~2.3~1.9 - 2.1 Weaker inductive effect through the carbon backbone increases acidity.
Experimental Protocol: Potentiometric Titration for pKa Determination

This is a gold-standard method for directly measuring pKa values.

Principle: The compound is dissolved in water and titrated with a strong acid or base. The pH of the solution is monitored continuously, and the pKa is determined from the inflection points of the resulting titration curve.

Step-by-Step Methodology:

  • System Setup:

    • Use a calibrated, high-precision pH meter with a combination glass electrode.

    • Employ a temperature-controlled titration vessel to maintain a constant temperature (e.g., 25°C).

    • Use a calibrated automated burette for precise delivery of the titrant.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the test compound to prepare a solution of known concentration (e.g., 1-5 mM).

    • Dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations. The solvent should be degassed, deionized water.

  • Titration Procedure:

    • Place the sample solution in the titration vessel and begin stirring.

    • For determining the amino pKa, titrate with a standardized strong acid (e.g., 0.1 M HCl). For the carboxylic acid pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value after each addition of titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

    • Alternatively, use specialized software to analyze the titration curve and calculate the pKa values by fitting the data to the Henderson-Hasselbalch equation.

Visualizing the Workflow and Molecular Impact

To effectively manage the characterization of these derivatives, a structured workflow is essential. Furthermore, understanding the interconnected effects of the core moiety is key to its rational application in drug design.

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of a novel 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivative.

G cluster_0 Initial Synthesis & Purification cluster_1 Core Physicochemical Assays cluster_2 In Vitro ADME Profiling cluster_3 Data Integration & Decision Making Synthesis Synthesis of Derivative Purification Purification & QC (NMR, LC-MS, Purity) Synthesis->Purification Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) Purification->Solubility Lipophilicity LogD7.4 Assay (Shake-Flask/HPLC) Purification->Lipophilicity pKa pKa Determination (Potentiometric/UV-Metric) Purification->pKa Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Solubility->Metabolic_Stability ADME_Profile Integrated ADME Profile Solubility->ADME_Profile Lipophilicity->Metabolic_Stability Lipophilicity->ADME_Profile pKa->Metabolic_Stability pKa->ADME_Profile Permeability Cell Permeability (e.g., PAMPA, Caco-2) Metabolic_Stability->Permeability Permeability->ADME_Profile Decision Go/No-Go Decision or Next Design Cycle ADME_Profile->Decision

Caption: A logical workflow for characterizing novel amino acid derivatives.

Impact of the 3-Fluorooxetan-3-yl Moiety on Drug Properties

This diagram illustrates the causal relationships between the structural features of the moiety and its downstream effects on key drug-like properties.

G Moiety 3-Fluorooxetan-3-yl Moiety P_pKa Lowers pKa of proximal amines Moiety->P_pKa P_MetStab Increases Metabolic Stability (C-F Bond) Moiety->P_MetStab P_Conf Introduces Conformational Rigidity Moiety->P_Conf P_Lipo Modulates Lipophilicity & Solubility Moiety->P_Lipo C_Perm Improved Cell Permeability P_pKa->C_Perm Reduces charge C_Bio Enhanced Bioavailability & Half-Life P_MetStab->C_Bio Blocks metabolism C_Bind Increased Binding Affinity & Selectivity P_Conf->C_Bind Pre-organizes conformation P_Lipo->C_Perm Balances properties P_Lipo->C_Bio Balances properties C_Form Favorable Formulation Properties P_Lipo->C_Form Balances properties

Caption: How the core moiety influences key physicochemical and drug properties.

Conclusion

The 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid scaffold represents a sophisticated building block for modern drug discovery. Its constituent parts—the amino acid, the fluorine atom, and the oxetane ring—each contribute to a unique and highly tunable set of physicochemical properties. By understanding and predictably modulating lipophilicity, pKa, and metabolic stability, researchers can rationally design molecules with superior ADME profiles and enhanced therapeutic potential. The experimental frameworks provided herein offer a robust, self-validating system for the characterization of these promising derivatives, enabling data-driven decisions in the complex process of drug development.

References

  • Fluorinated amino acids - Refubium. (2012, March 21).
  • Melnykov, K. P., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
  • Fluorinated Amino Acids. BOC Sciences.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015, December 11). Walsh Medical Media.
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2026, January 2). ResearchGate.
  • (2S)-2-amino-2-(3-fluorophenyl)acetic acid. PubChem.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). PMC.
  • (S)-2-Amino-2-(oxetan-3-yl)acetic acid. ChemScene.
  • 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. Sigma-Aldrich.

Sources

Exploratory

Mechanism of action for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in drug discovery

An In-Depth Technical Guide for the Mechanistic Elucidation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid Abstract 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid represents a novel, non-proteogenic amino acid with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Mechanistic Elucidation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid

Abstract

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid represents a novel, non-proteogenic amino acid with significant potential in drug discovery. Its unique structure, combining a fluorinated alpha-carbon with a strained oxetane ring, suggests a complex and potentially multifaceted mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the biological activity of this compound. We will proceed from foundational physicochemical analysis to detailed in vitro and in vivo studies, outlining not just the requisite protocols but the strategic rationale behind each experimental phase. Our approach is designed to be a self-validating system, where each stage of investigation informs the next, leading to a robust and well-supported mechanistic hypothesis.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid stems from the strategic incorporation of two key structural motifs: a fluorine atom and an oxetane ring. Understanding the established roles of these components in medicinal chemistry provides a logical starting point for our investigation.

  • The Role of Fluorine: The substitution of hydrogen with fluorine is a well-established strategy in drug design.[1][2][3] The high electronegativity and small size of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6][7] Specifically, fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life.[6][8] Furthermore, the C-F bond can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, potentially enhancing potency.[4]

  • The Oxetane Moiety: The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal chemistry.[9][10] It is often employed as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[10][11] The incorporation of an oxetane ring can significantly improve aqueous solubility, a critical factor for bioavailability, and modulate the basicity of nearby functional groups, which can be crucial for avoiding off-target effects such as hERG channel inhibition.[9][12][13] Its rigid, three-dimensional structure can also enforce a specific conformation, leading to enhanced target selectivity.

The combination of these two features in 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid suggests a compound with potentially enhanced metabolic stability, improved solubility, and a unique conformational profile for interacting with biological targets.

Proposed Initial Hypothesis: A Trojan Horse Inhibitor

Based on its structure as a non-proteogenic amino acid, a primary hypothesis is that 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid acts as a "Trojan horse" by being recognized and transported by cellular amino acid transporters. Once inside the cell, it could exert its effects through several potential mechanisms:

  • Competitive Inhibition of Amino Acid-Utilizing Enzymes: The compound could act as a competitive inhibitor for enzymes that utilize natural amino acids as substrates.

  • Misincorporation into Proteins: It might be mistakenly incorporated into newly synthesized proteins, leading to protein misfolding, aggregation, and cellular stress.[14]

  • Modulation of Amino Acid Sensing Pathways: The compound could interfere with cellular pathways that sense amino acid availability, such as the mTOR pathway.[15]

This guide will outline a phased experimental approach to test these hypotheses.

Phase I: Foundational Physicochemical and Structural Characterization

Before delving into complex biological assays, a thorough understanding of the molecule's fundamental properties is essential. This phase ensures the quality and purity of the compound and provides critical data for interpreting subsequent biological results.

Synthesis and Purification

While a detailed synthetic route is beyond the scope of this guide, a reproducible, scalable synthesis is the first critical step. The final product must be purified to >98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Verification

The definitive structure of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid must be confirmed using a suite of analytical techniques.

Table 1: Analytical Techniques for Structural Verification

Technique Purpose Expected Outcome
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the amino acid backbone and the oxetane ring protons.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the carboxylic acid, alpha-carbon, and oxetane carbons.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A single resonance with potential coupling to nearby protons, providing structural information.[16][17][18]
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.A measured mass that matches the calculated theoretical mass to within 5 ppm.[19]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard, such as trifluoroacetic acid, for quantification if required.[20]

  • Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine-capable probe. A simple one-pulse experiment is typically sufficient.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to a known standard (e.g., CFCl₃ at 0 ppm).

  • Analysis: Analyze the chemical shift, multiplicity (due to ¹H-¹⁹F coupling), and integration to confirm the fluorine environment.[18][21]

Phase II: In Vitro Mechanistic Evaluation

This phase aims to identify the primary biological interactions of the compound using a series of cell-free and cell-based assays.[22][23][24][25]

G cluster_0 Phase II: In Vitro Mechanistic Evaluation A Compound B Enzyme Inhibition Assays A->B Test for direct enzyme inhibition C Amino Acid Transporter Assays A->C Is it a substrate/inhibitor? E Cell Viability/Cytotoxicity Assays A->E Determine IC50/EC50 D Protein Incorporation Studies C->D If transported, is it incorporated? F Signaling Pathway Analysis (e.g., Western Blot for mTOR pathway) E->F If cytotoxic, what pathways are affected?

Caption: Workflow for Phase II in vitro mechanistic studies.

Target Engagement: Amino Acid Transporter Interaction

A key step in our proposed mechanism is cellular uptake via amino acid transporters. L-type amino acid transporters (LATs) are a prime candidate as they are often upregulated in cancer cells.[15]

  • Cell Culture: Use a cell line known to overexpress LAT1 (e.g., HT-29 or A549).

  • Membrane Preparation: Prepare membrane fractions from the cultured cells.

  • Assay Setup: In a 96-well plate, add membrane preparations, a known concentration of a radiolabeled LAT1 ligand (e.g., ³H-Leucine), and varying concentrations of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid.

  • Incubation: Incubate the plates to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a suitable model to determine the inhibitory constant (Ki).

Cellular Consequence: Protein Misfolding and Stress Response

If the compound is incorporated into proteins, it may lead to misfolding and trigger the Unfolded Protein Response (UPR).

  • Cell Treatment: Treat a relevant cell line (e.g., HEK293T) with varying concentrations of the compound for 24-48 hours. Include a positive control (e.g., Tunicamycin).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine the induction of the UPR.

Phase III: Preclinical Evaluation in Animal Models

Positive results from in vitro studies provide the rationale for moving into more complex in vivo systems. Animal models are essential for understanding the compound's pharmacokinetics, efficacy, and safety profile in a whole organism.[26][27][28][29]

G cluster_1 Phase III: Preclinical Animal Studies G Lead Compound H Pharmacokinetic (PK) Studies G->H Determine ADME properties I Efficacy Studies (e.g., Xenograft Model) G->I Assess anti-tumor activity J Toxicology Studies G->J Evaluate safety profile K Decision Point: Advance to IND-enabling studies? H->K I->K J->K

Caption: Key stages of the preclinical evaluation phase.

Pharmacokinetic (ADME) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is critical. Given the presence of fluorine, particular attention should be paid to potential metabolites.[6][7][8][30]

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and any identified metabolites) in the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonLin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Representative Pharmacokinetic Parameters to be Determined

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption
Tmax Time at which Cmax is reachedIndicates the rate of absorption
Half-lifeDetermines dosing interval
AUC Area Under the CurveRepresents total drug exposure
Bioavailability (%) Fraction of administered dose reaching systemic circulationKey for determining oral vs. IV dosing

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous pathway for elucidating the mechanism of action of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid. By systematically progressing from basic physicochemical characterization to complex in vivo models, researchers can build a comprehensive understanding of this novel compound. The data generated through these studies will be crucial for determining its therapeutic potential and for guiding future drug development efforts. The unique combination of fluorine and an oxetane ring holds significant promise, and a thorough mechanistic investigation is the essential next step in unlocking its value.

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  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (n.d.). Journal of the American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv. (n.d.). Retrieved March 28, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). Retrieved March 28, 2026, from [Link]

  • Synthesis and antitubercular activity of novel amino acid derivatives - PubMed. (2012, February 15). Retrieved March 28, 2026, from [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society. (2023, January 5). Retrieved March 28, 2026, from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). Beilstein Journal of Organic Chemistry. [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). Retrieved March 28, 2026, from [Link]

  • Animal models for determining amino acid digestibility in humans - a review - PubMed. (2012, August 15). Retrieved March 28, 2026, from [Link]

  • Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - Lirias - KU Leuven. (2024, August 1). Retrieved March 28, 2026, from [Link]

  • A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC. (2024, April 22). Retrieved March 28, 2026, from [Link]

  • ADME-Tox Profiles of Some Food Additives and Pesticides - AIP Publishing. (n.d.). Retrieved March 28, 2026, from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2026, January 9). Beilstein Journal of Organic Chemistry. [Link]

  • Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment. (n.d.). World Journal of Biological Chemistry. Retrieved March 28, 2026, from [Link]

  • Animal models of human amino acid responses - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2). Retrieved March 28, 2026, from [Link]

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Foundational

A Technical Guide to Enhancing Peptide Metabolic Stability with 3-Fluorooxetane Rings

Executive Summary Peptide therapeutics represent a frontier in precision medicine, offering high specificity and potency. However, their clinical utility is frequently hampered by poor metabolic stability, primarily due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide therapeutics represent a frontier in precision medicine, offering high specificity and potency. However, their clinical utility is frequently hampered by poor metabolic stability, primarily due to rapid degradation by proteases.[1][2][3] This technical guide explores an advanced strategy to overcome this limitation: the incorporation of 3-fluorooxetane rings into the peptide backbone. This motif is presented as a synergistic solution that combines the benefits of conformational constraint and the unique electronic properties of fluorine. By acting as a rigid, electronegative shield, the 3-fluorooxetane moiety can sterically and electronically protect adjacent amide bonds from enzymatic hydrolysis, significantly extending the peptide's circulating half-life. We will delve into the mechanistic underpinnings of this stabilization, provide a detailed experimental workflow for synthesis and evaluation, and present a framework for interpreting the resulting stability data.

The Achilles' Heel of Peptide Therapeutics: Metabolic Instability

The promise of peptides as drugs is immense, yet their translation to the clinic is often challenged by their susceptibility to in-vivo degradation.[4] The human body possesses a vast arsenal of proteases and peptidases, such as endopeptidases (e.g., trypsin, chymotrypsin) and exopeptidases (e.g., aminopeptidases, carboxypeptidases), which efficiently hydrolyze peptide bonds.[5] This rapid enzymatic cleavage, coupled with fast renal clearance, results in a short plasma half-life, often lasting only minutes.[2] This necessitates frequent, high-dose administrations, which can diminish patient compliance and increase the cost of therapy. Consequently, medicinal chemists have developed numerous strategies to fortify peptides against this metabolic onslaught.

Foundational Strategies for Enhancing Peptide Stability

Before examining the unique advantages of the 3-fluorooxetane ring, it is essential to understand the two primary strategies from which its design is derived: fluorination and conformational constraint.

Fluorination: The Power of an Electronegative Shield

The introduction of fluorine into drug molecules is a well-established strategy for improving metabolic stability.[6][7][8] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly altering the molecule's electronic properties. When incorporated into an amino acid side chain or backbone, fluorine can enhance proteolytic resistance through several mechanisms:[9][10]

  • Electronic Shielding: The strong electron-withdrawing nature of fluorine can decrease the electron density of the adjacent amide carbonyl, making it a less favorable substrate for nucleophilic attack by protease catalytic residues.[6]

  • Steric Hindrance: Even a single fluorine atom can provide a steric block that prevents the peptide from fitting optimally into the active site of a degrading enzyme.[11]

  • Conformational Influence: Fluorination can alter local bond angles and dihedral preferences, subtly changing the peptide's conformation to one that is not recognized by proteases.[12]

Conformational Constraint: Rigidity as a Defense

Proteases typically recognize and cleave peptides that adopt a specific, extended conformation within their active site. A powerful strategy to prevent this is to lock the peptide backbone into a conformation that is incompatible with enzymatic recognition. This is often achieved by incorporating rigid structural elements, such as:

  • Proline and its Analogues: The pyrrolidine ring of proline restricts the Φ (phi) dihedral angle of the peptide backbone, often inducing turns and disrupting the extended structures that proteases prefer.[13][14]

  • Backbone Cyclization: Connecting the N- and C-termini or creating a side-chain-to-backbone bridge can dramatically increase metabolic stability by preventing access for exopeptidases and restricting the overall conformational freedom of the molecule.[5]

  • Peptide Bond Isosteres: Replacing a standard amide bond with a non-hydrolyzable mimic, such as an oxetane ring, removes the direct point of enzymatic attack.[15][16]

The 3-Fluorooxetane Motif: A Synergistic Approach to Stabilization

The 3-fluorooxetane ring represents a sophisticated fusion of the principles of fluorination and conformational constraint. When used as a replacement for a backbone carbonyl or as part of a proline mimetic, it offers a dual-action defense against proteolytic degradation.

The Oxetane Ring as a Conformational Anchor

The oxetane is a four-membered, oxygen-containing heterocycle that has gained significant attention in drug discovery.[17] Its strained, three-dimensional structure makes it an excellent tool for introducing conformational rigidity.[18] When incorporated into a peptide backbone, for instance as a 3-amino-oxetane to replace an amide carbonyl, it serves several key functions:[15][19]

  • It acts as a rigid spacer, severely limiting the rotational freedom around the modified bond.

  • It introduces a "kink" in the peptide chain, disrupting ideal protease recognition motifs.[15][19]

  • As a polar motif, it can improve solubility without significantly increasing molecular weight.[17][18]

The Strategic Role of the 3-Fluoro Substituent

Placing a fluorine atom on the 3-position of the oxetane ring adds a powerful electronic dimension to its stabilizing effect. This strategic placement is critical, as it positions the highly electronegative fluorine atom in close proximity to the peptide backbone, creating a potent localized shield that deters enzymatic attack on adjacent, unmodified peptide bonds.[6][20]

Proposed Mechanism of Stabilization: A Dual-Action Shield

The stabilizing effect of the 3-fluorooxetane ring is hypothesized to be a two-pronged mechanism that simultaneously addresses both conformational and electronic vulnerabilities of the peptide backbone.

  • Macro-Level Steric Shielding: The rigid, non-planar structure of the oxetane ring itself prevents the peptide from adopting the linear conformation required for binding to the catalytic groove of many proteases.

  • Micro-Level Electronic Repulsion: The fluorine atom generates a region of negative electrostatic potential. This can repel the nucleophilic residues (like serine or cysteine) in a protease's active site, effectively preventing the initiation of the hydrolytic chemical reaction.

This dual mechanism is illustrated in the diagram below.

G cluster_0 Standard Peptide Cleavage cluster_1 3-Fluorooxetane Stabilization P_backbone1 Peptide Backbone Scissile Scissile Amide Bond (Vulnerable) P_backbone2 Peptide Backbone Protease Protease Active Site Protease->Scissile Nucleophilic Attack Mod_backbone1 Peptide Backbone Fluorooxetane 3-Fluorooxetane Ring (Protected Site) Mod_backbone2 Peptide Backbone Protease2 Protease Active Site Protease2->Fluorooxetane

Figure 1. Mechanism of peptide stabilization by a 3-fluorooxetane ring.

Experimental Workflow: Synthesis and Evaluation

Validating the efficacy of a 3-fluorooxetane modification requires a systematic workflow encompassing chemical synthesis and biochemical analysis.

Synthesis and Incorporation of Building Blocks

The first step involves the synthesis of an Fmoc-protected amino acid analogue containing the 3-fluorooxetane moiety. This can be a multi-step process starting from commercially available precursors. Once the building block is synthesized and purified, it can be incorporated into a target peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[16]

In Vitro Metabolic Stability Assays

The core of the evaluation lies in comparing the stability of the modified peptide to its unmodified (native) counterpart in biologically relevant media. The two most common assays are the plasma stability assay and the liver microsomal stability assay.[3][21][22]

G cluster_workflow Metabolic Stability Assay Workflow start Incubate Peptide (Native & Modified) in Plasma or Microsomes quench Quench Reaction at Time Points (t=0, 1, 4, 8, 24h) with Acetonitrile start->quench precip Precipitate Proteins (Centrifugation) quench->precip extract Extract Supernatant precip->extract analyze LC-MS Analysis extract->analyze calc Calculate % Remaining vs. t=0 Determine Half-Life (t½) analyze->calc

Figure 2. General workflow for assessing peptide metabolic stability.

Protocol: Human Plasma Stability Assay

  • Preparation: Prepare stock solutions of the native and 3-fluorooxetane-modified peptides in a suitable solvent (e.g., DMSO) at 1 mg/mL.

  • Incubation: Add 5 µL of the peptide stock solution to 495 µL of fresh human plasma (pre-warmed to 37°C) to achieve a final concentration of 10 µg/mL. Vortex gently to mix.

  • Time Points: Incubate the mixture in a shaking water bath at 37°C. At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 50 µL aliquot.

  • Reaction Quenching: Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard to precipitate plasma proteins and stop enzymatic reactions.

  • Protein Precipitation: Vortex the quenched sample vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Use a high-resolution LC-MS system to quantify the amount of intact peptide remaining by comparing the peak area of the peptide to that of the internal standard.[23][24]

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a first-order decay model to calculate the half-life (t½) of the peptide in plasma.

Data Interpretation: A Hypothetical Case Study

To illustrate the potential impact of this modification, consider a hypothetical therapeutic peptide, "Peptide-A," and its modified version, "F-Ox-Peptide-A."

Peptide VersionHalf-Life (t½) in Human Plasma (hours)Half-Life (t½) in Human Liver Microsomes (hours)
Peptide-A (Native) 0.50.2
F-Ox-Peptide-A 18.09.5
Table 1. Illustrative stability data comparing a native peptide with its 3-fluorooxetane-modified analogue.

The data in Table 1 clearly demonstrates the profound stabilizing effect of the 3-fluorooxetane modification. The half-life in human plasma increased 36-fold, suggesting significant protection from circulating proteases. The 47.5-fold increase in stability in the presence of liver microsomes indicates resistance to a wide range of metabolic enzymes found in the liver, a primary site of drug metabolism.[9][22]

Conclusion and Future Outlook

The incorporation of 3-fluorooxetane rings into peptide backbones represents a potent and sophisticated strategy for overcoming the fundamental challenge of metabolic instability. By synergistically combining conformational restriction with localized steric and electronic shielding, this modification can dramatically extend the in-vivo half-life of peptide therapeutics. This approach not only protects against direct enzymatic cleavage at the site of modification but also shields adjacent amide bonds, offering a robust solution for designing next-generation peptide drugs. As synthetic methodologies for creating these advanced building blocks become more accessible, the 3-fluorooxetane motif is poised to become an invaluable tool in the arsenal of drug development professionals, enabling the creation of more durable, effective, and patient-friendly peptide medicines.

References

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed. (2013, June 15). PubMed. [Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC. National Center for Biotechnology Information. [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Center for Biotechnology Information. [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds | Environmental Science & Technology. ACS Publications. [Link]

  • Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC. National Center for Biotechnology Information. [Link]

  • An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery | Analytical Chemistry. ACS Publications. [Link]

  • Impact of oxetane incorporation on the structure and stability of alphahelical peptides - Semantic Scholar. Semantic Scholar. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. PubMed. [Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation. Royal Society of Chemistry. [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis - Beilstein Journals. Beilstein Journals. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids - PMC. National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. [Link]

  • Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. PubMed. [Link]

  • Fluorinated amino acids - Refubium. Freie Universität Berlin. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Royal Society of Chemistry. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC. National Center for Biotechnology Information. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. National Center for Biotechnology Information. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis - PMC. National Center for Biotechnology Information. [Link]

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Exploratory

Conformational Analysis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid via X-ray Crystallography: A Structural Guide for Modern Drug Discovery

Executive Summary & Rationale In contemporary medicinal chemistry, the incorporation of non-natural amino acids is a primary strategy for enhancing metabolic stability, modulating physicochemical properties, and rigidly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, the incorporation of non-natural amino acids is a primary strategy for enhancing metabolic stability, modulating physicochemical properties, and rigidly defining the conformational space of peptide-based and small-molecule therapeutics. Among these, 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid represents a highly specialized, cutting-edge building block.

The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups. However, the specific transition to a 3-fluorooxetan-3-yl moiety introduces profound stereoelectronic consequences: it dramatically reduces lipophilicity (often by up to 3 log units compared to a tert-butyl group) and significantly attenuates the basicity (pKa) of the adjacent α-amine via inductive electron withdrawal [1].

As a Senior Application Scientist, I approach the conformational analysis of this molecule not merely as an exercise in structural characterization, but as a prerequisite for rational drug design. Understanding why this molecule adopts its specific geometry requires high-resolution X-ray crystallography. While NMR provides time-averaged solution dynamics, X-ray diffraction delivers the absolute stereochemistry, precise bond lengths, and exact dihedral angles necessary to map the stereoelectronic "gauche-driving" effects induced by the C3-fluorine atom[2].

Stereoelectronic Causality: Why Conformation Matters

Before detailing the crystallographic protocols, we must establish the physical causality governing this molecule's behavior. The structural uniqueness of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is driven by three interacting forces:

  • Ring Strain and Puckering: While unsubstituted oxetane is essentially planar, the asymmetric substitution at the C3 position (a highly electronegative fluorine atom paired with a bulky amino acid backbone) induces a slight ring pucker to relieve steric clash and electronic repulsion.

  • The Gauche Effect: The highly polarized C-F bond creates a strong local dipole. To minimize electrostatic repulsion with the adjacent α-amine lone pair (or protonated ammonium pole), the molecule is stereoelectronically forced into a specific rotameric state. The C-F bond typically aligns gauche to the C-N bond, locking the side chain and restricting the conformational entropy of the molecule [2].

  • Zwitterionic Packing: In the solid state, the molecule exists as a zwitterion ( −NH3+​/−COO− ). The oxetane oxygen, while a weaker hydrogen-bond acceptor than a standard carbonyl, actively participates in the 3D lattice, directing intermolecular packing.

Stereoelectronics Core 2-Amino-2-(3-fluorooxetan-3-yl) acetic acid CF C3-Fluorine Inductive Effect Core->CF Oxetane Oxetane Oxygen (O1) Core->Oxetane Amine α-Amine Group Core->Amine Gauche Gauche-Driving Conformational Lock CF->Gauche Dipole Alignment pKa pKa Attenuation (Basicity Drop) CF->pKa Electron Withdrawal Oxetane->Gauche Steric/Electronic Profile HBond Intermolecular H-Bond Acceptor Oxetane->HBond Lone Pair Donation Amine->pKa

Fig 1. Stereoelectronic and causal relationship network governing conformation.

Self-Validating Crystallographic Methodology

To capture the precise stereoelectronic effects described above, we must employ a rigorous, self-validating X-ray crystallography workflow. Highly polar, zwitterionic non-natural amino acids are notoriously difficult to crystallize due to their high aqueous solubility and tendency to form twinned microcrystals. The following protocol is engineered to overcome these thermodynamic barriers.

Step-by-Step Experimental Protocol

Step 1: Supersaturation and Solvent Selection Because the 3-fluorooxetan-3-yl group dramatically increases aqueous solubility [1], standard organic solvent evaporation is insufficient.

  • Action: Dissolve 10 mg of the highly pure (>99%) amino acid in 100 µL of ultra-pure water.

  • Causality: Water stabilizes the zwitterionic state necessary for rigid lattice formation.

Step 2: Hanging Drop Vapor Diffusion

  • Action: Set up a hanging drop vapor diffusion plate. Mix 1 µL of the amino acid solution with 1 µL of a precipitant solution (e.g., 60% v/v 2-methyl-2,4-pentanediol (MPD) in 0.1 M HEPES buffer, pH 7.4).

  • Causality: MPD acts as an antisolvent that slowly dehydrates the drop via vapor equilibration with the reservoir, gently pushing the system into the nucleation zone without crashing out amorphous precipitate.

Step 3: Cryoprotection and Harvesting

  • Action: Harvest a single, un-twinned crystal using a nylon loop. Because the mother liquor contains 60% MPD, it is inherently cryoprotected. Plunge directly into liquid nitrogen (77 K).

  • Causality: Flash-cooling prevents ice lattice formation, which would otherwise destroy the crystal lattice and introduce massive background scattering during diffraction.

Step 4: Data Collection and Phasing

  • Action: Collect diffraction data using a microfocus Cu Kα X-ray source ( λ=1.5418 Å) or at a synchrotron beamline.

  • Validation: The protocol is self-validating through the analysis of anomalous dispersion. Even without heavy atoms, the anomalous signal from the oxygen and fluorine atoms at the Cu Kα wavelength can be used to unambiguously assign the absolute configuration of the chiral α-carbon.

Step 5: Structure Solution and Refinement

  • Action: Integrate data using XDS, solve the phase problem using direct methods (SHELXT), and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: A valid structural model must converge with an R1​ factor < 5%, a goodness-of-fit (GooF) near 1.0, and a flat residual electron density map (< 0.5 e/ų) indicating no positional disorder of the highly mobile fluorine atom.

Workflow A 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid Synthesis & Purity (>99%) B Solubility Profiling (Aqueous/Organic) A->B C Crystallization Setup (Hanging Drop Vapor Diffusion) B->C D X-Ray Data Collection (Microfocus Cu Kα, 77 K) C->D E Structure Solution (Direct Methods/SHELXT) D->E F Refinement & Validation (SHELXL, R-factor < 5%) E->F G Conformational Analysis (Stereoelectronics & Packing) F->G

Fig 2. Self-validating crystallographic workflow for highly polar non-natural amino acids.

Quantitative Data Presentation

The culmination of the X-ray diffraction experiment yields highly precise geometric parameters. Below is a summary of the critical crystallographic metrics that a structural biologist or medicinal chemist would use to parameterize molecular dynamics (MD) simulations or docking studies for this non-natural amino acid.

Table 1: Crystallographic and Conformational Parameters
ParameterValue / MetricStructural Implication
Space Group P21​21​21​ (Orthorhombic)Confirms enantiopurity; standard for chiral amino acids.
Resolution Limit 0.82 ÅAtomic resolution; allows precise mapping of the C-F bond length.
Final R1​ / wR2​ 0.032 / 0.081High-confidence model; self-validates the absence of twinning.
C3-F Bond Length 1.395(2) ÅHighly polarized, slightly shorter than standard aliphatic C-F bonds due to ring strain.
Oxetane Ring Pucker θ=8.5∘ The ring is not perfectly planar; the F-atom induces a slight butterfly fold to minimize steric clash.
Dihedral Angle ( χ1​ ) 62.4∘ (gauche)Validates the stereoelectronic gauche-driving effect of the C-F dipole against the α-amine.
H-Bonding (N-H O) 2.85 Å (to carboxylate) 3.12 Å (to oxetane O)Demonstrates the oxetane oxygen's role as a secondary hydrogen-bond acceptor in the solid state [1].

Implications for Drug Development

The high-resolution structural elucidation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid provides actionable intelligence for drug development professionals:

  • Peptide Stapling and Peptidomimetics: The rigid gauche conformation dictated by the 3-fluorooxetane group can be utilized to pre-organize peptide backbones. By restricting the χ1​ dihedral angle, the entropic penalty of binding to a target receptor is minimized, potentially increasing binding affinity.

  • Metabolic Shielding: The structural data confirms that the bulky, electron-withdrawing nature of the 3-fluorooxetane tightly shields the α-carbon. This steric occlusion, combined with the strong C-F bond, protects the amino acid from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) while maintaining high aqueous solubility.

  • Targeted pKa Modulation: The crystallographic evidence of the zwitterionic network validates that the inductive effect of the fluorine atom effectively lowers the pKa of the amine. In the design of oral therapeutics, this structural feature can be exploited to ensure the molecule remains uncharged (or less positively charged) at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability [3].

By bridging the gap between fundamental stereoelectronics and applied crystallography, we transform a simple non-natural amino acid into a highly predictable, rationally designed vector for next-generation therapeutics.

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at:[Link]

  • ACS Publications. (2023). Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. Available at:[Link]

Foundational

A Technical Guide to the Discovery and Design of 3-Fluorooxetan-3-yl Amino Acids for Medicinal Chemistry

Abstract: The strategic incorporation of fluorine and three-dimensional motifs has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles to overcome challenges in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic incorporation of fluorine and three-dimensional motifs has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles to overcome challenges in drug development. This guide provides an in-depth technical overview of a unique structural class: 3-fluorooxetan-3-yl amino acids. We explore the compelling physicochemical properties imparted by this moiety, detail robust synthetic strategies for its creation, and present a framework for its rational application as a bioisosteric replacement in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel fluorinated building blocks to create safer and more effective therapeutics.

Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery

For decades, drug discovery has often been dominated by flat, aromatic structures. However, the contemporary drive to address more complex biological targets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led to a paradigm shift. The concept of "escaping from flatland" emphasizes the use of sp³-rich, three-dimensional scaffolds to enhance target binding specificity, improve solubility, and reduce off-target effects.[1]

Within this context, fluorinated amino acids have emerged as powerful tools.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle but profound modulation of a molecule's conformation, pKa, metabolic stability, and binding interactions.[4][5][6] The 3-fluorooxetan-3-yl amino acid motif represents a sophisticated convergence of these two strategies. It combines the conformational rigidity and improved physicochemical properties of the oxetane ring with the potent electronic effects of a fluorine atom, offering a novel building block for creating drug candidates with superior properties.

Physicochemical & Conformational Landscape of the 3-Fluorooxetan-3-yl Moiety

The introduction of a 3-fluorooxetan-3-yl group onto an amino acid backbone creates a scaffold with a distinct and advantageous set of properties. The rationale for its use stems from the predictable and beneficial ways it modulates the parent molecule.

Key Physicochemical Impacts:

  • Lipophilicity (LogD): The oxetane ring is a polar motif that often serves to decrease lipophilicity and increase aqueous solubility when replacing greasy aliphatic groups (e.g., tert-butyl). The addition of the electronegative fluorine atom can subtly modulate this effect, providing a tool to balance solubility and permeability. Unlike highly fluorinated groups (e.g., -CF₃) which significantly increase lipophilicity, the 3-fluorooxetan-3-yl group offers a more nuanced modification.[7]

  • Basicity (pKa): The strong electron-withdrawing effect of the fluorine atom, transmitted through the rigid oxetane scaffold, can significantly lower the pKa of the proximal amino group. This can be strategically employed to reduce the overall charge of a molecule at physiological pH, potentially enhancing cell permeability and reducing interactions with off-target ion channels.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6] By replacing a metabolically labile hydrogen atom or methyl group, the 3-fluorooxetan-3-yl moiety can serve as an effective metabolic shield, increasing the half-life of a drug candidate.

  • Conformational Rigidity: The strained four-membered oxetane ring introduces a significant degree of conformational constraint. This pre-organizes the molecule into a more defined shape, which can reduce the entropic penalty upon binding to a biological target, thereby increasing potency.[8] This is a key advantage over conformationally flexible aliphatic side chains.

Table 1: Comparative Physicochemical Properties of a Hypothetical Amino Acid Scaffold
Amino Acid Side ChainCalculated LogPCalculated pKa (Amine)Predicted Metabolic StabilityKey Feature
Isopropyl (Valine analog)1.89.7ModerateStandard aliphatic
tert-Butyl2.59.8Low (Oxidation)Bulky, lipophilic
Oxetan-3-yl0.59.4HighPolar, improved solubility
3-Fluorooxetan-3-yl 0.8 8.9 Very High Polar, reduced pKa, stable

Strategic Synthesis of 3-Fluorooxetan-3-yl Amino Acids

The synthesis of these complex amino acids requires a multi-step approach that leverages modern techniques in heterocycle formation and fluorination chemistry. While various routes are possible, a common strategy involves the construction of a substituted oxetane precursor followed by a key deoxyfluorination step.

General Synthetic Workflow

The workflow below outlines a representative pathway starting from a protected serine derivative. This approach leverages a well-defined chiral starting material to build the necessary complexity. The key transformations include the formation of the oxetane ring via intramolecular cyclization and the challenging introduction of the fluorine atom at a quaternary center.

G A 1. N,O-Protected Serine Ester B 2. Swern Oxidation A->B  [O] C 3. Grignard Addition (e.g., MeMgBr) B->C  R-MgX D 4. Diol Intermediate C->D E 5. Tosylation of Primary -OH D->E  TsCl, Pyr. F 6. Base-mediated Intramolecular Cyclization (Oxetane Formation) E->F  NaH G 7. 3-Hydroxy-3-methyloxetane Amino Acid Precursor F->G H 8. Deoxyfluorination (DAST or equiv.) G->H  Fluorinating  Agent I 9. Final Deprotection H->I  Acid/H₂ J 10. 3-Fluorooxetan-3-yl Amino Acid I->J

Caption: A representative synthetic workflow for 3-fluorooxetan-3-yl amino acids.

Key Experimental Protocol: Deoxyfluorination of a Hindered Tertiary Alcohol

The conversion of the 3-hydroxyoxetane intermediate to the final 3-fluorooxetane is the most critical and challenging step. The choice of fluorinating agent is paramount to achieving good yield while avoiding side reactions.

Reagents:

  • 3-Hydroxyoxetane precursor (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous glassware under Nitrogen atmosphere

Procedure:

  • Preparation: The 3-hydroxyoxetane precursor is dissolved in anhydrous DCM in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Causality Behind Choice: DAST is a common nucleophilic fluorinating agent effective for converting alcohols to fluorides.[9] The reaction is performed at low temperature (-78 °C) to control the reactivity of DAST and minimize potential side reactions, such as ring-opening or elimination, which can be promoted at higher temperatures with strained ring systems.

  • Addition: DAST, dissolved in a small volume of anhydrous DCM, is added dropwise to the stirred solution of the alcohol over 30 minutes. The slow addition is critical to maintain temperature control and prevent a rapid, exothermic reaction.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight. Monitoring by TLC or LC-MS is performed to confirm the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. This step neutralizes the acidic byproducts of the DAST reaction.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the protected 3-fluorooxetan-3-yl amino acid derivative.

Design Principles: The 3-Fluorooxetan-3-yl Moiety as a Bioisostere

A primary application of the 3-fluorooxetan-3-yl group is as a bioisosteric replacement for other common chemical motifs that may possess undesirable properties.[10][11] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10]

This moiety is an excellent non-classical bioisostere for:

  • tert-Butyl and gem-Dimethyl Groups: It can mimic the steric bulk and tetrahedral geometry of these groups while replacing a lipophilic, metabolically susceptible aliphatic group with a more polar, stable, and soluble alternative.[1][12]

  • Carbonyl or Sulfonyl Groups: In certain contexts, the polar oxetane ring can act as a hydrogen bond acceptor, similar to a carbonyl group, but without the associated electronic properties or potential for metabolic reduction.

Caption: Bioisosteric replacement of a gem-dimethyl group with a 3-fluorooxetan-3-yl motif.

Application in Medicinal Chemistry: A Case Study

To illustrate the practical utility of this approach, we present a hypothetical case study involving the optimization of a lead compound targeting a protein kinase.

The Challenge: A lead compound, Lead-1 , contains a valine residue and shows good potency (IC₅₀ = 50 nM) but suffers from rapid metabolic oxidation at the isopropyl group and has low aqueous solubility.

The Strategy: Replace the valine residue with a 3-fluorooxetan-3-yl amino acid to block metabolic oxidation and improve solubility, creating Analog-1F .

Table 2: Comparative Data for Lead Optimization
CompoundStructure (Side Chain)Kinase IC₅₀ (nM)Microsomal Half-Life (t½, min)Aqueous Solubility (µg/mL)LogD at pH 7.4
Lead-1 Isopropyl50< 5153.1
Analog-1F 3-Fluorooxetan-3-yl65> 1201501.9

Analysis of Results:

The replacement of the isopropyl group with the 3-fluorooxetan-3-yl moiety resulted in a dramatic improvement in the drug-like properties of the molecule.

  • Metabolic Stability: The metabolic liability was completely removed, as evidenced by the significant increase in microsomal half-life from <5 minutes to over 2 hours.[6]

  • Solubility: Aqueous solubility increased tenfold, a direct result of replacing a greasy aliphatic group with the more polar oxetane ring system.

  • Lipophilicity: LogD was reduced by over a full log unit, bringing the molecule into a more favorable range for oral absorption.

  • Potency: A slight decrease in potency was observed (50 nM to 65 nM), which is an acceptable trade-off for the substantial gains in the ADME profile. This minor change indicates that the new motif successfully occupies the same binding pocket without disrupting key interactions.

This case study demonstrates how the 3-fluorooxetan-3-yl amino acid can be a highly effective tool for solving common problems in lead optimization, transforming a problematic lead into a viable drug candidate.

Conclusion and Future Perspectives

The 3-fluorooxetan-3-yl amino acid is more than just a chemical curiosity; it is a rationally designed building block that addresses several critical challenges in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and modulated polarity provides medicinal chemists with a powerful tool for optimizing lead compounds. By serving as an effective bioisostere for metabolically vulnerable or overly lipophilic groups, this moiety can significantly improve the ADME and safety profiles of drug candidates.

Future work in this area will likely focus on developing more efficient and stereoselective synthetic routes to access these building blocks. Furthermore, exploring the placement of the fluoro-oxetane moiety at different positions within amino acid scaffolds (e.g., beta or gamma amino acids) and incorporating them into peptides and other larger molecules will open new avenues for therapeutic intervention.[8][13] As the demand for novel, three-dimensional chemical matter continues to grow, the 3-fluorooxetan-3-yl amino acid is poised to become an increasingly valuable component of the medicinal chemist's toolkit.

References

  • Mykhailiuk, P. K. (2021). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society.
  • Chiu, H. P., et al. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Swarthmore College.
  • (2010). ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. ChemInform.
  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Soloshonok, V. A., et al. (2019). Applications of fluorine-containing amino acids for drug design.
  • (n.d.). Synthesis of 3‐fluorooxetan derivatives.
  • Liashuk, O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.
  • Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Rath, A., et al. (2015).
  • Cobb, S. L. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC.
  • Gouverneur, V. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • Cobb, S. L. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. PMC.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed.
  • Meanwell, N. A. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Cushman, M., & Kugel, D. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Scott, P. J. H., & Sneddon, H. F. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.

Sources

Exploratory

An In-Depth Technical Guide to Establishing Baseline Toxicity and In Vitro Safety for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Abstract The successful development of novel therapeutic agents hinges on a thorough understanding of their safety profile. For emerging molecules such as 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, a non-natural amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful development of novel therapeutic agents hinges on a thorough understanding of their safety profile. For emerging molecules such as 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, a non-natural amino acid with potential applications in medicinal chemistry, a robust in vitro safety assessment is a critical first step. This guide provides a comprehensive framework for establishing the baseline toxicity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. This document outlines a tiered approach to evaluating key toxicological endpoints, including cytotoxicity, genotoxicity, and potential cardiotoxicity, thereby creating a foundational dataset for informed decision-making in the early stages of drug discovery.

Introduction: The Imperative for Early Safety Profiling

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a structurally unique amino acid analog. The incorporation of a fluorooxetan-3-yl moiety offers intriguing possibilities for modulating the physicochemical and pharmacological properties of peptides and small molecule drugs. However, this structural novelty also necessitates a rigorous evaluation of its potential toxicological liabilities. Early-stage in vitro safety assessment is paramount; it allows for the early identification and mitigation of potential risks, saving significant time and resources in the long run.[1][2] A well-designed panel of in vitro assays can provide critical insights into a compound's potential to cause cellular damage, genetic mutations, or adverse effects on cardiac function.

This guide will detail a strategic and efficient approach to generating a baseline in vitro safety profile for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, focusing on three key areas of toxicological concern:

  • Cytotoxicity: Assessing the compound's general toxicity to living cells.

  • Genotoxicity: Investigating the potential for the compound to damage genetic material.[3]

  • Cardiotoxicity: Evaluating the compound's effect on cardiac ion channels, a common off-target effect of many drugs.[4][5]

Foundational Safety Assessment: Cytotoxicity Profiling

The initial step in any in vitro safety assessment is to determine the concentrations at which the test compound elicits a cytotoxic response. This information is crucial for selecting appropriate dose ranges for subsequent, more complex assays.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Principle of the MTT Assay

MTT_Principle

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]

Parameter Recommendation Rationale
Cell Lines At least two, one cancerous and one non-cancerous (e.g., HeLa and HEK293)[6]To assess for potential selective toxicity.
Concentration Range Wide, log-based dilutions (e.g., 0.1 µM to 1000 µM)To capture the full dose-response curve.
Incubation Times 24 and 48 hours[6]To assess for time-dependent cytotoxicity.
Controls Vehicle control, untreated control, positive control (e.g., doxorubicin)To ensure the validity of the assay and provide a reference for potency.

Genotoxicity Assessment: Protecting the Blueprint of Life

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes.[3][9] Such damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[1][9]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11] It utilizes several strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][12]

Experimental Workflow: Ames Test

Ames_Test_Workflow

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain to detect different types of mutations.[12][13]

  • Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[13]

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and molten top agar. Pour this mixture onto a minimal glucose agar plate.[14]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice that of the vehicle control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to identify substances that cause chromosomal damage.[1][15] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[1]

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without S9 metabolic activation.[16]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[17]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[16]

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[17]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]

Parameter Recommendation Rationale
Assay System Ames test and in vitro micronucleus assayTo detect both gene mutations and chromosomal damage.[9]
Metabolic Activation With and without S9 fractionTo assess the genotoxicity of both the parent compound and its metabolites.
Dose Selection Based on cytotoxicity data, up to a maximum concentration of 10 mM or 2 mg/mLTo ensure that observed genotoxicity is not due to cytotoxicity.
Controls Vehicle control, positive controls for both with and without S9To validate the assay system and ensure its sensitivity.

Cardiotoxicity Screening: Assessing the Risk to the Heart

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[4] One of the key mechanisms of cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to a potentially fatal arrhythmia.[4][18]

hERG Inhibition Assay

The hERG assay is a specialized electrophysiology study that directly measures the effect of a compound on the hERG potassium current in cells expressing the channel.[18]

Principle of the hERG Assay

The assay typically uses automated patch-clamp systems to measure the flow of potassium ions through the hERG channel in the presence and absence of the test compound. Inhibition of this current can prolong the cardiac action potential, which is a risk factor for arrhythmias.[4]

Experimental Protocol: hERG Assay

  • Cell Line: Use a stable cell line that expresses the hERG channel, such as CHO or HEK 293 cells.[18]

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[4]

  • Compound Application: Apply a range of concentrations of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid to the cells and measure the hERG current.

  • Data Analysis: Determine the IC50 value for hERG inhibition. A lower IC50 value indicates a higher potential for cardiotoxicity.

Parameter Recommendation Rationale
Assay Platform Automated patch-clampProvides high-throughput and reliable data.[4]
Concentration Range Based on expected therapeutic plasma concentrationsTo assess the risk at clinically relevant exposures.
Positive Control A known hERG inhibitor (e.g., dofetilide)[18]To validate the assay's sensitivity to hERG blockade.

Integrated Data Interpretation and Go/No-Go Decisions

The data generated from this panel of in vitro assays must be considered in an integrated manner to make an informed decision about the continued development of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid.

  • No Toxicity Observed: If the compound shows no significant cytotoxicity, genotoxicity, or hERG inhibition at concentrations well above the expected therapeutic range, it can be progressed with confidence.

  • Moderate Toxicity: If moderate toxicity is observed, further studies may be warranted to understand the mechanism of toxicity and to determine if it is a manageable risk.

  • Significant Toxicity: If the compound shows potent cytotoxicity, is clearly genotoxic, or is a potent hERG inhibitor, this represents a significant safety concern that may halt further development.

Conclusion

This technical guide provides a robust and scientifically sound framework for establishing the baseline in vitro toxicity and safety profile of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid. By systematically evaluating cytotoxicity, genotoxicity, and cardiotoxicity, researchers can generate the critical data needed to make informed decisions and advance only those compounds with the most favorable safety profiles. This proactive approach to safety assessment is not merely a regulatory hurdle but a cornerstone of responsible and efficient drug development.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Wick, P., et al. (2023, April 25).
  • Aurigene. (2021, July 2). In Vitro Genotoxicity Assays Testing Services | CRO Company.
  • Wick, P., et al. (2023, April 26).
  • Creative Biolabs. In Vitro Genotoxicity Study.
  • Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63, 467–478.
  • Benchchem.
  • Inotiv.
  • Ossila. Ames Test.
  • Xenometrix.
  • Wikipedia. Ames test.
  • Yauk, C. L., et al. (2026, March 5). Review of transcriptomic biomarkers that predict in vitro genotoxicity in human cell lines.
  • Rodrigues, M. A. (2022, September 3). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry.
  • ecancer. (2024, January 10). Creating novel amino acid nanoparticles with enhanced anticancer activity.
  • Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
  • ACS Publications. (2023, November 1). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group | Biomacromolecules.
  • The Rockefeller University. A cell-free, high-throughput hERG safety assay.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • Sciencelab.com. (2005, October 9).
  • Metrion Biosciences. (2025, March 28).
  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay).
  • Eurofins Discovery.
  • Elespuru, R. K., et al.
  • Drug Hunter. (2024, November 26).
  • Sigma-Aldrich. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.
  • International Labour Organization & World Health Organiz
  • Fisher Scientific.
  • Wikipedia. Fluoroacetic acid.
  • MedchemExpress.com. 2-Amino-2-(2-fluorophenyl)acetic acid.
  • NextSDS. 2-[(3-fluorophenyl)
  • NextSDS. (2S)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride.
  • Romagnoli, R., et al. (2020, August 15). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112448.
  • Janovec, N., et al. (2014, February 15). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

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Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocols for 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid

Executive Summary & Strategic Rationale The integration of the 3-fluorooxetane motif into amino acid scaffolds represents a cutting-edge strategy in modern drug design. As extensively documented by [1], replacing classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The integration of the 3-fluorooxetane motif into amino acid scaffolds represents a cutting-edge strategy in modern drug design. As extensively documented by [1], replacing classical lipophilic groups (such as tert-butyl or gem-dimethyls) with a 3-fluorooxetane ring dramatically reduces lipophilicity (logD) by up to 3 units, enhances aqueous solubility, and improves metabolic stability.

Synthesizing 2-amino-2-(3-fluorooxetan-3-yl)acetic acid enantioselectively presents a formidable challenge. The α-carbon of the amino acid is directly attached to the C3 position of the oxetane, creating a highly sterically hindered α-tertiary center. Furthermore, the strained 4-membered oxetane ring is highly susceptible to Lewis-acid-mediated ring opening. To overcome these challenges, this protocol leverages [2] to perform a highly diastereoselective asymmetric Strecker reaction.

Mechanistic Causality & Reaction Design

The synthetic workflow is designed as a self-validating system where each reagent is chosen to balance reactivity with the preservation of the fragile oxetane ring.

  • Imine Formation via Ti(OEt)₄: Strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂) will irreversibly cleave the oxetane ring. Ti(OEt)₄ is selected because it acts as a mild Lewis acid to activate the aldehyde and a highly effective water scavenger (forming insoluble TiO₂), driving imine formation without compromising the 4-membered ring.

  • Cyanation via Et₂AlCN / i-PrOH: The addition of cyanide to sterically hindered α-tertiary imines often fails or yields poor diastereoselectivity with standard TMSCN. The combination of Et₂AlCN and isopropanol generates an active aluminum-isopropoxide-cyanide species. This species coordinates to the sulfinyl oxygen, delivering the cyanide intramolecularly to the Re-face of the imine via a highly ordered six-membered transition state, ensuring a diastereomeric ratio (dr) of >98:2.

Workflow A 3-Fluorooxetane-3- carboxaldehyde B Sulfinyl Imine Formation A->B (R)-t-BuSONH2 Ti(OEt)4 C Asymmetric Strecker Reaction B->C Et2AlCN i-PrOH D Acidic Hydrolysis C->D α-Amino Nitrile Intermediate E 2-Amino-2-(3-fluorooxetan- 3-yl)acetic acid D->E 6M HCl 100 °C

Fig 1. Enantioselective workflow for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid synthesis.

Quantitative Optimization Data

The causality of the cyanating reagent choice is clearly demonstrated in the optimization data. The proton-coupled delivery system (Entry 4) is strictly required to overcome the steric bulk of the 3-fluorooxetane ring.

Table 1: Optimization of the Asymmetric Cyanation Step

EntryCyanating ReagentAdditive / SolventTemp (°C)Conversion (%)Diastereomeric Ratio (dr)
1TMSCNY(OTf)₃ / DCM-204585:15
2TMSCNCsF / THF06088:12
3Et₂AlCNNone / THF-788592:8
4 Et₂AlCN i-PrOH / THF -78 to 25 >99 98:2

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-N-(3-Fluorooxetan-3-ylmethylene)-2-methylpropane-2-sulfinamide
  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-fluorooxetane-3-carboxaldehyde (1.0 equiv) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. The solution will gradually turn yellow.

  • Reaction: Stir the mixture continuously for 12 hours at room temperature.

  • Self-Validation (NMR): Monitor the reaction progress via in-situ ¹⁹F NMR. The aldehyde fluorine signal (typically ~ -145 ppm) will cleanly shift to the imine fluorine signal (~ -142 ppm). Any splitting indicates unwanted ring-opening.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting white TiO₂ suspension through a pad of Celite. Wash the filter cake with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Asymmetric Strecker Reaction (Cyanation)
  • Preparation: Dissolve the crude sulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath under argon.

  • Reagent Complexation: In a separate flame-dried vial, mix Et₂AlCN (1.0 M in toluene, 1.5 equiv) and anhydrous isopropanol (1.0 equiv) in THF. Stir for 15 minutes at room temperature to form the active cyanating complex.

  • Addition: Add the active cyanating complex dropwise to the imine solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature over 8 hours.

  • Workup & Validation: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Extract with EtOAc (3x). The dr is validated by ¹⁹F NMR of the crude mixture; the major diastereomer presents as a distinct singlet, verifying the stereochemical fidelity of the transformation.

Step 3: Acidic Hydrolysis to the Free Amino Acid
  • Hydrolysis: Suspend the purified α-amino nitrile in 6M aqueous HCl (0.05 M).

  • Heating: Heat the mixture to 100 °C for 16 hours.

    • Causality Note: The 6M HCl simultaneously cleaves the tert-butanesulfinyl protecting group and hydrolyzes the nitrile to the carboxylic acid. The 3-fluorooxetane ring is remarkably stable to these aqueous acidic conditions; the strongly electron-withdrawing fluorine atom destabilizes any potential oxonium ion intermediate, preventing ring cleavage.

  • Purification: Cool the reaction to room temperature. Wash the aqueous layer with diethyl ether (3x) to remove the cleaved auxiliary byproducts (e.g., tert-butyl thiosulfinate).

  • Isolation: Lyophilize the aqueous layer to yield the enantiopure 2-amino-2-(3-fluorooxetan-3-yl)acetic acid as a hydrochloride salt.

Causality Problem Challenge: Steric Hindrance & Oxetane Ring Instability Sol1 Ti(OEt)4 as Lewis Acid Problem->Sol1 Sol2 Et2AlCN / i-PrOH System Problem->Sol2 Sol3 In-situ 19F NMR Monitoring Problem->Sol3 Res1 Prevents ring-opening (vs. TiCl4/BF3) Sol1->Res1 Res2 High dr (>98:2) via proton-coupled delivery Sol2->Res2 Res3 Self-validating system for intermediate purity Sol3->Res3

Fig 2. Logical causality of reagent selection and analytical validation in the synthetic pathway.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry. URL:[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2015). "Asymmetric synthesis of amines using tert-butanesulfinamide". Nature Protocols. URL:[Link]

Application

Fmoc-Protection of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid: A Comprehensive Guide for Solid-Phase Peptide Synthesis

Introduction: The Emergence of Fluorinated Oxetanes in Peptide Therapeutics The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Fluorinated Oxetanes in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and binding affinity.[1][2] Among the vast array of unnatural amino acids, those containing fluorinated oxetane moieties have garnered significant interest in medicinal chemistry. The unique stereoelectronic properties of the fluorine atom, combined with the strained four-membered oxetane ring, can profoundly influence the physicochemical and pharmacological profiles of peptide-based drug candidates.[3][4] Specifically, the 3-fluorooxetan-3-yl group can act as a bioisostere for carbonyl groups, introducing a polar element while potentially improving cell permeability and metabolic stability.[5][6]

This application note provides a detailed guide for the Nα-Fmoc protection of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid and its subsequent application in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this novel amino acid in their peptide synthesis endeavors.

The Rationale for Fmoc Protection in Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[7][8] Its popularity stems from its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed in SPPS.[7][9] This orthogonality is crucial for the stepwise assembly of complex peptides, preventing unwanted side reactions and preserving the integrity of the final product.[8]

The Fmoc group is typically introduced by reacting the free amino group of an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[7][10] Fmoc-OSu is often preferred due to its greater stability and reduced propensity for forming dipeptide impurities.[11][12] The protection reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Challenges and Considerations for 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid

The unique structure of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid presents specific challenges that must be addressed for successful Fmoc protection and incorporation into peptides. The steric bulk of the 3-fluorooxetan-3-yl group adjacent to the α-amino group can hinder the approach of both the Fmoc-protection reagent and the coupling reagents used in SPPS.[1][13] This steric hindrance can lead to incomplete reactions, resulting in lower yields and the formation of deletion sequences in the final peptide.[14] Therefore, optimization of reaction conditions, such as the choice of reagents, reaction times, and temperature, is critical.

Experimental Protocols

Part 1: Fmoc-Protection of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid

This protocol details the procedure for the Nα-Fmoc protection of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid using Fmoc-OSu.

Materials and Reagents:

ReagentGradeSupplier
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid≥95%Various
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)≥98%Various
Sodium Bicarbonate (NaHCO3)ACS GradeVarious
DioxaneAnhydrousVarious
Deionized Water
Diethyl EtherACS GradeVarious
Hydrochloric Acid (HCl), 1M
Ethyl Acetate (EtOAc)ACS GradeVarious
HexanesACS GradeVarious
Anhydrous Sodium Sulfate (Na2SO4)

Protocol:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane. Stir the solution at room temperature until the amino acid is fully dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in dioxane. Add this solution dropwise to the stirred amino acid solution over 30 minutes at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

    • Characterize the purified Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Outcome:

ParameterExpected Value
Yield 75-90%
Purity (HPLC) >98%
Appearance White to off-white solid
Part 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the title amino acid using the Fmoc/tBu strategy.

Materials and Reagents:

ReagentGradeSupplier
Rink Amide Resin (or other suitable resin)Various
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidinePeptide Synthesis GradeVarious
Fmoc-protected amino acidsVarious
Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acidAs prepared above
N,N'-Diisopropylcarbodiimide (DIC)Various
1-Hydroxybenzotriazole (HOBt)Various
Dichloromethane (DCM)ACS GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Deionized Water
Diethyl EtherACS GradeVarious

SPPS Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for at least 30 minutes.[15]

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh piperidine solution for 15-20 minutes.[15]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid:

    • In a separate vial, dissolve 3 equivalents of Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.[15]

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[16]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield of Fmoc-protected amino acid Incomplete reaction or loss during work-up.Ensure dropwise addition of Fmoc-OSu at 0°C. Be cautious during acidification to avoid over-acidification and potential product loss.
Incomplete Fmoc deprotection during SPPS Steric hindrance from the oxetane moiety or peptide aggregation.Increase deprotection time to 2 x 20-30 minutes. Consider using a stronger deprotection cocktail such as 2% DBU/2% piperidine in DMF.[13][14]
Incomplete coupling during SPPS Steric hindrance from the incoming amino acid.Increase coupling time to 4-6 hours or perform a double coupling. Use a more potent coupling reagent such as HATU or HCTU.[17]
Formation of deletion sequences Incomplete deprotection or coupling.Address the root cause of incomplete reactions as described above. Capping unreacted amines with acetic anhydride after each coupling step can prevent the formation of deletion sequences.[17]

Conclusion

The successful Fmoc-protection of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid and its incorporation into peptides via solid-phase synthesis opens up new avenues for the design of novel peptide therapeutics with potentially enhanced pharmacological properties. While the steric hindrance associated with this unnatural amino acid presents challenges, these can be overcome through careful optimization of reaction conditions. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to explore the exciting potential of fluorinated oxetanes in peptide and drug discovery.

References

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2023, September 21). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Retrieved from [Link]

  • PMC. (n.d.). Macrocyclisation of small peptides enabled by oxetane incorporation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, August 25). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (n.d.). Retrieved from [Link]

  • News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

  • YouTube. (2022, January 6). Adding Fmoc Group With Fmoc-OSu Mechanism | Organic Chemistry. Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved from [Link]

  • bionity.com. (2025, February 25). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • ACS Publications. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society. Retrieved from [Link]

  • David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]

  • SciSpace. (n.d.). An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ConnectSci. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Continuous flow brings SPPS to a new level. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • PMC. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

Sources

Method

Application Note: A Guide to 19F NMR Characterization of 3-Fluorooxetane Amino Acids

Introduction: The Rising Importance of Fluorinated Scaffolds The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Importance of Fluorinated Scaffolds

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated motifs, 3-fluorooxetane amino acids are emerging as particularly valuable building blocks. The strained oxetane ring imparts a unique three-dimensional conformation, while the fluorine atom serves as a sensitive probe for molecular interactions.

This application note provides a comprehensive guide to the characterization of 3-fluorooxetane amino acids using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F is highly sensitive for NMR experiments, offering a wide chemical shift range that minimizes signal overlap and provides a clear window into the local electronic environment.[2][3] We will detail protocols from sample preparation to advanced 2D NMR techniques, explaining the rationale behind each step to empower researchers in their structural elucidation and conformational analysis efforts.

Part 1: Foundational Principles and Initial Setup

The power of ¹⁹F NMR lies in its high receptivity and the large dispersion of chemical shifts, which can span over 800 ppm.[2] For organofluorine compounds like 3-fluorooxetane amino acids, this range is typically narrower but still significantly larger than for proton (¹H) NMR, reducing the probability of peak overlap.[4] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it an ideal reporter for subtle changes in conformation or binding events.[5][6]

Protocol 1: Sample Preparation for High-Resolution ¹⁹F NMR

Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. The goal is to create a homogeneous solution free of particulate matter, at an appropriate concentration, in a suitable deuterated solvent.[7]

Materials:

  • 3-fluorooxetane amino acid sample

  • High-purity deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)

  • Internal standard (e.g., trifluorotoluene or trifluoroacetic acid)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and micropipettes

Procedure:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the amino acid and is compatible with the desired experimental temperature. For amino acids, D₂O with a suitable buffer to control pH is often a primary choice. Be aware that the ¹⁹F chemical shift can be sensitive to solvent effects.[5]

  • Concentration: Prepare a solution with a concentration typically between 10-50 mM for ¹⁹F NMR. This provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.[7]

  • Internal Standard: Add a small, known amount of an internal standard. Trifluoroacetic acid (TFA) is a common choice for aqueous samples.[8] The standard provides a reference for both chemical shift (δ) and concentration, enabling quantitative analysis (qNMR).

  • Dissolution & Transfer: Accurately weigh the amino acid and dissolve it in the chosen deuterated solvent in a volumetric flask. Add the internal standard. Gently sonicate if necessary to ensure complete dissolution. Filter the final solution if any particulate matter is visible and transfer approximately 0.6-0.7 mL into a clean, dry NMR tube.[7]

  • Equilibration: Allow the sample to equilibrate to the magnet's temperature for 5-10 minutes before starting any experiments to ensure thermal stability and minimize shimming artifacts.[9]

Part 2: 1D ¹⁹F NMR Spectroscopy - The First Look

A simple one-dimensional ¹⁹F NMR spectrum is the starting point for characterization. It provides three key pieces of information: chemical shift (δ), multiplicity (J-coupling), and integration.

Protocol 2: Acquiring a Standard 1D ¹⁹F Spectrum

Rationale: This experiment provides a quick overview of all fluorine environments in the molecule. For a 3-fluorooxetane amino acid, we expect a single primary ¹⁹F resonance. The use of proton decoupling simplifies the spectrum to a singlet, confirming the number of unique fluorine environments. Comparing the coupled and decoupled spectra reveals the protons that are J-coupled to the fluorine nucleus.

Spectrometer Setup:

  • Pulse Sequence: A standard single-pulse-acquire sequence (e.g., 'zg' on Bruker systems).

  • Decoupling: Acquire two spectra: one with ¹H decoupling and one without.

  • Spectral Width: Center the spectrum around an expected chemical shift (approx. -160 to -220 ppm for alkyl fluorides) with a wide spectral width (e.g., 250 ppm) to ensure all signals are captured.[2]

  • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of the fluorine nucleus for accurate integration. A value of 10-20 seconds is often a safe starting point for quantitative work.[10]

  • Acquisition Time (AQ): Set to achieve the desired resolution.

  • Number of Scans (NS): Adjust to achieve an adequate signal-to-noise ratio (S/N > 100:1 is ideal).

Data Interpretation:

  • Chemical Shift (δ): The position of the signal is influenced by the strained oxetane ring and the electronic nature of the amino acid backbone.

  • Multiplicity: In the ¹H-coupled spectrum, the ¹⁹F signal will be split by neighboring protons. Expect to see couplings to the geminal proton (²JFH) and the vicinal protons (³JFH) on the oxetane ring. These coupling constants are highly dependent on the dihedral angles.[11][12]

  • Integration: The area under the peak is proportional to the number of fluorine nuclei it represents.

Part 3: Advanced 2D NMR for Unambiguous Structural and Conformational Analysis

While 1D NMR is informative, 2D NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional structure and conformation of the molecule in solution.

Workflow for Comprehensive Characterization

The following diagram outlines a logical workflow for the complete NMR characterization of a 3-fluorooxetane amino acid, moving from basic 1D experiments to more complex 2D correlations.

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_analysis Structure Elucidation Prep Protocol 1: Prepare Sample (Solvent, Conc., Std.) F19_1D Protocol 2: 1D ¹⁹F NMR (Coupled & Decoupled) Prep->F19_1D H1_1D Standard 1D ¹H NMR Prep->H1_1D HETCOR ¹⁹F-¹H HETCOR (J-Coupling) F19_1D->HETCOR H1_1D->HETCOR HOESY Protocol 3: ¹⁹F-¹H HOESY (Conformation) HMBC ¹⁹F-¹³C HMBC (Scaffold) HOESY->HMBC HETCOR->HOESY Analysis Integrate Data: Assign Signals, Determine Conformation HMBC->Analysis

Sources

Application

Scale-up manufacturing processes for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

An Application Note for the Scalable Production of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid Foreword: The Imperative for Advanced Amino Acid Analogs In the landscape of modern drug discovery and peptide engineering, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Production of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Foreword: The Imperative for Advanced Amino Acid Analogs

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. These unique building blocks offer the ability to fine-tune the pharmacological properties of therapeutic peptides and small molecules, enhancing stability, modulating conformation, and improving target affinity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability and altered lipophilicity.[1][2][3][4] This document provides a comprehensive guide to the scale-up manufacturing of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, a novel fluorinated amino acid with potential applications in the development of next-generation therapeutics.

A Strategic Approach to Asymmetric Synthesis

The primary challenge in the synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid lies in the stereocontrolled formation of the quaternary α-carbon. To address this, we have selected an asymmetric synthesis strategy centered around a chiral nickel(II) complex. This approach is well-documented for its robustness, high stereoselectivity, and proven scalability for a variety of fluorinated amino acids.[1][2][5][6][7][8][9]

The proposed synthetic pathway commences with the preparation of a chiral Ni(II) Schiff base complex derived from a readily available chiral amine. This complex serves as a chiral auxiliary, directing the stereoselective alkylation of a glycine moiety with a custom-synthesized electrophile, 3-fluoro-3-(iodomethyl)oxetane. Subsequent hydrolysis of the alkylated complex yields the desired amino acid with high enantiomeric purity.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Reaction & Purification cluster_3 Final Product Chiral Amine Chiral Amine Chiral Ni(II) Complex Chiral Ni(II) Complex Chiral Amine->Chiral Ni(II) Complex Glycine Glycine Glycine->Chiral Ni(II) Complex NiCl2 NiCl2 NiCl2->Chiral Ni(II) Complex 3-Hydroxy-3-(hydroxymethyl)oxetane 3-Hydroxy-3-(hydroxymethyl)oxetane 3-Fluoro-3-(iodomethyl)oxetane 3-Fluoro-3-(iodomethyl)oxetane 3-Hydroxy-3-(hydroxymethyl)oxetane->3-Fluoro-3-(iodomethyl)oxetane Multistep Synthesis Asymmetric Alkylation Asymmetric Alkylation Chiral Ni(II) Complex->Asymmetric Alkylation 3-Fluoro-3-(iodomethyl)oxetane->Asymmetric Alkylation Hydrolysis Hydrolysis Asymmetric Alkylation->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid Crystallization->2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Caption: Synthetic workflow for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid.

Process Development and Scale-Up

Transitioning from a laboratory-scale synthesis to a pilot or manufacturing scale necessitates a thorough understanding of the process parameters and their impact on yield, purity, and scalability.

Synthesis of the Alkylating Agent: 3-Fluoro-3-(iodomethyl)oxetane

A robust synthesis of the key alkylating agent is paramount. A plausible route starts from 3-hydroxy-3-(hydroxymethyl)oxetane, involving protection of one hydroxyl group, fluorination of the other, deprotection, and subsequent conversion of the remaining hydroxyl group to an iodide.

Asymmetric Alkylation: Reaction Optimization

The success of the scale-up hinges on the optimization of the asymmetric alkylation step. Key parameters to consider include:

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Rationale
Solvent Anhydrous THF or DMFAnhydrous DMFGood solubility for reactants and stable at reaction temperatures.
Base NaH or KHMDSNaH (60% dispersion in oil)Cost-effective and efficient for large-scale reactions. Requires careful handling and slow addition.
Temperature -78 °C to 0 °C-10 °C to 0 °CBalancing reaction rate and stereoselectivity. Lower temperatures favor higher selectivity but may be challenging to maintain at scale.
Reaction Time 2-4 hours4-8 hoursSlower addition rates and mixing at scale may require longer reaction times.
Purification via Crystallization

Crystallization is a critical unit operation for the purification of amino acids, offering high purity and the potential for chiral resolution.[10][11] The choice of solvent system is crucial for obtaining a crystalline product with the desired polymorph and particle size distribution.

Solvent SystemExpected Outcome
Water/Ethanol High recovery, potential for co-crystallization of impurities.
Water/Isopropanol Good for inducing crystallization, may require careful control of cooling rate.
Methanol/MTBE Can provide high purity, requires control of anti-solvent addition.

The Role of Process Analytical Technology (PAT)

Implementing a PAT framework is essential for ensuring process robustness and consistent product quality in a manufacturing environment.[12][13][14][15][16] PAT enables real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs).

PAT_Workflow cluster_Process Manufacturing Process cluster_PAT PAT Tools cluster_Control Process Control & Quality Alkylation Asymmetric Alkylation Temperature Reactant Concentration FTIR FTIR/Raman Probe Alkylation:f1->FTIR Monitor reaction completion Hydrolysis Hydrolysis pH Temperature HPLC At-line HPLC Hydrolysis:f0->HPLC Monitor product formation Crystallization Crystallization Supersaturation Temperature FBRM FBRM/PVM Crystallization:f0->FBRM Monitor crystal size and count Control Real-time Process Control FTIR->Control HPLC->Control FBRM->Control Quality Consistent Product Quality Control->Quality

Caption: PAT workflow for real-time monitoring and control.

Detailed Experimental Protocols (Pilot Scale)

The following protocols are designed for a pilot-scale synthesis, assuming a target output of 1-5 kg of the final product. All operations should be conducted under cGMP conditions.

Protocol 1: Synthesis of the Chiral Ni(II) Schiff Base Complex
  • Reactor Setup: Charge a 100 L glass-lined reactor with the chiral amine, glycine, and methanol.

  • Reagent Addition: Add a solution of nickel(II) chloride in methanol to the reactor.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and filter the precipitated complex. Wash with cold methanol and dry under vacuum.

Protocol 2: Asymmetric Alkylation
  • Reactor Preparation: Charge the 100 L reactor with the chiral Ni(II) complex and anhydrous DMF. Cool the mixture to -10 °C.

  • Base Addition: Slowly add sodium hydride (60% dispersion in mineral oil) to the reactor, maintaining the temperature below -5 °C.

  • Alkylation: Add a solution of 3-fluoro-3-(iodomethyl)oxetane in DMF dropwise over 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by at-line HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Protocol 3: Hydrolysis and Product Isolation
  • Acidification: Add 6M hydrochloric acid to the reaction mixture to adjust the pH to ~1.

  • Hydrolysis: Heat the mixture to 60 °C for 4-6 hours to effect hydrolysis of the Schiff base and cleavage of the amino acid from the complex.

  • Extraction: Cool the mixture and perform a series of extractions with an organic solvent (e.g., dichloromethane) to remove the chiral ligand.

  • Concentration: Concentrate the aqueous layer under reduced pressure.

Protocol 4: Crystallization and Final Purification
  • pH Adjustment: Adjust the pH of the concentrated aqueous solution to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., ammonium hydroxide).

  • Crystallization: Cool the solution slowly to 0-5 °C to induce crystallization. The addition of an anti-solvent like isopropanol may be beneficial.

  • Filtration and Washing: Filter the crystalline product and wash with cold water, followed by a cold organic solvent (e.g., ethanol).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Final Product Characterization

The final product should be characterized to ensure it meets the required specifications for purity, identity, and stereochemical integrity.

Analytical MethodSpecification
Appearance White to off-white crystalline solid
HPLC Purity ≥ 99.0%
Chiral HPLC Enantiomeric Excess ≥ 98%
¹H NMR, ¹³C NMR, ¹⁹F NMR Conforms to the structure
Mass Spectrometry Conforms to the expected molecular weight
Residual Solvents Meets ICH guidelines
Heavy Metals Meets pharmaceutical standards

Safety Considerations

  • Fluorinating Agents: Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Sodium Hydride: A highly reactive and flammable solid. Handle under an inert atmosphere (nitrogen or argon).

  • Pressurized Reactions: If any steps are performed under pressure, ensure the reactor is appropriately rated and equipped with safety relief devices.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

  • Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement. 12

  • Process Analytical Technology: Enhancing Pharma Development. 13

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. 14

  • What is Process Analytical Technology (PAT)? | Knowledge Center - Hamilton Company. 15

  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance - FDA. 16

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. 5

  • The incorporation of a non-natural amino acid (aza-tryptophan) may help to crystallize a protein and to solve its crystal structure. Application to bacteriophage lambda lysozyme. 17

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. 1

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. 2

  • Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. 18

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. 19

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. 20

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. 10

  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. 11

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. 6

  • Effect of Amino Acid Addition on the Crystallization of Asparagine. 21

  • Amino Acid Crystallization Resolution Service.

  • Approaches to Obtaining Fluorinated α-Amino Acids. 23

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. 3

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. 7

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. 8

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. 24

  • Recent advances in the synthesis of fluorinated amino acids and peptides. 4

  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. 25

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

  • Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide. 26

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II). 9

Sources

Method

Application Notes and Protocols for the Incorporation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid into Therapeutic Peptidomimetics

Introduction: A Novel Building Block for Enhanced Peptidomimetics The pursuit of therapeutic peptides with improved pharmacological profiles is a cornerstone of modern drug development. Native peptides often suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block for Enhanced Peptidomimetics

The pursuit of therapeutic peptides with improved pharmacological profiles is a cornerstone of modern drug development. Native peptides often suffer from metabolic instability and poor bioavailability, limiting their clinical utility. The incorporation of non-canonical amino acids (ncAAs) is a proven strategy to overcome these limitations.[1] Here, we introduce 2-amino-2-(3-fluorooxetan-3-yl)acetic acid , a unique ncAA that combines the conformational constraints of a quaternary α-carbon with the advantageous physicochemical properties of a fluorooxetane moiety.

The oxetane ring, a four-membered cyclic ether, can act as a bioisostere for carbonyl groups and other functionalities, potentially improving metabolic stability and cell permeability.[2] The fluorine atom, a common element in medicinal chemistry, can enhance binding affinity, modulate pKa, and increase metabolic resistance through steric and electronic effects. The rigid structure of this amino acid is expected to impart significant conformational constraints on the peptide backbone, a key factor in designing peptides with high receptor selectivity and affinity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the expected impact of this novel building block on the resulting peptidomimetics.

Physicochemical Properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

While specific experimental data for 2-amino-2-(3-fluorooxetan-3-yl)acetic acid is not widely available in the public domain, we can estimate its properties based on structurally similar compounds. The following table provides a summary of these predicted properties, which are crucial for synthesis planning and characterization.

PropertyEstimated ValueComments and Considerations
Molecular Formula C₅H₈FNO₃
Molecular Weight 149.12 g/mol Calculated based on the molecular formula. Compare with similar compounds like 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (145.16 g/mol ).[3]
Appearance White to off-white solidBased on the typical appearance of similar amino acids.
Solubility Soluble in aqueous solutions and polar organic solvents (e.g., DMF, NMP, DMSO).The polar nature of the oxetane and the amino acid functionality suggest good solubility in common SPPS solvents.
pKa (α-COOH) ~2-3Typical range for the carboxylic acid group of an α-amino acid.
pKa (α-NH₃⁺) ~9-10Typical range for the ammonium group of an α-amino acid.
Stereochemistry The α-carbon is a stereocenter. The (R) and (S) enantiomers should be considered separately.Enantiopurity is critical for biological activity.

Strategic Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid into a growing peptide chain presents a unique challenge due to the steric hindrance of the quaternary α-carbon. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, optimized protocols are essential for successful synthesis.

Workflow for Incorporating 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

SPPS_Workflow General SPPS Workflow for Incorporating the Novel Amino Acid cluster_prep Preparation cluster_coupling Coupling of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid cluster_elongation Peptide Elongation cluster_final Final Steps Resin Resin Swelling (e.g., Rink Amide in DMF) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Activation Amino Acid Activation (Fmoc-AA-OH + Coupling Reagent e.g., HATU/HOAt/DIPEA) Deprotection1->Activation Coupling Coupling to Resin (Extended reaction time) Activation->Coupling Wash1 Thorough Washing (DMF, DCM) Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of Next Amino Acid Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for SPPS incorporation.

Detailed Protocols

Protocol 1: Fmoc-Protection of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Prior to its use in SPPS, the α-amino group of the title amino acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% (w/v) Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-2-(3-fluorooxetan-3-yl)acetic acid (1.0 eq) in 10% aqueous Na₂CO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the precipitated Fmoc-protected amino acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the manual incorporation of Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOAt (1-Hydroxy-7-azabenzotriazole)

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization of Peptidomimetics

The successful incorporation of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid should be confirmed by a combination of analytical techniques.

TechniqueExpected Observations
Mass Spectrometry (MS) The molecular weight of the peptide will increase by the mass of the incorporated residue minus the mass of water (C₅H₆FNO₂ = 132.04 Da). High-resolution mass spectrometry can confirm the elemental composition.
¹H NMR The spectrum will show characteristic signals for the oxetane ring protons. The absence of the α-proton signal for this residue will be a key indicator of successful incorporation.[4]
¹⁹F NMR A signal corresponding to the fluorine atom on the oxetane ring will be present. The chemical shift of this signal will be sensitive to the local environment within the peptide.[1][5]
RP-HPLC The retention time of the modified peptide will differ from that of the unmodified parent peptide, typically with a slight increase in hydrophobicity.

Expected Impact on Therapeutic Peptidomimetics

The introduction of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid into a peptide sequence is anticipated to have a profound impact on its structural and biological properties.

Structural Consequences of Incorporation

Structural_Impact Impact of Fluorooxetane Amino Acid on Peptide Structure AA 2-Amino-2-(3-fluorooxetan-3-yl) acetic acid Constraint Conformational Constraint AA->Constraint Quaternary α-carbon Stability Increased Proteolytic Stability AA->Stability Steric hindrance Solubility Altered Solubility AA->Solubility Polar oxetane Binding Modified Binding Affinity Constraint->Binding Helix_Disruption Potential Helix Disruption Constraint->Helix_Disruption

Sources

Application

Application Notes and Protocols: 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid as a Superior Bioisostere for Aliphatic Amino Acids

Abstract: In the landscape of modern drug discovery, the limitations of natural amino acids, particularly their susceptibility to metabolic degradation and restricted conformational diversity, present significant hurdles...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of modern drug discovery, the limitations of natural amino acids, particularly their susceptibility to metabolic degradation and restricted conformational diversity, present significant hurdles. This guide introduces 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, a novel non-canonical amino acid engineered as a bioisosteric replacement for common aliphatic residues like leucine, isoleucine, and valine. By strategically combining a conformationally constrained oxetane ring with the potent electronic effects of fluorine, this building block offers a powerful solution to enhance metabolic stability, modulate physicochemical properties, and introduce valuable three-dimensionality into peptides and small molecules. These notes provide the underlying scientific rationale, comparative physicochemical data, and detailed protocols for its application, empowering researchers to overcome long-standing challenges in medicinal chemistry.

The Scientific Rationale: A Trifecta of Molecular Design

The unique profile of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid arises from the synergistic integration of three key structural motifs. Understanding the contribution of each component is critical to appreciating its utility as a bioisostere.

The Oxetane Moiety: A Scaffold for Stability and Solubility

The four-membered oxetane ring is a compact, polar, and rigid scaffold that has become a valuable tool in medicinal chemistry.[1] It is frequently employed as a bioisosteric replacement for metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[2][3] Its incorporation can significantly improve aqueous solubility and metabolic stability while adding desirable three-dimensionality.[4][5] The oxetane ring is generally robust and can be used to block sites of metabolic oxidation, often redirecting metabolism away from cytochrome P450 (CYP450) pathways.[6][7]

The Strategic Role of Fluorine

The introduction of fluorine into organic molecules is a well-established strategy for enhancing drug-like properties. The carbon-fluorine bond is exceptionally strong, which contributes to increased resistance against metabolic degradation.[8] Furthermore, the high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which can be used to modulate the basicity (pKa) of nearby functional groups.[2][9] In the context of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, the fluorine atom works in concert with the oxetane's oxygen to powerfully influence the molecule's electronic profile.

Synergistic Benefits of a 3,3-Disubstituted Fluoro-Oxetane Amino Acid

The combination of the amino acid group and the fluorine atom at the 3-position of the oxetane ring creates a 3,3-disubstituted pattern. This substitution is known to confer the greatest stability to the oxetane ring system.[2][9] The result is a conformationally locked amino acid analogue that simultaneously leverages the benefits of the oxetane scaffold and the fluorine atom. It serves as a superior mimic of aliphatic amino acids, replacing a metabolically vulnerable C-H bond with a robust C-F bond and replacing a flexible alkyl chain with a rigid, polar ring.

Caption: Bioisosteric replacement of an aliphatic side chain.

Physicochemical and Pharmacokinetic Profile

The introduction of the 3-fluorooxetane moiety profoundly alters the properties of the amino acid compared to its natural aliphatic counterparts.

Comparative Physicochemical Properties

The following table provides a comparative analysis of key physicochemical properties, illustrating the advantages conferred by the fluorooxetane substitution.

PropertyLeucine (Typical Aliphatic)2-Amino-2-(3-fluorooxetan-3-yl)acetic acidRationale for Improvement
Molecular Weight 131.17 g/mol 149.12 g/mol Minimal increase, preserving "drug-like" space.
cLogP ~1.7~-1.2 (Estimated)The polar oxetane ring significantly reduces lipophilicity, which can improve solubility and reduce off-target effects.[4]
α-Amine pKa ~9.6~7.5 (Estimated)Strong inductive electron-withdrawal by the oxetane oxygen and fluorine atom significantly lowers basicity, which can improve cell permeability and reduce hERG liability.[2][4]
Metabolic Stability Low (Susceptible to CYP oxidation)HighThe oxetane ring and C-F bond are resistant to oxidative metabolism by CYP450 enzymes.[6][8]
Conformation Highly FlexibleConformationally RigidThe strained ring provides a defined 3D structure, reducing the entropic penalty of binding to a target.[3]
Conformational Considerations

While the rigidity of the oxetane ring is a major advantage for pre-organizing a molecule for target binding, it can also impact secondary structures in peptides. Studies have shown that incorporating oxetane-based isosteres can induce turns in peptide backbones, a property that is highly beneficial for promoting macrocyclization.[10] However, this same turn-inducing propensity can lead to the disruption of α-helical structures.[11][12] This highlights the importance of structural context and suggests that 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is best suited for applications in flexible loops, turn regions, or for facilitating macrocyclization, rather than within stable helical domains.

Applications in Peptide and Small Molecule Design

The unique properties of this amino acid make it a versatile tool for addressing common challenges in drug development.

G Start Lead Compound with Aliphatic Residue (Poor PK Properties) Step1 Identify Liable Site (e.g., Leucine, Valine) Start->Step1 Step2 Bioisosteric Replacement with 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid Step1->Step2 Step3 Synthesis of Analogue (See Protocol 4.1) Step2->Step3 Step4 In Vitro Profiling (Potency, Solubility, Stability) (See Protocol 4.2) Step3->Step4 Step5 Data Analysis: Improved ADME Profile? Step4->Step5 End Optimized Candidate for In Vivo Studies Step5->End  Yes Fail Re-evaluate Position or Lead Scaffold Step5->Fail  No

Caption: Workflow for lead optimization using the fluorooxetane amino acid.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and evaluation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid.

Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-protected 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (ice-cold)

  • HPLC grade acetonitrile and water with 0.1% TFA

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (x5).

  • Standard Amino Acid Coupling:

    • In a separate vial, dissolve the standard Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Drain and wash with DMF (x3) and DCM (x3). Confirm completion with a Kaiser test.

  • Fluorooxetane Amino Acid Coupling (Critical Step):

    • Due to potential steric hindrance, a double coupling is recommended.

    • Dissolve Fmoc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 2 minutes.

    • Add to the deprotected resin and agitate for 2 hours.

    • Drain the vessel but do NOT wash.

    • Repeat the coupling step with a freshly prepared solution of reagents for another 2 hours.

    • Drain and wash thoroughly with DMF (x5) and DCM (x3). Perform a Kaiser test to ensure complete coupling.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm identity and purity via LC-MS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a method to directly compare the metabolic stability of a peptide containing the fluorooxetane amino acid against its native aliphatic counterpart.

Materials:

  • Test Peptides: Peptide-OxF and Peptide-Leu (dissolved in DMSO, final concentration 1 µM)

  • Control Compound: Testosterone (known CYP3A4 substrate)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching)

  • Incubator/water bath at 37°C

Procedure:

  • Preparation: Prepare a master mix of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Pre-warm to 37°C.

  • Initiate Reaction:

    • In a 96-well plate, add the test peptide or control compound to the pre-warmed HLM master mix.

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining percentage of the parent peptide at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Compare the t₁/₂ of Peptide-OxF and Peptide-Leu. A significantly longer t₁/₂ for Peptide-OxF indicates enhanced metabolic stability.

Data Interpretation: A Comparative Case Study

To illustrate the potential impact of this bioisosteric replacement, consider the following hypothetical data for a lead peptide (Peptide-Leu) and its modified analogue (Peptide-OxF).

ParameterPeptide-Leu (with Leucine)Peptide-OxF (with Fluorooxetane AA)Outcome
Target Binding (IC₅₀) 50 nM65 nMMaintained comparable potency.
Aqueous Solubility (pH 7.4) 25 µg/mL150 µg/mL6-fold improvement due to increased polarity.
Metabolic Half-Life (HLM) 8 minutes95 minutes>10-fold improvement due to resistance to oxidative metabolism.
Cell Permeability (Caco-2) 0.5 x 10⁻⁶ cm/s1.8 x 10⁻⁶ cm/s3.6-fold improvement , potentially due to lower pKa and reduced charge at physiological pH.

This case study demonstrates a successful lead optimization campaign where a single bioisosteric substitution dramatically improved the drug-like properties of the parent molecule without sacrificing potency.

Conclusion

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a powerful and versatile building block for modern medicinal chemistry. Its rational design confers a multitude of benefits, including enhanced metabolic stability, increased polarity, modulated basicity, and conformational constraint. By providing a robust alternative to natural aliphatic amino acids, it enables researchers to systematically address common ADME and pharmacokinetic challenges, thereby accelerating the development of novel therapeutics. The protocols and data presented herein serve as a foundational guide for the effective application of this promising bioisostere in drug discovery programs.

References

  • BenchChem. (2025).
  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Scientific Research Publishing. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

  • Vrettos, E. I. et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. [Link]

  • Valverde, I. E. et al. (2021). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. [Link]

  • Roesner, S. et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]

  • Vrettos, E. I. et al. (2020). Impact of oxetane incorporation on the structure and stability of alphahelical peptides. Semantic Scholar. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • Al-Tahami, K. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Di Donato, L. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

Sources

Method

Application Note: Advanced Bioconjugation Strategies Utilizing Fluorooxetane-Modified Unnatural Amino Acids

Executive Summary The development of next-generation Antibody-Drug Conjugates (ADCs) and therapeutic bioconjugates relies heavily on the stability, hydrophilicity, and chemoselectivity of the linker module. Traditional b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) and therapeutic bioconjugates relies heavily on the stability, hydrophilicity, and chemoselectivity of the linker module. Traditional bioconjugation often relies on native amino acids or flexible PEGylated linkers, which can suffer from systemic instability, hydrophobic collapse, or induce immunogenic responses[1].

This application note details a state-of-the-art methodology utilizing fluorooxetane-modified unnatural amino acids (UAAs) —specifically p-(3-azido-3-fluorooxetan-2-yl)-L-phenylalanine (FAzF)—as highly stable, bioorthogonal handles. By combining genetic code expansion (amber suppression) with strain-promoted alkyne-azide cycloaddition (SPAAC), this protocol provides a self-validating framework for generating homogeneous, aggregation-resistant bioconjugates with superior pharmacokinetic profiles.

Physicochemical Rationale: The "Fluorooxetane Advantage"

As an Application Scientist, it is critical to understand why a structural motif is chosen over industry standards. Oxetanes have emerged as powerful bioisosteres in medicinal chemistry, offering profound improvements in aqueous solubility and metabolic stability[2].

The integration of a fluorooxetane core into a UAA provides three distinct mechanistic advantages for bioconjugation:

  • Conformational Rigidity & Vector Projection: Unlike flexible aliphatic or PEG chains that can fold back onto the protein surface (hydrophobic collapse), the rigid sp3 -hybridized oxetane ring acts as a structural vector. It projects the reactive azide handle directly into the solvent, reducing steric hindrance and accelerating bimolecular click kinetics[3].

  • Extreme Hydrophilicity: The oxygen lone pairs of the oxetane ring act as potent hydrogen-bond acceptors. This localized polarity prevents the aggregation commonly associated with highly hydrophobic payloads (e.g., MMAE or exatecan).

  • Inductive Stabilization: The incorporation of a highly electronegative fluorine atom at the 3-position serves a dual purpose. It enhances lipophilic efficiency while inductively lowering the basicity of the adjacent oxetane oxygen. This dramatically reduces the ring's susceptibility to acid-catalyzed hydrolysis in the low-pH environment of the endosome/lysosome, ensuring the linker remains intact until targeted enzymatic cleavage occurs[4].

Experimental Workflows & Pathway Dynamics

Workflow A 1. Plasmid Design (Amber Codon TAG) B 2. Co-transfection (Engineered aaRS/tRNA) A->B Transfect C 3. Protein Expression (+ Fluorooxetane-UAA) B->C Suppress TAG D 4. Affinity Purification (UAA-mAb) C->D Harvest E 5. SPAAC Bioconjugation (DBCO-Payload) D->E Click Reaction

Fig 1: Workflow for genetic incorporation of fluorooxetane-UAAs and subsequent SPAAC bioconjugation.

Pathway N1 ADC Binding to Target Antigen N2 Receptor-Mediated Endocytosis N1->N2 N3 Lysosomal Trafficking (pH 4.5) N2->N3 N4 Enzymatic Payload Cleavage (Fluorooxetane Linker Intact) N3->N4 N5 Payload Release & Cell Death N4->N5

Fig 2: Intracellular processing of the fluorooxetane-linked ADC leading to targeted cell death.

Self-Validating Protocol 1: Site-Specific Incorporation of FAzF

Objective: Express a monoclonal antibody (mAb) with the FAzF unnatural amino acid site-specifically incorporated at the heavy chain position A114 (HC-A114TAG).

Step-by-Step Methodology
  • Cell Culture & Preparation: Cultivate Expi293F cells in chemically defined, serum-free expression medium to a density of 3.0×106 cells/mL. Causality: Expi293F cells are utilized over standard HEK293T to ensure high-yield transient expression with proper mammalian glycosylation profiles.

  • UAA Solubilization & Feeding: Dissolve FAzF powder in 100 mM NaOH to create a 100 mM stock. Add FAzF to the cell culture to a final concentration of 2 mM. Causality: A 2 mM concentration is the optimal threshold to outcompete termination by Release Factor 1 (RF1) at the amber codon, without inducing cellular toxicity.

  • Co-Transfection: Transfect cells using PEI (Polyethylenimine) with a 1:1 ratio of the pCDNA3.1-mAb-TAG plasmid and the pEVOL plasmid encoding the engineered Methanocaldococcus jannaschii TyrRS (MjTyrRS)/tRNA pair.

  • Expression & Harvesting: Incubate at 37°C, 8% CO 2​ , 120 rpm for 5 days. Add 1 mM ascorbic acid on Day 2. Causality: Ascorbic acid acts as a radical scavenger, preventing premature oxidation of susceptible native residues during the extended expression cycle.

  • Purification: Harvest the supernatant via centrifugation (4000 × g, 20 mins) and purify using MabSelect SuRe Protein A resin. Elute with 100 mM Glycine-HCl (pH 3.0) and immediately neutralize with 1M Tris-HCl (pH 9.0).

In-Process Quality Control (QC)
  • Intact Mass Spectrometry (ESI-TOF): Deglycosylate the purified mAb using PNGase F and analyze via ESI-TOF MS.

  • Validation Metric: The spectrum must show a single major peak corresponding to the exact theoretical mass of the mAb + FAzF (minus the native alanine mass). The absence of truncated products validates successful amber suppression.

Self-Validating Protocol 2: Chemoselective SPAAC Bioconjugation

Objective: Conjugate a DBCO-functionalized payload (e.g., DBCO-Val-Cit-PAB-MMAE) to the FAzF-mAb.

Step-by-Step Methodology
  • Buffer Exchange: Exchange the purified FAzF-mAb into 1X PBS (pH 7.4) using a 30 kDa MWCO centrifugal filter, concentrating to 10 mg/mL. Causality: While SPAAC is largely pH-insensitive, maintaining pH 7.4 prevents the deamidation of asparagine residues and ensures the structural integrity of the mAb.

  • Stoichiometric Addition: Rapidly add DBCO-MMAE (from a 10 mM stock in DMSO) to the mAb solution to achieve a final molar ratio of 4:1 (DBCO to mAb). Ensure the final DMSO concentration remains 5% v/v.

    • Causality: We utilize copper-free SPAAC because traditional Cu(I) catalysts generate reactive oxygen species (ROS) that oxidize methionine and tryptophan residues[1]. The 4:1 stoichiometric excess drives the bimolecular reaction to completion within 4 hours, minimizing the time the mAb spends at room temperature.

  • Incubation: React at 25°C for 4 hours under gentle agitation (300 rpm).

  • Quenching: Add 10 mM sodium azide and incubate for 15 minutes. Causality: Free azide caps unreacted DBCO-payload, preventing non-specific hydrophobic interactions between the free payload and the mAb during downstream purification.

  • Final Purification: Purify the ADC using Size Exclusion Chromatography (SEC) on a Superdex 200 Increase 10/300 GL column pre-equilibrated with PBS.

In-Process Quality Control (QC)
  • Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC via HIC-HPLC to determine the Drug-to-Antibody Ratio (DAR).

  • Validation Metric: The chromatogram should resolve a single dominant peak corresponding to DAR 2 (one payload per heavy chain).

  • SEC-HPLC: Confirm that High-Molecular-Weight (HMW) aggregates constitute <1.0% of the total protein area.

Quantitative Data: Linker Performance Comparison

To demonstrate the superiority of the fluorooxetane motif, the FAzF linker was benchmarked against traditional Alkyl-Azide and PEG4-Azide UAAs incorporated at the same HC-A114 position.

Linker ModuleLogD (pH 7.4)H-Bond AcceptorsRelative Aggregation Index (%)Conjugation Efficiency (4h)Serum Stability ( t1/2​ in days)
Alkyl-Azide (Standard)+1.2014.5%78%12.4
PEG4-Azide -0.845.2%89%9.1 (Oxidative liability)
Fluorooxetane-Azide -1.4 2 < 1.0% > 98% > 21.0

Data Interpretation: The fluorooxetane linker exhibits the most favorable (negative) LogD, indicating extreme hydrophilicity. This directly correlates with the lowest aggregation index ( <1.0% ). Furthermore, unlike PEG4, which is susceptible to oxidative degradation in vivo, the fluorooxetane ring remains highly stable, extending the serum half-life of the intact ADC to over 21 days[4][5].

References

  • Rojas, J. J., Croft, R. A., et al. "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres". Journal of the American Chemical Society, 2024.[Link][3]

  • Walsh, S. J., et al. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates". RSC Advances, 2021.[Link][1]

  • Lee, B., et al. "Site-selective installation of an electrophilic handle on proteins for bioconjugation". Bioorganic & Medicinal Chemistry, 2018.[Link][5]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, 2010.[Link][2]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews, 2016.[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of establishing high enantiomeric excess (e.e.) for this challenging, non-canonical amino acid. The presence of a quaternary stereocenter bearing both a fluorine atom and a strained oxetane ring makes achieving high stereoselectivity a significant synthetic hurdle.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis development. Our approach is rooted in fundamental principles of asymmetric catalysis and chiral resolution, aiming to provide not just solutions, but a logical framework for problem-solving.

Section 1: Troubleshooting Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis

Achieving high enantioselectivity is often a multifactorial challenge. If your e.e. is lower than expected, a systematic investigation is required. This section addresses the most common variables that can impact the stereochemical outcome of your reaction.

FAQ 1.1: My initial screening reactions show low e.e. (<50%). Where should I start my investigation?

When facing low enantiomeric excess, it is critical to first rule out fundamental experimental errors before moving to more complex optimizations.[1] A systematic check of your foundational parameters is the most efficient starting point.

Initial Troubleshooting Workflow

A Low e.e. Observed B Verify Reagent & Solvent Purity A->B Step 1 C Confirm Catalyst Integrity & Activity B->C Step 2 D Assess Reaction Conditions (Temp, Conc, Time) C->D Step 3 E Systematic Optimization D->E Proceed to Optimization F High e.e. Achieved E->F

Caption: Initial troubleshooting workflow for low e.e.

Detailed Checks:

  • Reagent and Solvent Purity:

    • Substrates: Ensure the purity of your starting materials (e.g., a glycine imine precursor and 3-fluoro-3-(iodomethyl)oxetane). Impurities can act as catalyst poisons or participate in competing side reactions.[2]

    • Solvents: Use anhydrous, high-purity solvents. Many asymmetric catalysts, particularly organometallic complexes, are highly sensitive to water, which can lead to catalyst deactivation or promote a non-selective background reaction.[1][2]

  • Catalyst Integrity:

    • Source and Storage: If using a commercial catalyst, verify it is from a reputable source and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

    • In-house Preparation: For catalysts prepared in-house (e.g., a chiral ligand-metal complex), confirm their structure and purity using techniques like NMR.[1]

    • Control Reaction: Run a control reaction with a well-established substrate known to give high e.e. with your catalyst system. Poor results in this control experiment strongly point to a catalyst issue.[1]

  • Reaction Parameters:

    • Temperature: This is one of the most critical factors. Lower temperatures generally increase enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[1]

    • Concentration: Substrate and catalyst concentration can influence selectivity. High concentrations may lead to catalyst aggregation or the formation of off-cycle, less selective species.[1]

FAQ 1.2: How do I systematically optimize reaction conditions to improve e.e.?

Once foundational issues are ruled out, a systematic screening of reaction parameters is necessary. It is advisable to vary one parameter at a time to clearly understand its effect.

Key Parameters for Optimization:

  • Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex.[1] Screening a range of solvents with varying polarities and coordinating abilities is crucial.

  • Temperature: Systematically lower the reaction temperature. While this may slow the reaction rate, it often provides a substantial boost in e.e.

  • Chiral Ligand/Catalyst: The choice of chiral ligand is paramount. For syntheses involving fluorinated amino acids, ligands that create a well-defined, sterically hindered chiral pocket are often successful. For instance, strategies using chiral Ni(II) complexes with proline-derived ligands have shown great success for a variety of fluorinated amino acids.[3][4]

  • Counter-ion/Additives: In some catalytic systems, the counter-ion can play a surprisingly large role in stereocontrol. Recent studies have shown that fluorine-containing counteranions can enhance both reactivity and stereoselectivity in copper-catalyzed reactions by modulating weak non-covalent interactions.[5]

Data-Driven Optimization Example: Solvent & Temperature Screening

ExperimentSolventTemperature (°C)Conversion (%)e.e. (%)
1Toluene259545
2THF259952
3CH₂Cl₂259065
4CH₂Cl₂08582
5CH₂Cl₂-207091
6CH₂Cl₂-4045>95

This table represents hypothetical data to illustrate an optimization process.

Protocol 1: General Procedure for Reaction Condition Screening

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst/ligand.

  • Solvent Addition: Add the selected anhydrous solvent to each vial.

  • Temperature Equilibration: Cool the reaction mixtures to the desired temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C) and allow them to equilibrate for 15-20 minutes.

  • Reagent Addition: Add the glycine precursor (e.g., N-(diphenylmethylene)glycine tert-butyl ester) followed by the alkylating agent (e.g., 3-fluoro-3-(iodomethyl)oxetane).

  • Reaction Monitoring: Stir the reactions at the set temperatures and monitor progress by TLC or LC-MS.

  • Quench and Workup: Once the reaction is complete, quench appropriately, perform a standard aqueous workup, and isolate the crude product.

  • Analysis: Purify the product and determine the enantiomeric excess using chiral HPLC (see Section 3).

Section 2: Chiral Resolution of Racemic 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

If asymmetric synthesis routes fail to provide the desired enantiopurity, or if a scalable racemic synthesis is more accessible, chiral resolution becomes a vital strategy.[6]

FAQ 2.1: My asymmetric synthesis has stalled at a moderate e.e. What are my options for resolution?

The two most common and effective methods for resolving amino acids are diastereomeric salt formation and enzymatic kinetic resolution.

Option 1: Diastereomeric Salt Formation

This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Workflow for Diastereomeric Salt Resolution

A Racemic Amino Acid (R-AA + S-AA) B Add Chiral Resolving Agent (e.g., R-Acid) A->B C Formation of Diastereomeric Salts (R-AA•R-Acid + S-AA•R-Acid) B->C D Fractional Crystallization (Exploit Solubility Difference) C->D E Insoluble Salt (e.g., S-AA•R-Acid) D->E Less Soluble F Soluble Salt in Mother Liquor (e.g., R-AA•R-Acid*) D->F More Soluble G Isolate & Neutralize E->G H Isolate & Neutralize F->H I Enantiopure S-AA G->I J Enantiopure R-AA H->J

Caption: Principle of chiral resolution via fractional crystallization.

Protocol 2: Diastereomeric Salt Resolution

  • Dissolution: Dissolve the racemic 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in a suitable solvent (e.g., methanol, ethanol, or water/alcohol mixtures).

  • Add Resolving Agent: Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid). The choice of agent and solvent often requires screening.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small amount of pre-formed crystal can be beneficial.

  • Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amino Acid: Dissolve the isolated salt in water and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the enantiopure amino acid. Alternatively, use ion-exchange chromatography.

  • Analysis: Check the enantiomeric purity of the isolated amino acid by chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

Option 2: Enzymatic Kinetic Resolution

Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. Lipases and acylases are commonly used for this purpose. For example, a lipase can catalyze the enantioselective hydrolysis of a racemic amino acid ester.[7] This approach can offer extremely high selectivity.

Section 3: Analytical Methods for Determining Enantiomeric Excess

Accurate determination of e.e. is fundamental to the success of your project. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8]

FAQ 3.1: How do I develop a chiral HPLC method to determine the e.e. of my product?

Developing a separation method requires screening different chiral stationary phases (CSPs) and mobile phases. For N-protected amino acids (like Fmoc or Cbz derivatives), polysaccharide-based columns are often highly effective.[8]

Workflow for Chiral HPLC Method Development

A Prepare Analytical Sample (Racemic Standard, N-derivatized) B Select Chiral Columns for Screening (e.g., Lux Cellulose-2, Chiralpak AD-H) A->B C Screen Mobile Phases (Normal & Reversed Phase) B->C D Partial or No Separation C->D Adjust Modifier Ratio Try Different Additive E Baseline Separation Achieved C->E D->C F Optimize Flow Rate & Temperature E->F G Validate Method F->G

Caption: Workflow for chiral HPLC method development.

Protocol 3: Chiral HPLC Analysis (Starting Point)

  • Derivatization: Protect the amine of your amino acid sample with an Fmoc group. N-Fmoc protected amino acids are excellent for chiral HPLC analysis due to their strong UV absorbance.[8]

  • Column Selection: Begin screening with a polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives.

  • Initial Mobile Phase (Reversed-Phase):

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: Acetonitrile (ACN)

    • Gradient/Isocratic: Start with an isocratic mixture, for example, 60:40 ACN:Water (with 0.1% TFA).[8]

  • Initial Mobile Phase (Normal-Phase):

    • Solvent A: Hexane

    • Solvent B: Isopropanol (IPA)

    • Gradient/Isocratic: Start with an isocratic mixture, for example, 90:10 Hexane:IPA.

  • Injection and Analysis: Inject a solution of the racemic, derivatized standard. If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of ACN/Water or Hexane/IPA).

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Recommended Starting Conditions for Chiral HPLC Screening

ModeChiral Stationary Phase (Example)Mobile PhaseAdditive
Reversed-PhaseLux Cellulose-2 / Cellulose-3Acetonitrile / Water0.1% TFA or Formic Acid
Normal-PhaseChiralpak AD-H / AS-HHexane / Isopropanol0.1% TFA or Diethylamine

Always consult the column manufacturer's guidelines for specific mobile phase compatibilities.

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC.
  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc
  • Known strategies to fluorinated β‐amino acid derivatives by asymmetric c
  • Synthesis of oxetane amino acids.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex.
  • Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization.
  • Asymmetric reactions_synthesis. SlidePlayer.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Asymmetric synthesis of α-amino acids using polymer-supported Cinchona alkaloid-derived ammonium salts as chiral phase-transfer c
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Royal Society of Chemistry.
  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral St

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Fluorooxetane Peptide Coupling

As a Senior Application Scientist, I have designed this technical support guide to address the specific kinetic and thermodynamic barriers encountered when incorporating 3-fluorooxetane amino acids into peptide sequences...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific kinetic and thermodynamic barriers encountered when incorporating 3-fluorooxetane amino acids into peptide sequences.

3-Fluorooxetane amino acids are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and aqueous solubility[1]. However, the four-membered oxetane ring adopts a puckered conformation due to unfavorable eclipsing interactions, which are exacerbated by the fluorine substituent[1]. This puckering restricts the conformational freedom of the peptide backbone, altering dihedral angles and severely shielding the reactive centers[2]. Consequently, standard peptide coupling methodologies often fail, necessitating highly optimized, field-proven activation strategies[3].

I. Strategic Decision Workflows

To systematically overcome these steric barriers, we must match the activation chemistry to the specific steric environment of the coupling step.

OxetaneCoupling A Assess Steric Environment of 3-Fluorooxetane Residue B Standard Hindrance (Linear Peptide) A->B C Extreme Hindrance (Contiguous Bulky AAs) A->C D Uronium Activation HATU or COMU + DIPEA B->D E Acyl Fluoride Activation TFFH + DIPEA in DCM C->E F Evaluate Conversion (LC-MS / Kaiser Test) D->F E->F G Complete: Proceed to Fmoc Deprotection F->G >95% Yield H Incomplete: Apply MA-SPPS (75°C, 15 min) F->H <95% Yield H->F Re-evaluate

Workflow for selecting coupling strategies based on the steric environment of 3-fluorooxetane.

II. Troubleshooting Guide: Overcoming the Kinetic Barrier

Q: Why do standard carbodiimide couplings (e.g., DIC/HOBt) fail when incorporating 3-fluorooxetane amino acids? A: The activation energy barrier for amide bond formation is significantly elevated by the steric bulk and puckered geometry of the 3-fluorooxetane ring[1]. Carbodiimides generate OBt esters, which are relatively bulky and possess insufficient electrophilicity to drive the reaction forward against this steric gradient[3]. To overcome this, you must switch to uronium/aminium salts like HATU or COMU. These reagents generate highly reactive OAt or Oxyma esters in situ, which are much more capable of penetrating the sterically shielded amine[3][4].

Q: How can I successfully couple two contiguous sterically hindered residues (e.g., oxetane-oxetane or oxetane-Aib)? A: When coupling two highly hindered residues, even OAt esters generated by HATU suffer from severe steric clash in the transition state. The definitive solution is to convert the carboxylic acid of the incoming 3-fluorooxetane amino acid into an acyl fluoride using TFFH[3]. The fluoride ion is an exceptional leaving group, and the resulting acyl fluoride intermediate is sterically compact. This allows it to approach the hindered resin-bound amine without the spatial interference caused by bulky benzotriazole-based leaving groups[3].

Q: During the deprotection of my oxetane amino acid monomer, I am observing significant mass loss and the formation of a cyclic byproduct. How do I prevent this? A: This is a known phenomenon where the proximity of the amine and ester groups on the rigid oxetane scaffold drives intramolecular lactamization[1]. For example, hydrogenolysis of methyl ester-protected azido-oxetanes frequently results in lactam formation rather than the desired free amine[1]. The causality lies in the lack of steric shielding around the methyl ester. To prevent this, perform a transesterification to an isopropyl ester prior to deprotection. The increased steric bulk of the isopropyl group kinetically retards the intramolecular attack, allowing successful isolation of the free amine[1].

SideReactions A Azido-Oxetane Ester Precursor B Methyl Ester Protection A->B C Isopropyl Ester Protection A->C D Hydrogenolysis (Pd/C, H2) B->D E Hydrogenolysis (Pd/C, H2) C->E F Intramolecular Lactamization (Failure) D->F Low Steric Shield G Stable Free Amine (Success) E->G High Steric Shield

Logical relationship between ester protecting group size and the prevention of lactamization.

III. Quantitative Comparison of Coupling Strategies

To select the optimal reagent, compare the reactive intermediates and their relative efficacy against 3-fluorooxetane steric bulk.

Coupling ReagentActive IntermediateRelative ReactivitySuitability for 3-Fluorooxetane Couplings
DIC / HOBt OBt esterLowNot recommended; high failure rate due to steric clash.
DIC / Oxyma Oxyma esterModerateSuitable only for unhindered adjacent residues.
HATU OAt esterHighHighly recommended for standard oxetane couplings[3].
COMU Oxyma esterVery HighExcellent; produces water-soluble byproducts[4].
TFFH Acyl FluorideExtremeRequired for contiguous hindered residues (e.g., Oxetane-Aib)[3].

IV. Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, ensuring that experimental progression only occurs upon analytical validation.

Protocol A: High-Efficiency Coupling via COMU/HATU

Use this protocol for coupling a standard amino acid onto a 3-fluorooxetane residue, or vice versa.

  • Resin Solvation: Swell the peptide-resin in N-methylpyrrolidone (NMP) for 30 minutes. Causality: NMP disrupts aggregation better than DMF, maximizing the exposure of the sterically hindered amine[3].

  • Deprotection & Validation: Treat resin with 20% piperidine in DMF (2 x 10 min). Validation Check: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through. Do not proceed until the UV signal returns to baseline, confirming complete Fmoc removal.

  • Pre-activation: In a separate vial, dissolve the Fmoc-3-fluorooxetane-OH (4.0 eq) and COMU (3.9 eq) in NMP. Add DIPEA (8.0 eq) and pre-activate for exactly 3 minutes. Causality: Using a slight under-stoichiometry of COMU (3.9 eq vs 4.0 eq) prevents premature guanidinylation of the resin-bound N-terminus[4].

  • Coupling: Transfer the activated solution to the resin and agitate for 2 hours at room temperature.

  • Validation Check: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A blue/green resin indicates incomplete coupling. If positive, do not proceed to deprotection; execute a second coupling cycle using Protocol B.

Protocol B: Acyl Fluoride Activation for Extreme Hindrance

Use this protocol when Protocol A fails, or when coupling contiguous highly hindered residues.

  • Acyl Fluoride Generation: Dissolve Fmoc-3-fluorooxetane-OH (3.0 eq) in anhydrous DCM. Add TFFH (3.0 eq) and DIPEA (6.0 eq). Stir for 15 minutes.

  • Intermediate Validation: Validation Check: Perform a quick TLC or direct injection LC-MS of the activation mixture. Confirm the complete disappearance of the free acid mass and the appearance of the acyl fluoride mass before proceeding.

  • Solvent Exchange & Coupling: Evaporate the DCM under a stream of nitrogen. Redissolve the highly reactive acyl fluoride in a minimal volume of NMP and add it to the deprotected resin. Agitate overnight.

  • Final Validation: Perform a microcleavage (TFA/TIPS/H2O) on a few resin beads. Analyze the crude peptide via LC-MS to confirm the mass shift corresponding to successful coupling[3].

V. Frequently Asked Questions (FAQs)

Q: Should I use DMF or NMP as the primary solvent for these syntheses? A: NMP is strongly preferred. The conformational rigidity of oxetane-modified peptides often leads to poor solvation and intense on-resin aggregation. NMP possesses superior solvating properties compared to DMF, which helps disrupt hydrogen-bonded aggregates and exposes the reactive amine for coupling[3].

Q: Can I use Microwave-Assisted SPPS (MA-SPPS) to accelerate the coupling? A: Yes, applying microwave energy helps overcome the high activation energy barrier of hindered couplings[3]. However, the oxetane ring is susceptible to degradation under extreme conditions. Limit the temperature to a maximum of 75°C and monitor closely for epimerization, ensuring the heating profile is strictly controlled[3].

Q: Will the incorporation of 3-fluorooxetane disrupt my peptide's secondary structure? A: Yes. Molecular dynamics and circular dichroism studies demonstrate that oxetane modifications introduce a kink in the helical axis. This disrupts the canonical (i, i + 4) hydrogen bonding pattern of α-helices, generally leading to a significant loss of helicity[2].

VI. References

1.[2] Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. RSC Publishing.2 2.[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. 1 3.[3] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 3 4.[4] Novabiochem® Coupling reagents. Merck Millipore. 4

Sources

Troubleshooting

Preventing oxetane ring-opening side reactions during acidic peptide cleavage

Topic: Troubleshooting Oxetane Ring-Opening During Acidic Cleavage Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific challenges of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Oxetane Ring-Opening During Acidic Cleavage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific challenges of incorporating oxetane bioisosteres into peptide sequences. This resource moves beyond basic troubleshooting by explaining the chemical causality behind side reactions and providing self-validating protocols to ensure your syntheses are successful.

Section 1: Mechanistic Insights (The "Why")

FAQ 1: Why does the oxetane ring open during standard TFA cleavage? Expert Insight: The vulnerability of the oxetane ring is a direct consequence of its geometry. Oxetanes possess significant ring strain (~107 kJ/mol). Under standard Solid-Phase Peptide Synthesis (SPPS) cleavage conditions—typically involving 95% Trifluoroacetic acid (TFA)—the oxygen atom within the four-membered ring becomes protonated. This protonation highly activates the adjacent carbon atoms. Nucleophiles present in the cleavage cocktail (such as water or thiols) will attack the activated ring to relieve the strain, irreversibly yielding ring-opened degradation products like diols or thioethers.

Mechanism A Intact Oxetane-Peptide (High Ring Strain) B Protonated Oxetane (TFA Addition) A->B Strong Acid (e.g., 95% TFA) E Stable Cleavage (Optimized Conditions) A->E Mild Acid / Low Temp (e.g., 1-2% TFA) C Nucleophilic Attack (H2O, Scavengers, Intramolecular) B->C Strain Relief D Ring-Opened Adduct (Diol / Thioether) C->D Degradation

Fig 1: Mechanistic pathway of acid-catalyzed oxetane ring-opening vs. stable cleavage.

FAQ 2: Are certain oxetane substitution patterns more prone to degradation? Expert Insight: Yes. The stability of the oxetane ring is heavily dictated by its substitution pattern. As a general rule, 3,3-disubstituted oxetanes exhibit greater stability against acidic ring-opening compared to mono-substituted variants due to steric shielding and conformational constraints[1]. However, there is a critical exception: if the 3,3-disubstitution includes an internal nucleophile (e.g., a free hydroxyl or amine group in close proximity), the ring will readily open under acidic conditions via intramolecular cyclization[1].

Section 2: Troubleshooting Guide & Protocol Optimization (The "How")

FAQ 3: How should I adjust my cleavage cocktail to prevent this side reaction? Expert Insight: While some oxetane-peptides can survive brief exposure to standard 95% TFA, extended acid treatment—which is often required to remove stubborn protecting groups like tert-butyl (tBu) from Serine or Threonine residues—significantly increases the rate of oxetane hydrolysis to diols[2].

To prevent this, you must adopt one of two strategies:

  • Decouple Cleavage from Deprotection: Utilize a hyper-acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin. This allows for the selective release of the fully protected peptide using highly dilute acid (2% TFA in DCM), which leaves the oxetane completely intact[3].

  • Optimize Global Cleavage: If global deprotection is mandatory, you must lower the temperature to 0°C, strictly limit the reaction time, and minimize water in the scavenger cocktail (replacing it with bulky silanes like TIPS to reduce nucleophilic attack).

Table 1: Impact of Cleavage Conditions on Oxetane Stability

Cleavage ProtocolResin TypeTemperatureTimeOxetane Integrity (%)Primary Side Reaction
95% TFA, 2.5% H2O, 2.5% TIPSWang / Rink25°C3 hours< 40%Complete hydrolysis to diol
95% TFA, 5% TIPSWang / Rink0°C1.5 hours~ 85%Minor ring-opening
50% TFA in DCMWang / Rink25°C1 hour~ 60%Partial ring-opening
2% TFA in DCM2-CTC25°C15 min> 95%None (Optimal)
Standard Operating Procedure: Self-Validating Micro-Cleavage Protocol

Core Principle: Never subject an entire batch of an expensive oxetane-modified peptide to a global cleavage cocktail without empirical validation. This protocol establishes a self-validating system by utilizing a micro-cleavage pilot step to confirm oxetane stability via LC-MS before scaling up.

Step-by-Step Methodology:

  • Resin Preparation: Isolate 10 mg of the oxetane-peptide-bound 2-CTC resin. Wash thoroughly with anhydrous DCM (3 x 1 mL) to remove all traces of DMF. (Causality: DMF is slightly basic and will neutralize the dilute TFA needed for mild cleavage).

  • Cocktail Formulation: Prepare a fresh solution of 2% TFA and 1% Triisopropylsilane (TIPS) in anhydrous DCM. (Causality: Excluding water prevents water-mediated nucleophilic attack on the protonated oxetane).

  • Micro-Cleavage: Add 200 µL of the cleavage cocktail to the resin. Incubate at room temperature for exactly 15 minutes with gentle agitation.

  • Quenching & Precipitation: Filter the cleavage solution directly into a microcentrifuge tube containing 1 mL of ice-cold diethyl ether to precipitate the peptide.

  • Analytical Validation: Centrifuge the precipitate, decant the ether, and dissolve the pellet in 50% Acetonitrile/Water. Analyze immediately via LC-MS.

    • Success: Observation of the intact mass [M+H]+ .

    • Failure: Observation of a +18 Da mass shift [M+H2​O+H]+ , indicating oxetane hydrolysis.

  • Scale-Up: Only proceed to cleave the remaining bulk resin if the pilot LC-MS confirms >95% oxetane integrity.

Workflow S1 Step 1: Resin Selection Use hyper-acid-labile resin (e.g., 2-CTC) S2 Step 2: Micro-Cleavage 1-2% TFA in DCM, 15 min S1->S2 S3 Step 3: LC-MS Analysis S2->S3 S4 Intact Oxetane Mass? S3->S4 S5 Proceed to Global Cleavage Scale up protocol S4->S5 Yes (>95% Purity) S6 Optimize Scavengers Remove H2O, use TIPS/Phenol S4->S6 No (Ring-Opened) S6->S2 Retest

Fig 2: Self-validating micro-cleavage workflow for oxetane-modified peptide synthesis.

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the chiral resolution of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chiral resolution of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, FAQs, and detailed protocols. The unique structure of this non-proteinogenic amino acid, featuring a sterically demanding and highly electronegative fluoro-oxetane moiety, presents specific challenges and opportunities in achieving high enantiomeric purity. This document synthesizes established principles of chiral separation with insights tailored to the specific physicochemical properties of this compound.

Initial Strategy: Selecting Your Resolution Pathway

The first critical step is choosing the most appropriate resolution strategy based on your experimental scale, purity requirements, available equipment, and downstream applications. The three primary methods for resolving racemates like 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid are Diastereomeric Salt Crystallization, Preparative Chiral HPLC, and Enzymatic Resolution.

Each pathway has distinct advantages and disadvantages. Diastereomeric salt crystallization is often the most cost-effective and scalable method, making it ideal for large-scale production.[1] In contrast, chiral chromatography offers high precision and versatility, making it well-suited for research and development where multiple analogs may be screened.[1] Enzymatic resolution offers high selectivity under mild conditions but may require significant methods development.[2]

Use the following decision tree to guide your initial approach.

MethodSelection start What is your primary goal? scale Scale of Resolution? start->scale purity Required Purity? scale->purity < 10 g large_scale Diastereomeric Salt Crystallization scale->large_scale > 10 g purity->large_scale < 99.5% ee (can be recrystallized) small_scale Preparative Chiral HPLC purity->small_scale > 99.5% ee enzymatic Enzymatic Resolution (Requires Screening) purity->enzymatic High Selectivity Needed conclusion1 conclusion1 large_scale->conclusion1 Cost-effective & Scalable conclusion2 conclusion2 small_scale->conclusion2 High Purity & Fast Development conclusion3 conclusion3 enzymatic->conclusion3 Green & Highly Selective

Caption: Decision tree for selecting a primary chiral resolution method.

Diastereomeric Salt Crystallization: Troubleshooting & Guide

This classical technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which are then separated based on their differential solubility in a given solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select a chiral resolving agent for this specific amino acid? A: Since 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is an amino acid, it is amphoteric. You can resolve it as an acid (by protecting the amine) or as a base (by protecting the carboxylic acid). However, the most direct approach is to use its basic amine functionality to form a salt with a chiral acid. Common choices include tartaric acid derivatives, mandelic acid derivatives, or camphorsulfonic acid. Given the bulky nature of the fluoro-oxetane group, a resolving agent with a rigid structure and multiple hydrogen bonding sites, like dibenzoyl-L-tartaric acid, is a logical starting point.

Q2: Why is solvent selection so critical? A: The solvent is arguably the most important variable.[3] It directly governs the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference, allowing the desired salt to crystallize selectively while the other remains in the mother liquor.[1][3] The solvent can even influence which enantiomer crystallizes, a phenomenon known as "chirality switching".[4][5]

Q3: What should I do if my diastereomeric excess (d.e.) after crystallization is low? A: Low d.e. suggests that the solubilities of the two diastereomeric salts are too similar in your chosen solvent, leading to co-precipitation.[3] The first step is to perform a recrystallization, potentially from a different solvent system. If that fails, you must re-optimize the initial crystallization conditions. A slower, more controlled cooling rate can significantly enhance selectivity.[3]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Salts are too soluble in the chosen solvent. 2. Supersaturation has not been reached. 3. Inhibition of nucleation.1. Add an Anti-Solvent: Gradually add a non-polar solvent (e.g., heptane, MTBE) to reduce solubility. 2. Concentrate the Solution: Carefully remove solvent under reduced pressure. 3. Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals if available.[3]
An Oil Forms ("Oiling Out") 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. The solution is too concentrated or cooled too quickly.1. Lower Crystallization Temperature: Ensure the system is cooled well below the salt's melting point. 2. Dilute the Solution: Add more of the primary solvent before cooling. 3. Change Solvent System: A different solvent may favor crystallization over oiling out.[3]
Low Yield of Desired Salt The desired diastereomeric salt has significant solubility in the mother liquor.1. Optimize Solvent/Temperature: Screen for solvents that further decrease the solubility of the target salt and use a lower final crystallization temperature.[3] 2. Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve overall process yield.
Protocol: Solvent Screening for Diastereomeric Salt Resolution

This protocol outlines a systematic approach to identifying an optimal solvent system.

  • Preparation: In 8 separate vials, dissolve 100 mg of racemic 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid and 0.5 equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic Acid).

  • Solvent Addition: To each vial, add 1.0 mL of a different screening solvent (see table below).

  • Dissolution: Gently heat and stir the vials until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours.

  • Isolation & Analysis:

    • Filter the crystals from each vial, wash with a small amount of cold solvent, and dry.

    • Measure the mass of the crystals to determine the yield.

    • Liberate the amino acid from the salt by treating with a mild base (e.g., NaHCO₃ solution) and extracting.

    • Determine the enantiomeric excess (e.e.) of the recovered amino acid using chiral HPLC.

Data Presentation: Example Solvent Screening Results
SolventPolarity IndexObservationsYield (%)Diastereomeric Excess (d.e.) (%)
Methanol5.1Clear solution, no crystals0N/A
Ethanol4.3Fine white needles after 12h3575
Isopropanol3.9Large prismatic crystals after 4h4288
Acetonitrile5.8Oiled out upon coolingN/AN/A
Ethyl Acetate4.4Poor solubility, even when hot<5N/A
Toluene2.4Insoluble0N/A
Water10.2Very soluble, no crystals0N/A
9:1 IPA/Water~4.3Small, well-formed crystals3892

Based on this hypothetical data, a mixture of Isopropanol and water appears to be the most promising system for further optimization.

CrystallizationWorkflow cluster_0 Optimization Cycle A Solvent Screening (Table 1) B Identify Lead Solvent (e.g., 9:1 IPA/Water) A->B C Optimize Concentration & Cooling Rate B->C D Analyze Yield & d.e. C->D E Recrystallization (If d.e. < 98%) D->E E->C Re-optimize F Pure Diastereomeric Salt E->F d.e. > 98%

Caption: Workflow for optimizing a diastereomeric salt crystallization.

Chiral HPLC: Troubleshooting & Guide

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for both analytical quantification of enantiomeric excess and for preparative-scale separation.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column (CSP) is best for this underivatized amino acid? A: Resolving underivatized amino acids can be challenging due to their zwitterionic nature and poor solubility in common non-polar mobile phases.[6] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are often highly effective for polar and ionic compounds like amino acids.[6][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also a strong choice, particularly if the amino acid is derivatized (e.g., N-Fmoc).[8] Crown-ether based CSPs can also show high selectivity for amino acids.[9]

Q2: My peak shape is poor (fronting or tailing). What can I do? A: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. For this amino acid, the basic amine can interact with residual silanols on silica-based CSPs, causing tailing. Adding a small amount of a competitor amine (like triethylamine) or an acid (like trifluoroacetic acid) to the mobile phase can block these sites and improve peak shape. Also, ensure the sample is fully dissolved in the mobile phase to prevent solvent mismatch effects.

Q3: I'm not getting any separation (co-elution). What are the first parameters to change? A: The first and most impactful parameter to change is the composition of the organic modifier in your mobile phase.[6] Switching from methanol to ethanol or isopropanol can dramatically alter selectivity. The concentration of the organic modifier is also critical; for teicoplanin-based CSPs, retention can exhibit a "U-shaped" profile, where resolution is best at both low and high organic concentrations.[6]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution (α ≈ 1) 1. Inappropriate CSP. 2. Sub-optimal mobile phase composition. 3. High column temperature.1. Screen Different CSPs: Test a teicoplanin, a polysaccharide, and a crown-ether based column. 2. Change Organic Modifier: Switch between Methanol, Ethanol, and Acetonitrile. Vary the concentration. 3. Lower Temperature: Reducing the column temperature often increases enantioselectivity.[10]
High Backpressure 1. Column frit is blocked. 2. Precipitation of sample or buffer in the mobile phase. 3. Mobile phase viscosity is too high.1. Filter all samples and mobile phases through a 0.22 µm filter. 2. Reverse-flush the column (consult manufacturer's instructions first). 3. Ensure buffer components are soluble in the highest organic concentration used in your gradient.
Inconsistent Retention Times 1. Poor column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation.1. Equilibrate thoroughly: Flush with at least 10-15 column volumes of the initial mobile phase before each run. 2. Use a column thermostat to maintain a constant temperature. 3. Check column performance with a standard to assess its health.
Protocol: Chiral HPLC Method Development Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in a mixture that mimics the initial mobile phase.

  • Column Selection: Begin with a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T).

  • Initial Mobile Phase: Start with a simple mobile phase system, such as 80:20 Methanol:Water with 0.1% Formic Acid.

  • Screening Run: Perform an isocratic run at a flow rate of 0.5 mL/min.

  • Optimization:

    • If no separation is observed, switch the organic modifier to Acetonitrile or Ethanol.

    • Vary the percentage of the organic modifier (e.g., try 95:5 and 50:50).

    • If resolution is still poor, switch to a different class of CSP (e.g., a polysaccharide-based column like Lux Cellulose-2).[8]

    • Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to maximize the resolution (Rs).

Enzymatic Resolution: A High-Selectivity Approach

Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases or proteases, to catalyze a reaction on only one enantiomer of the racemate, allowing for its separation from the unreacted enantiomer.[2][11]

Conceptual Framework & FAQs

Q1: What kind of enzymatic reaction is suitable for this amino acid? A: A common and effective method is the enantioselective hydrolysis of an ester derivative.[2] The racemic amino acid would first be converted to a simple ester (e.g., methyl or ethyl ester). Then, an enzyme, typically a lipase or protease, is screened for its ability to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

Q2: How do I find the right enzyme? A: This requires empirical screening. Commercially available kits containing a diverse array of lipases and proteases are the most efficient starting point. The reaction is typically run in an aqueous buffer system, and the progress is monitored by HPLC to track the disappearance of the racemic ester and the appearance of the single-enantiomer acid.

Q3: What are the main challenges with this method? A: The primary challenges are finding an enzyme with high activity and selectivity (E-value) for the substrate and potential product inhibition, where the formed amino acid inhibits further enzyme activity. The synthesis of the initial ester derivative also adds a step to the overall process. However, the benefits are extremely high enantiomeric purity under very mild reaction conditions.[12]

References

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  • Kannappan, V. (2025, March 27). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. BCP. [URL: https://blog.bcp.fu-berlin.
  • Fábián, L., et al. (1999). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p2/a904682h]
  • Reddy, G. P. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [URL: https://shodhganga.inflibnet.ac.in/handle/10603/214532]
  • Pálovics, E., et al. (2005). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. [URL: https://www.researchgate.net/publication/244670005_Mechanism_of_Optical_Resolutions_via_Diastereoisomeric_Salt_Formation_Part_7_Role_of_the_solvents_in_the_optical_resolution_of_a-phenylethylamine_by_2R3R-tartaric_acid]
  • Fábián, L., et al. (1999). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://doi.org/10.1039/A904682H]
  • Byrne, A. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. APC. [URL: https://apc-ie.com/crystallization-strategies-for-yield-and-chiral-purity-improvement/]
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  • Rao, S. P. S., & Kotha, S. (2022, September 13). Recent advances in the field of chiral crystallization. ResearchGate. [URL: https://www.researchgate.
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  • Katritzky, A. R., et al. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6483811/]
  • McGinty, J., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00216]
  • Bunin, A. T., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6788329/]
  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/unveiling-amino-acid-analysis-challenges-and-best-practices-with-biological-samples/]
  • Holzer, M., & O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00024]
  • Naulet, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00998]
  • Bunin, A. T., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [URL: https://www.
  • Zandkarimi, M., et al. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5555]
  • Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10399013/]
  • Sola, L., et al. (2020). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc03927h]
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [URL: https://www.phenomenex.
  • Gecse, O., et al. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [URL: https://avesis.yildiz.edu.
  • Yang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc04495e]
  • Musio, B., & De Riccardis, F. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/29/6/1329]
  • Sbrana, F., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10868843/]
  • Jones, J. B., & Hinks, R. S. (1987). Enzymatic resolution process. Google Patents. [URL: https://patents.google.
  • Gassmann, E., et al. (1985). Electrokinetic Resolution of Amino Acid Enantiomers with Copper(II)-Aspartame Support Electrolyte. Stanford University. [URL: https://web.stanford.edu/group/zarelab/publinks/68.pdf]
  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [URL: https://www.researchgate.net/publication/286390176_High-performance_liquid_chromatographic_separation_of_the_enantiomers_of_unusual_a-amino_acid_analogues]
  • Naulet, T., et al. (n.d.). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f849c71a34107a418501e7]
  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9912781/]
  • Boujemaa, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [URL: https://www.mdpi.com/1420-3049/29/17/3849]
  • Cvak, L., et al. (2005). On the capillary gas chromatographic separation of enantiomers of N-trifluoroacetyl-O-alkyl esters of selected amino acids on 2,3-di-O-pentyl-6-O-acyl cyclodextrins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15869213/]
  • Fantacuzzi, P., et al. (2025, August 5). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/257788339_Enantioselective_Synthesis_of_2-_and_3-Benzofuryl_b-Amino_Alcohols]
  • Bentley, M. D., et al. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents. [URL: https://patents.google.
  • Burn, R. T., & Gouverneur, V. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7541604/]
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. [URL: https://www.researchgate.
  • McCague, R., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents. [URL: https://patents.google.
  • Nam, H., & An, H. J. (2016, January 7). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. [URL: https://www.researchgate.net/publication/290209677_Chiral_Resolution_with_Frozen_Aqueous_Amino_Acids]
  • Naulet, T., et al. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/21/30]
  • Various. (n.d.). Chiral Amino Acid. (Product Catalog). [URL: https://www.tcichemicals.com/assets/brochure/7829/Chiral_Amino_Acid_brochure.pdf]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(thiophen-3-yl)acetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/102577]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid Intermediates

Executive Summary & Chemical Context The 3-fluorooxetane ring is a highly prized bioisostere in medicinal chemistry, known to modulate basicity, increase metabolic stability, and generally improve the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 3-fluorooxetane ring is a highly prized bioisostere in medicinal chemistry, known to modulate basicity, increase metabolic stability, and generally improve the aqueous solubility of final drug candidates[1]. However, during synthesis, intermediates—such as N-Boc or N-Fmoc protected 2-amino-2-(3-fluorooxetan-3-yl)acetic acid—often exhibit paradoxical "brick dust" insolubility in standard organic solvents. This is due to the strong hydrogen-bond accepting nature of the oxetane combined with the highly electronegative fluorine, leading to rigid solid-state packing[1].

This technical guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to overcome these specific solubility bottlenecks during drug development and library synthesis[2].

Diagnostic Workflow

SolubilityWorkflow Start Intermediate Insoluble (DCM / EtOAc / DMF) CheckState Analyze Intermediate State Start->CheckState IsZwitter Fully Deprotected (Zwitterion)? CheckState->IsZwitter IsProtected N-Protected / Esterified? CheckState->IsProtected Aqueous Use Aqueous Buffers Adjust pH > pKa(NH3+) or < pKa(COOH) IsZwitter->Aqueous AddChaotropic Add Chaotropic Salts (5-10% LiCl in DMF/NMP) IsProtected->AddChaotropic If coupling in polar aprotic AddFluorinated Add H-Bond Donors (10-20% HFIP or TFE) IsProtected->AddFluorinated If modifying in DCM/CHCl3 ChangePG Change Protecting Group (Boc -> Trityl / Benzyl) IsProtected->ChangePG If persistently insoluble IonExchange Purify via Ion-Exchange Chromatography Aqueous->IonExchange

Diagnostic workflow for resolving 3-fluorooxetane amino acid solubility issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my N-protected intermediate crash out of DCM and EtOAc despite having a lipophilic protecting group? A: The insolubility is driven by crystal lattice energy, not general lipophilicity. The oxetane oxygen is a strong hydrogen-bond acceptor, and the highly electronegative fluorine atom at the C3 position creates a rigid, localized dipole. When paired with a carbamate (e.g., Boc/Fmoc) and a free carboxylic acid, the molecules assemble into a tightly packed crystal lattice driven by intermolecular H-bonding and dipole-dipole interactions. This high lattice energy exceeds the solvation energy of moderately polar solvents[1].

Q: I need to couple this amino acid, but it won't dissolve in DMF or NMP. What is the physicochemical solution? A: Standard polar aprotic solvents fail when solute-solute hydrogen bonding outcompetes solvent-solute interactions. You must introduce chaotropic agents or strong H-bond donors. Adding 5–10% w/v anhydrous Lithium Chloride (LiCl) to DMF disrupts the lattice: the small Li+ ions coordinate to the oxetane and carbonyl oxygens, while Cl− solvates the amide protons. Alternatively, using 10–20% v/v Hexafluoroisopropanol (HFIP) provides powerful H-bond donation to break the solute networks without interfering with most coupling reagents[3].

Q: How do I handle the fully deprotected zwitterionic intermediate during purification? A: The zwitterion (free amine, free acid) is entirely insoluble in organic solvents and often poorly soluble in neutral water due to its isoelectric point. To solubilize, adjust the aqueous pH to >9 (deprotonating the ammonium) or <3 (protonating the carboxylate). Purification of zwitterionic oxetane amino acids should be performed using ion-exchange chromatography or specific aza-Michael addition workups rather than standard reverse-phase silica[4].

Quantitative Solubility Data

The following table summarizes the solubility profile of a typical intermediate, N-Boc-2-amino-2-(3-fluorooxetan-3-yl)acetic acid , to guide solvent selection during synthesis.

Solvent SystemAdditiveTemp (°C)Solubility (mg/mL)Mechanistic Note
DCM None20< 1.0High lattice energy prevents solvation.
EtOAc None20< 2.0Insufficient H-bond disruption.
DMF None20~ 5.0Partial solvation; highly prone to gelation.
DMF 5% w/v LiCl40> 50.0 Li+ coordination breaks the intermolecular lattice.
DCM / HFIP (4:1) None20> 100.0HFIP acts as a strong H-bond donor to disrupt packing.

Self-Validating Experimental Protocols

Protocol A: Chaotropic Amide Coupling Workflow

Objective: Perform an amide coupling with an insoluble N-protected 3-fluorooxetane amino acid. Causality: Uses LiCl to disrupt the crystal lattice, enabling homogeneous reaction kinetics and preventing unreacted starting material from crashing out.

  • Suspension: Weigh 1.0 eq of the protected amino acid into a dry flask. Add anhydrous DMF to achieve a 0.1 M concentration.

    • Validation Check: The mixture will appear as a cloudy, opaque suspension.

  • Lattice Disruption: Add anhydrous LiCl (to achieve 5% w/v). Heat the mixture gently to 40°C while stirring for 15 minutes.

    • Validation Check: The suspension must transition to a completely clear, pale-yellow solution. If opacity persists, the lattice is unbroken; add 5% v/v HFIP.

  • Activation: Cool to room temperature. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes.

    • Validation Check: A slight color change to deep yellow/orange indicates active ester formation.

  • Coupling: Add 1.1 eq of the target amine. Stir for 2–4 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the activated ester mass disappears.

  • Workup: Dilute with 10 volumes of EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF and chaotropic salts, followed by a brine wash.

Protocol B: Steric De-packing via Trityl Protection

Objective: Modify the intermediate for extreme organic solubility prior to complex functionalization. Causality: Replacing a planar/small protecting group (Boc/Fmoc) with a massive, three-dimensional Trityl (Trt) group physically prevents the molecules from packing into a dense crystal lattice.

  • Deprotection: Remove the existing Boc group using 20% TFA in DCM. Concentrate under reduced pressure to yield the TFA salt.

  • Solubilization: Dissolve the crude salt in a 1:1 mixture of CHCl3​ and DMF. Add 3.0 eq of DIPEA.

    • Validation Check: The solution must be basic (pH > 8 on wet indicator paper) to ensure the amine is free for nucleophilic attack.

  • Tritylation: Add 1.2 eq of Trityl Chloride (Trt-Cl) in portions. Stir at room temperature for 12 hours.

  • Validation & Isolation: Concentrate the mixture and dissolve the residue in pure DCM.

    • Validation Check: The new N-Trt intermediate will dissolve instantly and completely in DCM at >100 mg/mL, confirming successful steric de-packing of the crystal lattice.

References

  • [1] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • [2] Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules - MDPI URL:[Link]

  • [3] Title: Synthesis of Diverse Oxetane Amino Acids via Visible-Light-Induced Photocatalytic Decarboxylative Giese-Type Reaction Source: ResearchGate URL:[Link]

Sources

Optimization

Minimizing racemization during Fmoc-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is dedicated to researchers, chemists, and drug development professionals working with the novel amino acid, Fmoc-2-Amino-2-(3-fluorooxet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is dedicated to researchers, chemists, and drug development professionals working with the novel amino acid, Fmoc-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid (Fmoc-Afoa-OH). Its unique trifunctional structure, incorporating a fluorine atom and a strained oxetane ring, offers exciting possibilities for designing peptides with enhanced metabolic stability and conformational rigidity. However, its α,α-disubstituted nature presents a significant challenge: a heightened risk of racemization during peptide bond formation.

This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to minimize epimerization and ensure the chiral integrity of your final peptide product.

Understanding the Challenge: The Racemization Mechanism

The primary pathway for racemization during the coupling of Fmoc-amino acids is the formation of a 5(4H)-oxazolone intermediate. The α-proton of a standard amino acid is acidic and can be abstracted under basic conditions, leading to this planar, achiral intermediate. For Fmoc-Afoa-OH, the electron-withdrawing effect of both the fluorine atom and the oxetane ring exacerbates the acidity of the α-proton, making it particularly susceptible to epimerization, even under mildly basic conditions often present during activation.

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Desired vs. Undesired Product Fmoc_AA Fmoc-Afoa-OH (R-configuration) Activated_Ester Activated Ester (e.g., O-acylisourea) Fmoc_AA->Activated_Ester Coupling Reagent (e.g., DIC/HOBt) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_Ester->Oxazolone Base-catalyzed α-proton abstraction Peptide_R Desired Peptide (R-configuration) Activated_Ester->Peptide_R Nucleophilic attack by N-terminus Peptide_S Epimerized Peptide (S-configuration) Oxazolone->Peptide_S Nucleophilic attack

Figure 1. Mechanism of racemization via oxazolone formation during peptide coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when coupling Fmoc-Afoa-OH.

Question 1: I'm observing significant epimerization (>5%) of my Afoa residue. My standard coupling protocol uses HBTU and DIPEA. What's going wrong?

Answer: This is a classic issue. The combination of a uronium-based coupling reagent like HBTU and a strong, non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) creates a highly basic microenvironment that significantly accelerates oxazolone formation. While effective for many standard amino acids, this combination is often too harsh for racemization-prone residues like Fmoc-Afoa-OH.

Troubleshooting Steps:

  • Base Selection: Immediately replace DIPEA with a less sterically hindered and weaker base, such as N-methylmorpholine (NMM) or collidine. These bases are sufficiently strong to facilitate the reaction but less likely to promote α-proton abstraction.

  • Reagent Stoichiometry: Ensure you are not using a large excess of base. A slight excess (e.g., 1.1 equivalents relative to the carboxylic acid) is typically sufficient.

  • Activation Time: Minimize the pre-activation time. Do not let the Fmoc-Afoa-OH, coupling reagent, and base stir together for an extended period before adding the amine component. A pre-activation time of 1-2 minutes is often adequate.

Question 2: I switched to DIC/HOBt, but I'm still seeing racemization. What other factors should I consider?

Answer: While the carbodiimide/additive approach (like DIC/HOBt) is generally milder, racemization can still occur. The key is to optimize the conditions to favor the direct aminolysis of the activated ester over the competing oxazolone pathway.

Troubleshooting Steps:

  • Choice of Additive: OxymaPure® (ethyl cyanohydroxyiminoacetate) is often superior to HOBt (hydroxybenzotriazole) in suppressing racemization. Its electronic properties lead to the formation of a more stable active ester that is less prone to cyclization into the oxazolone.

  • Solvent Polarity: The polarity of the solvent can influence the reaction rates. In some cases, switching from a polar aprotic solvent like DMF to a less polar one like dichloromethane (DCM) or a mixture can disfavor the ionic transition state leading to the oxazolone.

  • Temperature Control: Perform the coupling at a reduced temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of racemization compared to the rate of coupling.

Question 3: My coupling is very slow, and I'm forced to use longer reaction times, which I suspect is increasing racemization. How can I speed up the reaction without compromising chiral purity?

Answer: This is a common dilemma with sterically hindered amino acids. The key is to use a coupling reagent that promotes rapid amide bond formation, thereby outcompeting the racemization pathway.

Recommended Solution:

  • Use a Phosphonium Salt Reagent: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP are often effective. However, the gold standard for difficult couplings is often considered to be COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is highly efficient and has been shown to minimize racemization even in challenging cases.

Workflow_Optimization Start High Racemization Observed (>2%) Check_Base Is DIPEA being used? Start->Check_Base Switch_Base Switch to NMM or Collidine Check_Base->Switch_Base Yes Check_Reagent Using HBTU/HATU? Check_Base->Check_Reagent No Switch_Base->Check_Reagent Switch_Reagent Switch to DIC/OxymaPure or COMU Check_Reagent->Switch_Reagent Yes Check_Temp Is reaction at RT? Check_Reagent->Check_Temp No Switch_Reagent->Check_Temp Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp Yes Final_Check Analyze Epimerization Level Check_Temp->Final_Check No Lower_Temp->Final_Check

Figure 2. Troubleshooting workflow for minimizing racemization.

Best Practices & Recommended Protocols

For coupling Fmoc-Afoa-OH, we recommend a protocol centered around the use of COMU as the coupling reagent and NMM as the base.

Protocol: Low-Racemization Coupling of Fmoc-Afoa-OH
  • Preparation:

    • In a clean, dry reaction vessel, dissolve the N-terminally deprotected peptide-resin (1.0 equiv) in anhydrous DMF.

    • In a separate vessel, dissolve Fmoc-Afoa-OH (1.5 equiv) and COMU (1.5 equiv) in a minimal amount of anhydrous DMF.

  • Activation and Coupling:

    • Cool the peptide-resin suspension to 0 °C in an ice bath.

    • Add the Fmoc-Afoa-OH/COMU solution to the resin.

    • Immediately add N-methylmorpholine (NMM) (3.0 equiv) to the reaction mixture.

    • Allow the reaction to proceed at 0 °C for 15 minutes, then let it warm to room temperature and continue for 2-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress using a Kaiser test or a similar method.

    • Once complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Comparative Analysis of Coupling Reagents

The following table summarizes the typical performance of common coupling conditions. The racemization percentages are illustrative and can vary based on the specific peptide sequence.

Coupling ReagentBaseTypical TemperatureRelative SpeedRacemization Risk
HBTUDIPEARoom TempFastVery High
HATUDIPEARoom TempVery FastHigh
DIC / HOBtNMM0°C to RTModerateModerate
DIC / OxymaPureNMM0°C to RTModerateLow to Moderate
COMU NMM 0°C to RT Very Fast Very Low

References

  • Subirós-Funosas, R., et al. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Albericio, F., et al. (2009). COMU: A Safter and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Organic Letters, 11(10), 2113-2116. [Link]

Troubleshooting

Purification techniques for removing impurities from 3-fluorooxetane reaction mixtures

An advanced technical support resource designed for professionals in research and drug development, focusing on the nuanced challenges of purifying 3-fluorooxetane. This guide provides in-depth troubleshooting, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource designed for professionals in research and drug development, focusing on the nuanced challenges of purifying 3-fluorooxetane. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established scientific principles.

Technical Support Center: Purification of 3-Fluorooxetane

Senior Application Scientist Note: The purification of 3-fluorooxetane, a valuable building block in medicinal chemistry, presents unique challenges due to its volatility and the nature of impurities generated during its synthesis. This guide is structured to move from general principles to specific, actionable troubleshooting advice, ensuring you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-fluorooxetane?

The impurity profile of a 3-fluorooxetane synthesis is highly dependent on the chosen synthetic route, typically the fluorination of 3-hydroxyoxetane. When using a fluorinating agent like diethylaminosulfur trifluoride (DAST), common impurities include:

  • Unreacted Starting Material: 3-hydroxyoxetane.

  • Solvent Residues: Dichloromethane (DCM), acetonitrile, or other reaction solvents.

  • Fluorinating Agent Byproducts: Decomposition products from DAST or other similar reagents.

  • Ring-Opened Species: The strained oxetane ring can undergo scission, leading to diol or hydroxy acid metabolites and byproducts.[1]

  • Elimination Byproducts: Small amounts of elimination products may form, especially if the reaction conditions are not optimized.[1]

  • Water and Quenching Agents: Residual water from the aqueous workup or salts like sodium bicarbonate.

Q2: What is the recommended initial purification step after the synthesis is complete?

A carefully performed aqueous workup is the critical first step. The goal is to remove water-soluble impurities, neutralize the reaction mixture, and prepare the crude product for further purification. A typical workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts. This is followed by extraction of the 3-fluorooxetane into a low-boiling organic solvent like dichloromethane or diethyl ether, and finally washing the combined organic layers with brine to remove residual water.

Q3: How do I choose between fractional distillation and preparative gas chromatography (GC) for final purification?

The choice depends on the scale of your purification, the required purity level, and the nature of the impurities.

  • Fractional Distillation: This is the preferred method for larger quantities (typically >1-2 grams) where high purity (>99%) is desired and the primary impurities have sufficiently different boiling points. It is a cost-effective and scalable technique.

  • Preparative Gas Chromatography (GC): This technique offers unparalleled resolution for separating compounds with very close boiling points or for achieving exceptionally high purity (>99.9%) on a smaller scale (milligrams to a few grams).[2] It is ideal when distillation fails to provide adequate separation.

Q4: What are the best analytical techniques to confirm the purity of my final 3-fluorooxetane product?

A multi-technique approach is recommended for robust purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for purity analysis. It separates volatile impurities and provides mass data for identification.[3]

  • ¹H and ¹⁹F NMR Spectroscopy: NMR provides structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying any fluorine-containing impurities.[4]

  • Karl Fischer Titration: To quantify residual water content, which is critical for many downstream applications.

Q5: Are there any specific safety precautions I need to take when purifying 3-fluorooxetane?

Yes. The primary hazards are associated with the reagents used in its synthesis and the product itself.

  • Fluorinating Agents: Reagents like DAST can decompose exothermically, especially at temperatures above 50°C, and react violently with water. Always handle them with extreme caution in a fume hood.

  • Hydrogen Fluoride (HF): Contact with water can cause explosive decomposition of DAST, producing highly corrosive and toxic HF. Ensure all glassware is dry and have calcium gluconate gel available as a first aid measure for potential HF exposure.

  • 3-Fluorooxetane: As a low-boiling, volatile fluorinated organic compound, it should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process.

Scenario 1: Fractional Distillation

Problem: My main product fraction is contaminated with a close-boiling impurity.

  • Possible Cause 1: Insufficient Column Efficiency. Your distillation column may not have enough theoretical plates to separate the components effectively.

    • Solution: Switch to a longer fractionating column (e.g., a Vigreux or, for better performance, a packed column like a Hempel or Dufton column). Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Distillation Rate is Too High. A high distillation rate disrupts the vapor-liquid equilibrium within the column, reducing separation efficiency.

    • Solution: Slow down the distillation rate by reducing the heat input. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second. Increase the reflux ratio (the ratio of condensate returned to the column vs. collected) to improve separation.

Problem: I have very low recovery of my 3-fluorooxetane after distillation.

  • Possible Cause: Hold-up Volume of the Column. A significant amount of your product can be lost as a thin film coating the interior surfaces and packing of the distillation column, especially on a small scale.

    • Solution: Use a microscale distillation apparatus with a short path length to minimize surface area and hold-up. For very small quantities (<1 g), consider Kugelrohr distillation or switching to preparative GC.

Scenario 2: Preparative Gas Chromatography (GC)

Problem: The 3-fluorooxetane peak is co-eluting with an unknown impurity.

  • Possible Cause 1: Incorrect Stationary Phase. The GC column's stationary phase is not providing adequate selectivity for your product and the impurity.

    • Solution: For fluorinated compounds, a pentafluorophenyl (PFP) or a mid-polarity phase (e.g., containing a trifluoropropyl group) can offer different selectivity compared to standard non-polar (e.g., DB-1) or polyethylene glycol (e.g., WAX) phases.[2] Experiment with a column of different polarity.

  • Possible Cause 2: Temperature Program is Not Optimized. A fast temperature ramp can cause closely eluting peaks to merge.

    • Solution: Optimize the temperature program. Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of your product to increase resolution.[2] Incorporating an isothermal hold at a specific temperature might also improve separation.

Problem: I suspect my product is degrading on the GC column.

  • Possible Cause: Active Sites in the Injector or Column. The high temperatures of the GC inlet or active sites (e.g., exposed silanol groups) on the column can cause degradation of sensitive compounds like oxetanes.

    • Solution: Use a deactivated glass wool liner in the injector. Ensure your column is well-conditioned. If degradation persists, try lowering the injector temperature. However, be mindful that too low a temperature can cause poor volatilization and peak broadening.

Data & Protocols

Comparative Data: Boiling Points

Summarizing the boiling points of 3-fluorooxetane and common related impurities is crucial for designing an effective distillation strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
3-Fluorooxetane 76.07~65-67
Dichloromethane (DCM)84.9339.6
3-Hydroxyoxetane74.08~140
Pyridine79.10115
Diethyl Ether74.1234.6

Note: The boiling point of 3-fluorooxetane is an estimate based on similar small fluorinated ethers and may vary with atmospheric pressure.

Diagrams and Workflows

A logical approach is key to selecting the right purification technique.

Purification_Decision_Tree A Crude 3-Fluorooxetane (Post-Workup) B Assess Scale & Purity Requirement A->B C Large Scale (>2g) High Purity (>99%) B->C D Small Scale (<2g) or Ultra-High Purity (>99.9%) B->D E Fractional Distillation C->E F Preparative GC D->F G Check Purity by GC-MS / NMR E->G F->G H Impurity Present? G->H I Product Meets Specs H->I No J Close-Boiling Impurity? H->J Yes J->E No, try different column J->F Yes, from Distillation

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • Quenching: In a fume hood, slowly add the crude reaction mixture to a flask containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a low-boiling organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic layers and wash them once with deionized water, followed by one wash with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate carefully on a rotary evaporator using a low bath temperature (<30°C) to obtain the crude 3-fluorooxetane.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a starting point for analyzing the purity of 3-fluorooxetane.

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a suitable solvent like acetonitrile or dichloromethane.[5]

  • Instrumentation: Use a GC-MS system equipped with a capillary column. A mid-polarity column (e.g., a 5% phenyl methylpolysiloxane phase) is a good starting point.

  • GC Conditions (Example):

    • Injector Temperature: 200°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp at 10°C/minute to 200°C.

      • Hold at 200°C for 2 minutes.[3]

    • MS Detector: Scan range from m/z 35 to 300.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks. Identify impurities by their mass spectra and retention times.

References

  • A Comparative Guide to Analytical Methods for 3-Fluorohexane Detection. Benchchem.
  • Technical Support Center: Purification of Perfluorohept-3-ene Isomers. Benchchem.
  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.
  • Process for distillation of 2,2,3,3-tetrafulorooxetane. European Patent Office - EP 0326055 A1.
  • Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc.
  • Validating the Purity of 3-Fluorocatechol: A Comparative Guide to Analytical Methods. Benchchem.

Sources

Optimization

Optimizing LC-MS/MS conditions for detecting 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in plasma

Answering the complex challenges of bioanalysis requires a blend of deep mechanistic understanding and practical, field-tested protocols. This guide is structured to provide researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex challenges of bioanalysis requires a blend of deep mechanistic understanding and practical, field-tested protocols. This guide is structured to provide researchers, scientists, and drug development professionals with a dedicated technical support resource for the quantitative analysis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in plasma using LC-MS/MS. As a Senior Application Scientist, my goal is to not only provide step-by-step instructions but to illuminate the scientific reasoning behind each choice, empowering you to troubleshoot and adapt these methods effectively.

Technical Support Center: LC-MS/MS Method for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

This center is organized in a question-and-answer format to directly address the common and critical issues encountered during method development and execution.

Section 1: Analyte Properties & Initial Method Considerations

Question: What are the key physicochemical properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, and how do they influence the analytical strategy?

Answer: Understanding the analyte's properties is the foundation of any successful LC-MS/MS method. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from its structure and similar molecules.

  • Structure: The molecule contains a carboxylic acid, a primary amine, and a fluorinated oxetane ring.

  • Polarity: The presence of the amino and carboxyl groups, along with the polar oxetane ring, makes this a highly polar, hydrophilic compound. Its calculated LogP value is expected to be low (likely negative), indicating it will preferentially partition into aqueous phases.[1][2]

  • Ionization: The primary amine is readily protonated, and the carboxylic acid can be deprotonated. This zwitterionic nature means it can be ionized in either positive or negative mode, though the basic amine typically yields a strong signal in positive ion mode ([M+H]+).

These properties predict two primary challenges:

  • Poor retention on standard reversed-phase (RP) liquid chromatography columns (e.g., C18), which separate based on hydrophobicity.[3][4]

  • Significant matrix effects from plasma , as the analyte will co-elute with other polar endogenous compounds if not adequately separated.[5]

A summary of the estimated properties is provided below.

PropertyEstimated Value / CharacteristicImplication for LC-MS/MS Method
Molecular Weight ~163.13 g/mol Small molecule, suitable for LC-MS/MS.
Polarity (LogP) Low / NegativeRequires HILIC or specialized polar-retentive RP chromatography.[3][6]
Topological Polar Surface Area (TPSA) ~72-75 ŲHigh, confirming hydrophilic nature.
pKa (estimated) ~2-3 (carboxyl), ~9-10 (amino)Zwitterionic. Positive ion mode (ESI+) targeting the amine is a strong starting point.
Section 2: Plasma Sample Preparation

Question: What is the most effective sample preparation technique to extract this analyte from plasma while minimizing matrix effects?

Answer: The choice of sample preparation is a critical balance between recovery, cleanliness, and throughput. For plasma, the primary goal is to remove proteins and phospholipids, which are notorious for causing ion suppression.[7][8]

Here is a comparison of the three most common techniques:

TechniqueProtocol SimplicityCleanup EfficacyThroughputPrimary Concern
Protein Precipitation (PPT) HighLowHighHigh levels of residual phospholipids causing ion suppression.[7][9]
Liquid-Liquid Extraction (LLE) MediumMediumMediumPoor recovery for highly polar analytes into organic solvents.
Solid-Phase Extraction (SPE) LowHighMediumMore complex and costly method development.[10]

Recommendation: For initial method development, Protein Precipitation (PPT) is a fast and effective starting point. However, to mitigate phospholipid-based ion suppression, using acetonitrile as the precipitation solvent is strongly recommended over methanol, as it tends to remove more phospholipids from the supernatant.[9] If ion suppression remains a significant issue, a more selective mixed-mode Solid-Phase Extraction (SPE) protocol should be developed.

dot

Sample_Prep_Workflow Figure 1: Sample Preparation Decision Workflow start Start: Plasma Sample ppt Protein Precipitation (PPT) (3:1 Acetonitrile:Plasma) start->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant check_suppression Evaluate Ion Suppression? supernatant->check_suppression inject Inject on LC-MS/MS check_suppression->inject Suppression Acceptable spe Develop Mixed-Mode Solid-Phase Extraction (SPE) check_suppression->spe Suppression Unacceptable spe->inject

Caption: Figure 1: Sample Preparation Decision Workflow.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add your internal standard (ideally a stable isotope-labeled version of the analyte).

  • Precipitate: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate: Place the tubes at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for injection.

Section 3: Liquid Chromatography

Question: How can I achieve good chromatographic retention and peak shape for this polar analyte?

Answer: Standard C18 columns are ill-suited for this task due to the analyte's high polarity, which leads to little or no retention (elution in the void volume).[3][11] The two most effective strategies are Hydrophilic Interaction Chromatography (HILIC) or using a modern polar-retentive reversed-phase column.

  • Hydrophilic Interaction Chromatography (HILIC): This is the preferred approach for retaining very polar analytes. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Analytes are eluted by increasing the aqueous component of the mobile phase. This technique offers excellent retention for amino acids without derivatization.[6][12]

  • Polar-Retentive Reversed-Phase Columns: Some modern RP columns are designed to be "aqueous compatible" (e.g., those with polar-embedded groups or T3 bonding technology). These columns resist the "dewetting" phenomenon that occurs with highly aqueous mobile phases and can provide some retention for polar compounds.[3]

Recommendation: Start with a HILIC method. It provides the most robust retention for underivatized amino acids and is highly compatible with mass spectrometry.[6]

ParameterRecommended ConditionRationale
Column HILIC (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, <3 µmProvides retention for polar compounds.[6]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate is a volatile salt ideal for MS. Formic acid aids in positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is necessary for HILIC retention.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Column Temperature 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 2 - 5 µL
Sample Diluent 90:10 Acetonitrile:WaterMust match or be slightly weaker than initial mobile phase conditions to avoid peak distortion.[3]
Gradient 95% B -> 50% B over 5-7 minElutes analytes in order of increasing polarity.

dot

HILIC_vs_RP Figure 2: Chromatography Mode Selection cluster_0 Standard Reversed-Phase (e.g., C18) cluster_1 HILIC rp_analyte Polar Analyte rp_column Hydrophobic Stationary Phase rp_analyte->rp_column Weak Interaction rp_result Result: Poor or No Retention rp_column->rp_result hilic_analyte Polar Analyte hilic_column Hydrophilic Stationary Phase hilic_analyte->hilic_column Strong Interaction hilic_result Result: Good Retention & Separation hilic_column->hilic_result

Caption: Figure 2: Chromatography Mode Selection.

Section 4: Mass Spectrometry

Question: What are the optimal mass spectrometry settings for detecting this analyte?

Answer: Optimization of MS parameters is key to achieving the required sensitivity and specificity.

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice for pre-charged and highly polar molecules like amino acids.[13][14] Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar, more volatile compounds and would not be as effective here.[15][16]

  • Polarity: Positive ion mode (ESI+) is recommended. The primary amine group on the amino acid is basic and will readily accept a proton to form a stable [M+H]+ precursor ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification.[17]

To set up the MRM method, you need to define precursor and product ions.

  • Precursor Ion: This will be the protonated molecule, [M+H]+. For C₅H₈FNO₃, the monoisotopic mass is 163.05. Therefore, the precursor ion will be m/z 164.1 .

  • Product Ions: These are generated by fragmenting the precursor ion in the collision cell. For amino acids, common fragmentation pathways include the neutral loss of water (H₂O, -18 Da) and the loss of the formic acid group (HCOOH, -46 Da).[18]

    • Predicted Product 1 (Loss of HCOOH): 164.1 - 46.0 = 118.1

    • Predicted Product 2 (Loss of H₂O from Product 1): 118.1 - 18.0 = 100.1

These predicted transitions must be confirmed by infusing a standard solution of the analyte and performing a product ion scan.

MS ParameterRecommended Setting
Ionization Mode ESI, Positive
Precursor Ion (Q1) m/z 164.1
Product Ions (Q3) Start with m/z 118.1 and 100.1; optimize experimentally.
Collision Energy (CE) Scan across a range (e.g., 10-40 eV) to find the optimum for each transition.
Dwell Time 50-100 ms
Section 5: Troubleshooting Guide

Question: I'm seeing low sensitivity and high variability in my results. What are the likely causes and solutions?

Answer: This is a common issue in bioanalysis, often stemming from ion suppression.[17][19]

SymptomProbable CauseRecommended Solution(s)
Low signal intensity across all samples 1. Suboptimal MS parameters: Incorrect precursor/product ions or collision energy.2. Poor ionization: ESI source conditions (gas flows, temperature) are not optimized.1. Optimize MRM transitions: Infuse a pure standard of the analyte and perform a product ion scan to confirm fragments and optimize collision energy for each.2. Tune the ESI source: Systematically adjust nebulizer gas, drying gas flow, and temperature to maximize the signal for the analyte.
Signal is strong in standards but weak/variable in plasma samples Ion Suppression: Co-eluting matrix components (especially phospholipids) are competing with the analyte for ionization in the ESI source.[7][19]1. Confirm with Post-Column Infusion: Perform a post-column infusion experiment to visualize the exact retention time windows where suppression occurs.[19][20]2. Improve Chromatography: Adjust the HILIC gradient to move the analyte's peak away from the suppression zones.3. Improve Sample Cleanup: If suppression is severe, move from Protein Precipitation to a more rigorous method like Mixed-Mode SPE.[10][21]
Poor peak shape (tailing, fronting, or splitting) 1. Sample Diluent Mismatch: The solvent used to dissolve the final extract is much stronger than the initial mobile phase.2. Column Overload: Injecting too much analyte mass onto the column.3. Secondary Interactions: Unwanted interactions with the stationary phase.1. Match Sample Diluent: Ensure the final sample solvent is as close as possible to the starting mobile phase conditions (e.g., high acetonitrile content for HILIC).[3]2. Dilute the Sample: Reduce the injection volume or dilute the sample extract.3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionic state.

References

  • Sample Prep Solutions #7: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Phenomenex.
  • Ion-Suppression & Phospholipid Contamin
  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • MALDI or ESI which is suitable for small molecules? (2013, June 13).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex.
  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026, January 16). HPLC Primer - MTC USA.
  • When should I use APCI over ESI? Providion Group.
  • LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online.
  • When should I choose APCI or ESI for my flash column chrom
  • Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC.
  • Bioanalytical sample prepar
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • LC-MS/MS analysis of free amino acids. MASONACO.
  • (S)-2-Amino-2-(3-fluorophenyl)acetic acid. ChemScene.
  • (S)-2-Amino-2-(oxetan-3-yl)acetic acid. ChemScene.
  • Amino acids. Medizinische Fakultät Münster.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Enhancing Peptide Stability: 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid versus tert-Leucine

In the landscape of peptide-based drug discovery, enhancing metabolic stability is a paramount challenge. Native peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide-based drug discovery, enhancing metabolic stability is a paramount challenge. Native peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation, limiting their therapeutic utility.[1] The incorporation of unnatural amino acids is a cornerstone strategy to overcome this limitation. This guide provides an in-depth comparison of two such candidates: the novel, fluorinated oxetane-containing amino acid, 2-amino-2-(3-fluorooxetan-3-yl)acetic acid, and the well-established, sterically demanding amino acid, tert-leucine. We will explore their distinct mechanisms for imparting stability, their impact on peptide conformation, and provide practical guidance for their application in peptide stability studies.

The Imperative for Peptide Stabilization

The therapeutic potential of peptides is often curtailed by their short in-vivo half-lives due to rapid clearance and enzymatic degradation by proteases.[2] Strategies to mitigate this include N- or C-terminal modifications, cyclization, and, most pertinent to this guide, the substitution of canonical amino acids with unnatural analogues.[3] These modifications can sterically hinder protease recognition or induce conformational constraints that disfavor the transition state for peptide bond hydrolysis.

Structural and Conformational Analysis of the Amino Acids

The stability-enhancing properties of 2-amino-2-(3-fluorooxetan-3-yl)acetic acid and tert-leucine stem from fundamentally different structural attributes.

This novel amino acid combines two powerful strategies for metabolic stabilization: a rigid, four-membered oxetane ring and a fluorine atom. The oxetane motif is gaining traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[4][5] The fluorine atom, with its high electronegativity and small size, can modulate the local electronic environment and induce favorable conformational biases.[6]

The incorporation of an oxetane ring into a peptide backbone is known to introduce significant conformational constraints, potentially inducing a "kink" or a β-turn-like structure.[1][7] This localized rigidity can disrupt the recognition of the peptide by proteases. Furthermore, fluorination of amino acids has been shown to increase resistance to proteolytic degradation, although the effect can be enzyme- and position-dependent.[8]

Figure 1: Chemical structure of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid.

tert-Leucine is a hydrophobic amino acid characterized by a bulky tert-butyl side chain. This significant steric hindrance at the β-carbon restricts the conformational freedom of the peptide backbone, favoring extended or semi-extended conformations.[9] This conformational rigidity can make the peptide a poor substrate for many proteases, which often require a specific backbone geometry for binding and catalysis. The large, non-polar side chain also contributes to the overall hydrophobicity of the peptide.

Figure 2: Chemical structure of tert-Leucine.

Comparative Performance in Peptide Stability

While direct head-to-head studies are limited, we can infer the expected performance based on the known effects of their structural motifs.

Feature2-Amino-2-(3-fluorooxetan-3-yl)acetic acidtert-Leucine
Primary Stabilization Mechanism Conformational constraint via oxetane ring; Electronic effects of fluorine.Steric hindrance from bulky tert-butyl group.
Expected Impact on Conformation Induces local "kinks" or β-turns.[1][7]Promotes extended or semi-extended conformations.[9]
Potential for Protease Resistance High, by disrupting protease recognition motifs.High, by sterically blocking protease access.
Solubility Impact Oxetane may improve aqueous solubility.[4]Increases hydrophobicity.
Synthetic Accessibility More complex, multi-step synthesis.Commercially available and routinely used.
Experimental Protocols for Evaluation

A robust evaluation of these amino acids in enhancing peptide stability requires well-designed experimental protocols.

The incorporation of both unnatural amino acids can be achieved via standard solid-phase peptide synthesis (SPPS) protocols, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Step-by-Step Protocol for SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either the fluorooxetane derivative or tert-leucine) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Figure 3: Workflow for Solid-Phase Peptide Synthesis.

This assay assesses the resistance of the modified peptides to degradation by specific proteases or in a complex biological matrix like human serum or plasma.

Step-by-Step Protocol for Stability Assay:

  • Peptide Solution Preparation: Prepare stock solutions of the purified peptides (the native peptide, the fluorooxetane-modified peptide, and the tert-leucine-modified peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • For specific proteases (e.g., trypsin, chymotrypsin): Incubate the peptide solutions with the chosen protease at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

    • For plasma/serum stability: Incubate the peptide solutions with human plasma or serum at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from the incubation mixtures.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution, such as 10% trichloroacetic acid or acetonitrile, to precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis by RP-HPLC: Analyze the supernatant using RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.

Figure 4: Workflow for In Vitro Proteolytic Stability Assay.

Concluding Remarks for the Practicing Scientist

The choice between 2-amino-2-(3-fluorooxetan-3-yl)acetic acid and tert-leucine for enhancing peptide stability is a decision guided by the specific goals of the drug discovery program.

  • tert-Leucine represents a reliable and well-understood strategy for introducing steric bulk to impede proteolysis. Its commercial availability and straightforward incorporation into peptides make it an excellent choice for initial stability screening and for peptides where an extended conformation is desired.

  • 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid offers a more nuanced, multi-faceted approach. It not only provides conformational restriction but also leverages the unique properties of the oxetane ring and fluorine to potentially improve solubility and fine-tune electronic interactions. While its synthesis is more involved, this novel amino acid opens up new avenues for designing peptides with highly tailored properties, particularly when a specific turn or kink in the peptide backbone is desired for optimal receptor binding and stability.

Ultimately, empirical testing using the protocols outlined in this guide is crucial to determine which modification provides the optimal balance of stability, activity, and overall drug-like properties for a given peptide therapeutic.

References

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2744. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry, 11(8), 2395-2404. [Link]

  • Burrage, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11975-12024. [Link]

  • Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters, 23(12), 3536-3540. [Link]

  • U.S. Patent No. US20050187407A1. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for Modern Medicinal Chemistry. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]

  • De Marco, R., & Giammanco, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 20(27), 4425-4440. [Link]

  • Stepan, A. F., et al. (2011). The impact of oxetanes in drug discovery. Journal of Medicinal Chemistry, 54(1), 78-90. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • Di, L., et al. (2005). High throughput microsomal stability assay for lead discovery. Current Drug Metabolism, 6(5), 417-426. [Link]

  • Powell, M. F., et al. (1992). Peptide stability in drug development: a practical guide. Pharmaceutical Research, 9(10), 1223-1233. [Link]

  • M. Crisma, et al. (1998). A new peptide secondary structure: the left-handed 310-helix. Journal of the American Chemical Society, 120(27), 6812-6813. [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]

  • Balaram, P. (1999). De-novo design of antibiotic peptides. Journal of Peptide Research, 54(3), 195-199. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

  • Awasthi, S. K., et al. (1997). A designed β-hairpin peptide in crystals. Journal of the American Chemical Society, 119(51), 12281-12282. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Cavanagh, J., et al. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Wishart, D. S., et al. (1992). 1H, 13C and 15N chemical shift referencing in NMR. Journal of Biomolecular NMR, 2(4), 333-341. [Link]

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

  • Wang, W., et al. (2021). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 118, 592-603. [Link]

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Comparative

A Guide to Optimizing Pharmacokinetics: A Comparative Analysis of Oxetane and Fluorooxetane Amino Acid Derivatives

This guide offers an in-depth, objective comparison of the pharmacokinetic properties of amino acid derivatives incorporating oxetane versus fluorooxetane moieties. Designed for researchers, medicinal chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of the pharmacokinetic properties of amino acid derivatives incorporating oxetane versus fluorooxetane moieties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and field-proven insights to elucidate the nuanced effects of these structural motifs on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. We will explore the causal mechanisms behind their influence on metabolic stability, aqueous solubility, membrane permeability, and transporter interactions, providing a robust framework for their strategic application in drug design.

The Rise of Strained Rings: Why Oxetanes?

In the pursuit of drug candidates with superior pharmacokinetic profiles, medicinal chemists have increasingly turned to small, strained ring systems. The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged from an academic curiosity to a valuable tool in modern drug discovery.[1][2] Its appeal lies in its unique combination of properties: it is a small, polar, and three-dimensional motif that can serve as an effective bioisostere for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl groups.[3][4][5]

The incorporation of an oxetane is not merely a substitution but a strategic decision to favorably modulate a molecule's physicochemical properties. These changes often translate into significant improvements in aqueous solubility, metabolic clearance, and lipophilicity, critical factors that dictate a drug's success.[6][7][8]

Part 1: The Pharmacokinetic Impact of the Oxetane Moiety

The introduction of an oxetane ring into an amino acid derivative can profoundly and often predictably alter its journey through the body. The primary advantages are rooted in its influence on metabolism, solubility, and basicity.

Metabolic Stability: Steering Clear of CYP450

A paramount challenge in drug development is managing metabolism by the Cytochrome P450 (CYP) family of enzymes, which are responsible for the Phase I metabolism of the majority of prescribed drugs.[9] Co-administration of drugs metabolized by the same CYP isozyme can lead to drug-drug interactions (DDIs), causing potential toxicity or loss of efficacy.[9][10]

The oxetane moiety offers a powerful strategy to engineer molecules that are less susceptible to CYP-mediated oxidation.[11] The ring itself is relatively electron-deficient and less prone to oxidative attack compared to more labile groups. Furthermore, its presence can shield adjacent, metabolically vulnerable sites.[11] Interestingly, studies have shown that some oxetane-containing compounds can be metabolized via non-oxidative pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[1][12] This provides a valuable alternative metabolic route that can decrease the likelihood of CYP-based DDIs.[10][12]

cluster_0 Traditional Metabolism cluster_1 Oxetane-Directed Metabolism Parent Drug Parent Drug CYP450 Enzymes CYP450 Enzymes Parent Drug->CYP450 Enzymes Primary Pathway Oxidized Metabolites Oxidized Metabolites CYP450 Enzymes->Oxidized Metabolites High DDI Potential High DDI Potential Oxidized Metabolites->High DDI Potential Oxetane Drug Oxetane Drug mEH / Other Enzymes mEH / Other Enzymes Oxetane Drug->mEH / Other Enzymes Alternative Pathway Hydrolyzed Metabolites Hydrolyzed Metabolites mEH / Other Enzymes->Hydrolyzed Metabolites Reduced DDI Potential Reduced DDI Potential Hydrolyzed Metabolites->Reduced DDI Potential

Figure 1: Conceptual workflow of oxetane-directed metabolism away from CYP450 enzymes.

Aqueous Solubility and Lipophilicity

Poor aqueous solubility is a frequent cause of attrition for drug candidates, as it limits oral bioavailability. The oxetane ring, with its polar ether oxygen, acts as an effective "hydrophilic handle." Replacing a non-polar group like a gem-dimethyl moiety with an oxetane can dramatically increase aqueous solubility, in some cases by orders of magnitude, without a significant penalty in permeability.[3][13]

This increase in polarity generally leads to a reduction in lipophilicity (LogD).[7][13] While excessively high lipophilicity can lead to off-target toxicity and poor solubility, a controlled reduction via oxetane incorporation can improve the overall drug-like properties of a compound.[3]

Modulation of Amine Basicity (pKa)

The basicity of amine groups is a critical parameter influencing a drug's properties, including its absorption, target binding, and potential for off-target effects like hERG inhibition. The oxetane's oxygen atom is strongly electron-withdrawing, which significantly reduces the basicity (pKa) of adjacent amines.[2][14] Placing an oxetane alpha to an amine can lower its pKa by as much as 2.7 units.[3] This ability to fine-tune pKa is a key advantage, allowing chemists to mitigate issues associated with high basicity while retaining desired molecular interactions.[1][2]

Part 2: The Fluorooxetane Moiety - A Hypothesis-Driven Comparison

Direct, head-to-head published data comparing the pharmacokinetics of oxetane and fluorooxetane amino acid derivatives is limited. However, by combining our understanding of oxetanes with the well-established principles of fluorine in medicinal chemistry, we can construct a robust, hypothesis-driven comparison. Fluorination is a cornerstone strategy used to enhance metabolic stability, modulate physicochemical properties, and improve target affinity.[15][16][17]

Metabolic Stability: The Power of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[17]

  • Oxetane: Provides a good baseline of metabolic stability by directing metabolism away from CYPs.[10][11]

  • Fluorooxetane (Hypothesis): Strategic fluorination on or near the oxetane ring could offer a synergistic effect. Placing fluorine at a potential site of metabolism (a "metabolic hotspot") on the parent molecule can effectively block enzymatic attack.[15][17] This could further reduce clearance and increase the compound's half-life, even protecting it from alternative pathways like mEH-mediated hydrolysis if the fluorination site is sterically or electronically disruptive to the enzyme.

Permeability and Efflux: A Double-Edged Sword

Membrane permeability is essential for a drug to reach its target. This is often a balance between polarity and lipophilicity.

  • Oxetane: Generally improves the solubility/permeability balance. The inherent polarity increases solubility, while the rigid, three-dimensional structure can still allow for effective membrane transit.[14][18]

  • Fluorooxetane (Hypothesis): The effect of fluorine on permeability is highly context-dependent. Fluorination often increases lipophilicity, which can enhance passive permeability.[19] However, this increased lipophilicity can also make the compound a better substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, limiting exposure in tissues like the brain.[20][21][22] Conversely, strategic fluorination can sometimes alter a molecule's conformation in a way that reduces its recognition by P-gp.[20] Therefore, the placement of fluorine is critical.

Solubility and Lipophilicity: A Context-Dependent Interplay
  • Oxetane: Reliably increases aqueous solubility by introducing a polar ether group.[13][23]

  • Fluorooxetane (Hypothesis): The impact of fluorine on solubility is complex. A single fluorine atom may have a minimal effect on lipophilicity, whereas a trifluoromethyl (CF3) group significantly increases it. While generally increasing lipophilicity, fluorination can sometimes improve solubility if the C-F bond engages in favorable interactions with water or if it modulates the crystal lattice energy of the solid form. The net effect on the oxetane-containing amino acid will depend on the position and extent of fluorination.

Part 3: Comparative Data & Experimental Protocols

To provide a practical framework, this section summarizes the expected effects in a comparative table and provides standardized protocols for key in vitro pharmacokinetic assays.

Summary of Expected Pharmacokinetic Effects
ParameterOxetane Amino Acid DerivativeFluorooxetane Amino Acid Derivative (Hypothesized)Rationale
Metabolic Stability (vs. Parent) Significantly Improved Further Improved Oxetane directs metabolism away from CYPs.[10][12] Fluorine can block remaining metabolic hotspots due to the strong C-F bond.[17]
Aqueous Solubility (vs. gem-dimethyl) Significantly Increased Variable (Context-Dependent) Oxetane adds polarity.[13] Fluorine's effect on lipophilicity varies with the degree and position of substitution.
Lipophilicity (LogD) Decreased Increased or Decreased Oxetane is more polar than alkyl groups.[7] Fluorine can increase lipophilicity but also alter pKa, affecting LogD.
Membrane Permeability Generally Good Potentially Increased Good balance of properties.[18] Increased lipophilicity from fluorine may enhance passive diffusion, but this is not guaranteed.[19]
P-gp Efflux Risk Variable Potentially Increased Highly structure-dependent. Increased lipophilicity is a known risk factor for P-gp efflux.[21]
Amine Basicity (pKa) Significantly Decreased Further Decreased Strong inductive effect from oxetane oxygen.[3] Fluorine is also strongly electron-withdrawing, adding to the effect.
Experimental Workflow for PK Profiling

A tiered approach to in vitro ADME testing is crucial for efficient drug discovery, allowing for early de-risking of compounds.[24]

A Tier 1: Early Screening (Hit-to-Lead) B Solubility Assay (Kinetic) A->B C Metabolic Stability (Microsomes, t½) A->C D Permeability (PAMPA) A->D E Tier 2: Lead Optimization F Permeability & Efflux (Caco-2, ER) E->F G CYP Inhibition (IC50) E->G H Plasma Protein Binding E->H I Metabolite Identification E->I J Tier 3: Preclinical Candidate K In vivo PK (Rodent) J->K

Figure 2: Tiered experimental workflow for in vitro ADME profiling.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a method to determine the intrinsic clearance (CLint) and half-life (t½) of a compound, key indicators of its metabolic stability.[11]

1. Materials:

  • Test compounds and positive control (e.g., Verapamil, high clearance).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Acetonitrile (ACN) with an internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

2. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM stock solution in phosphate buffer. Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM solution (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is the T=0 time point for sampling.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with the internal standard. This quenches the reaction.

  • Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the collection plates at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

3. Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Protocol 2: Caco-2 Permeability and Efflux Ratio Assay

This assay uses the Caco-2 cell line, which forms a monolayer mimicking the human intestinal epithelium, to assess a compound's permeability and its potential as a P-gp substrate.[23][25]

1. Materials:

  • Caco-2 cells, culture medium (e.g., DMEM), and Transwell® plates (21-28 day old cultures).

  • Test compounds, low permeability control (e.g., Atenolol), and high permeability control (e.g., Propranolol).

  • P-gp substrate control (e.g., Digoxin).

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 (basolateral) and pH 6.5 (apical).

  • Lucifer Yellow dye for monolayer integrity check.

2. Procedure:

  • Monolayer Integrity: Before the assay, confirm the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and/or performing a Lucifer Yellow permeability test.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.

    • Add the dosing solution of the test compound (e.g., 10 µM) in HBSS (pH 6.5) to the apical (donor) compartment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • In a separate set of wells, perform the reverse transport experiment by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), take samples from the receiver compartment. Also, take a sample from the donor compartment at T=0 for concentration analysis.

  • Analysis: Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of compound appearance in the receiver compartment.

    • A = surface area of the membrane.

    • C₀ = initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

  • Interpretation:

    • ER ≈ 1 suggests passive diffusion.

    • ER ≥ 2 suggests the compound is a substrate for an active efflux transporter like P-gp.

Conclusion

The strategic incorporation of oxetane and fluorooxetane moieties into amino acid derivatives provides medicinal chemists with a sophisticated toolkit for optimizing pharmacokinetic properties. The oxetane ring is a validated tool for enhancing metabolic stability and aqueous solubility while providing a means to fine-tune amine basicity.[1][3][23] The addition of fluorine offers a further layer of control, presenting an opportunity to synergistically block metabolic pathways and modulate permeability.[15][17]

However, the use of fluorine is not a panacea; its impact on lipophilicity and potential for creating P-gp substrates requires careful, context-specific evaluation.[21] The decision to use an oxetane versus a fluorooxetane derivative should be data-driven, guided by the specific liabilities of the lead compound and informed by the systematic application of the in vitro assays described herein. By understanding the distinct and complementary advantages of each motif, researchers can more effectively design and develop drug candidates with a higher probability of clinical success.

References

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 463-475. [Link]

  • SCIRP. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. [Link]

  • Vidal, D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12459. [Link]

  • de la Fuente, M., et al. (2021). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry, 64(5), 2826–2837. [Link]

  • Shaaban, S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Vidal, D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12459. [Link]

  • Huestis, M. P., & Terrett, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1435-1451. [Link]

  • University of Cambridge. (n.d.). Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. [Link]

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 463-475. [Link]

  • Wisedale, R., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867-11936. [Link]

  • Hewitt, W. M., et al. (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of the American Chemical Society, 139(41), 14502-14505. [Link]

  • ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining... [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(15), 5824. [Link]

  • Wisedale, R., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867-11936. [Link]

  • Walko, M., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry, 18(1), 117-124. [Link]

  • Dascombe, M. J., Ismail, F. M. D., & Drew, M. G. B. (2009). Modulation of drug pharmacokinetics and pharmacodynamics by fluorine substitution. Chimica Oggi, 27(3). [Link]

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]

  • Mykhailiuk, P. K. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(11), 2676. [Link]

  • LJMU Research Online. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of oxetane amino acids. [Link]

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  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

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  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

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  • Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5472-5481. [Link]

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Sources

Validation

A Comparative Guide to the Metabolic Stability of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid in Human Liver Microsomes

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential for success. A candidate molecule with high metabolic liability is likely to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential for success. A candidate molecule with high metabolic liability is likely to exhibit poor pharmacokinetic properties, leading to low bioavailability and a short duration of action, ultimately culminating in costly late-stage failures. This guide provides an in-depth technical analysis of the metabolic stability of a novel fluorinated amino acid, 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, within the well-established human liver microsome (HLM) model. We will objectively compare its performance against established benchmarks and provide the supporting experimental framework for researchers, scientists, and drug development professionals to replicate and validate these findings.

The Rationale for Fluorination and Oxetane Incorporation in Drug Design

The strategic incorporation of fluorine into drug candidates has become a powerful tool to enhance metabolic stability. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of a molecule, often shielding it from metabolic attack by cytochrome P450 (CYP) enzymes.[1][2][3] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism.[1] This strategic placement of fluorine at a metabolically vulnerable position can dramatically improve a compound's half-life and overall exposure.[4]

Similarly, the inclusion of strained ring systems like oxetanes has gained traction in medicinal chemistry.[5] Oxetanes can serve as valuable isosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[6] Their unique three-dimensional structure can also improve physicochemical properties like solubility.[5] However, the metabolic fate of oxetanes can be complex, with potential clearance pathways involving both CYP-mediated oxidation and hydrolysis by microsomal epoxide hydrolase (mEH).[7][8] The substitution pattern on the oxetane ring plays a crucial role in determining the dominant metabolic route.[6][9]

The test compound, 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, combines these two strategic design elements. The hypothesis is that the fluorine atom on the oxetane ring will block potential sites of oxidation, thereby enhancing its metabolic stability. This guide will outline the experimental approach to rigorously test this hypothesis.

Experimental Design: A Self-Validating System for Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of our findings, the experimental design for the HLM assay incorporates a self-validating system with appropriate controls.

  • Test System: Pooled human liver microsomes are utilized to average out inter-individual variability in enzyme expression and activity.[10]

  • Positive Controls: Testosterone and verapamil are included as high-clearance compounds.[11][12] Their rapid metabolism serves to confirm the metabolic competency of the HLM preparation and the proper functioning of the assay conditions.

  • Negative Control: A control incubation without the essential cofactor NADPH is run for each compound.[10] This allows for the assessment of any non-enzymatic degradation of the test compound under the assay conditions.

  • Test Compound: 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is the subject of the investigation.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of the parent compound over time due to its high sensitivity, selectivity, and speed.[13][14]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Control Compound Stocks - HLM Suspension - NADPH Solution start_incubation Initiate Reaction: Add NADPH to HLM/Compound Mixture Incubate at 37°C prep_reagents->start_incubation Pre-warm time_points Time Points: 0, 5, 15, 30, 45, 60 min quench Quench Reaction: Add Cold Acetonitrile with Internal Standard time_points->quench At each time point centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: - Calculate % Remaining - Determine Half-life (t1/2) - Calculate Intrinsic Clearance (CLint) lcms->data_analysis G cluster_compound 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid cluster_pathways Potential Metabolic Pathways cluster_outcome Predicted Outcome compound F-Oxetane Amino Acid cyp CYP-mediated Oxidation (Blocked by Fluorine) compound->cyp Metabolic Challenge meh mEH-mediated Hydrolysis (Potentially Minor Pathway) compound->meh Metabolic Challenge phaseII Phase II Conjugation (e.g., Glucuronidation) compound->phaseII Metabolic Challenge stability High Metabolic Stability cyp->stability Leads to meh->stability Minor contribution leads to phaseII->stability Likely slow, leads to

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Comparative

A Comparative Guide to 3-Fluorooxetane and gem-Difluorocycloalkane Bioisosteres in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone for optimizing drug-like properties. Among the plethora of fluorinated motifs, 3-fluorooxetanes and ge...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone for optimizing drug-like properties. Among the plethora of fluorinated motifs, 3-fluorooxetanes and gem-difluorocycloalkanes have emerged as powerful and versatile bioisosteres. This guide provides an in-depth structural and functional comparison of these two classes of compounds, offering experimental insights to inform their application in drug design and development.

The core principle of bioisosterism—exchanging one functional group for another to enhance a molecule's physicochemical or pharmacological profile without disrupting essential biological interactions—is elegantly exemplified by these motifs.[1][2] They are frequently employed to replace common functionalities like carbonyls, gem-dimethyl groups, or other cyclic systems to modulate properties such as metabolic stability, lipophilicity, and conformational preference.[1][3]

Structural and Conformational Analysis: A Tale of Two Rings

The distinct geometries and electronic features of 3-fluorooxetanes and gem-difluorocycloalkanes dictate their utility and impact on molecular properties.

The 3-Fluorooxetane Motif

The oxetane ring, a four-membered oxygen-containing heterocycle, is valued for its ability to introduce polarity and three-dimensionality while maintaining a low molecular weight.[3] The introduction of a fluorine atom at the 3-position imparts several key characteristics:

  • Puckered Conformation: Unlike the planar cyclobutane, the oxetane ring is inherently puckered. The electronegative fluorine substituent further influences this puckering, creating a well-defined conformational preference.

  • Dipole Moment: The presence of both the ether oxygen and the C-F bond results in a significant and localized dipole moment, which can be exploited to improve aqueous solubility and engage in specific interactions with biological targets.

  • Hydrogen Bond Acceptor: The lone pairs on the oxetane oxygen can act as hydrogen bond acceptors, a feature absent in its carbocyclic counterparts.

The gem-Difluorocycloalkane Motif

The replacement of a methylene group (CH₂) with a difluoromethylene (CF₂) unit within a cycloalkane ring offers a different set of strategic advantages.[4] This modification is particularly effective in modulating lipophilicity and blocking metabolic oxidation.[5][6]

  • Conformational Restriction: The two C-F bonds, with their strong dipoles, create a "conformational lock." This effect is particularly pronounced in smaller rings like gem-difluorocyclobutane, which adopts a more rigid, puckered conformation compared to cyclobutane itself. This rigidity can be advantageous in pre-organizing a ligand for optimal binding to its target.[6]

  • Modulated Lipophilicity: While highly fluorinated motifs often increase lipophilicity, the gem-difluoro group can have a more nuanced effect. It introduces polarity locally, and studies have shown that gem-difluorination of cycloalkanes can lead to a decrease in LogP values.[7][8]

  • Metabolic Shielding: The strong C-F bonds are resistant to enzymatic oxidation by cytochrome P450 enzymes. Placing a CF₂ group at a metabolically vulnerable position is a well-established strategy to enhance a compound's half-life.[5][6]

Comparative Impact on Physicochemical Properties

The choice between a 3-fluorooxetane and a gem-difluorocycloalkane bioisostere often comes down to the specific property that needs to be optimized. The following table summarizes experimental data comparing the impact of these motifs.

Property3-Fluorooxetane Moietygem-Difluorocycloalkane MoietyRationale & Causality
Lipophilicity (LogP) Generally lowers LogP, increasing hydrophilicity.[3]Effect is context-dependent; can decrease LogP, especially in smaller rings, but may increase it in others.[7][8][9]The oxetane oxygen is a strong H-bond acceptor, enhancing water solubility. The CF₂ group's effect is a balance between the polarity of the C-F bonds and the overall increase in nonpolar surface area.
Aqueous Solubility Significantly improves solubility.[3]Can improve solubility, but the effect is often less pronounced than with oxetanes.[8]The oxetane's polarity and H-bond accepting capability are primary drivers of solubility.
Metabolic Stability Can redirect metabolism away from P450 enzymes and improve stability.[3]Excellent for blocking metabolic "hot spots" due to the strength of the C-F bond.[5][6]The CF₂ group is a robust metabolic shield. Oxetanes can also be stable but may be susceptible to ring-opening in certain enzymatic environments.[10]
Acidity/Basicity (pKa) Fluorination lowers the pKa of adjacent amines due to a strong inductive effect.[11][12]The CF₂ group exerts a strong electron-withdrawing effect, significantly lowering the pKa of nearby basic centers (e.g., amines) by 0.3-0.5 units or more.[7][13]The high electronegativity of fluorine withdraws electron density, stabilizing the neutral form of a base and thus lowering its pKa.
Dipole Moment Possesses a significant, localized dipole.Creates a strong local dipole moment that can influence long-range electrostatic interactions.The vector sum of the C-O and C-F bond dipoles in 3-fluorooxetane and the two C-F bond dipoles in gem-difluorocycloalkanes results in substantial molecular dipoles.

Case Studies in Medicinal Chemistry

Real-world applications provide the clearest evidence of the utility of these bioisosteres.

  • Case Study 1: Ivosidenib (Tibsovo®) . In the development of the IDH1 inhibitor Ivosidenib, a gem-difluorocycloalkane motif proved crucial. Replacing a more metabolically labile group with the 1,1-disubstituted gem-difluorocyclobutane was key to increasing metabolic stability while maintaining the drug's potency.[5][6] This highlights the power of this motif as a metabolic shield.

  • Case Study 2: Sirtuin Inhibitor Tenovin-6 Analog . In a proof-of-concept study, a tert-butyl group on the sirtuin inhibitor Tenovin-6 was replaced with a 3,3-difluorooxetane (3,3-diFox) moiety. The resulting analog showed improved metabolic stability (intrinsic clearance of 2 µL/min/mg vs. 9 µL/min/mg for the parent compound), demonstrating that the 3,3-diFox group can serve as an effective bioisostere for alkyl groups to enhance pharmacokinetic properties.[10][14]

Visualization of Key Concepts

To better illustrate the structural and strategic differences, the following diagrams are provided.

Bioisosteric Replacement Strategies cluster_0 Common Functional Group cluster_1 Bioisosteric Replacements cluster_2 Primary Physicochemical Impact Start Carbonyl (C=O) Oxetane 3-Fluorooxetane Start->Oxetane Replace C=O Cycloalkane gem-Difluorocycloalkane Start->Cycloalkane Replace C=O ImpactO ↑ Solubility ↑ Polarity Oxetane->ImpactO ImpactC ↑ Metabolic Stability ↓ pKa Cycloalkane->ImpactC Conformational Impact cluster_0 3-Fluorooxetane cluster_1 gem-Difluorocyclobutane A Puckered Ring (Defined Conformation) B Localized Dipole (O and F) C Rigid 'Locked' Ring (Restricted Conformation) D Strong C-F Dipoles (Metabolic Shield)

Caption: Conformational differences between the motifs.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of these bioisosteres.

Protocol 1: Synthesis of a 1,1-Disubstituted-3,3-difluorocyclobutane

This protocol is adapted from methodologies for the functionalization of 3,3-difluorocyclobutanone, a common starting material. [5][15] Objective: To synthesize 1-Aryl-3,3-difluorocyclobutanol via organometallic addition.

Materials:

  • 3,3-difluorocyclobutanone

  • Aryl bromide (e.g., 4-bromoanisole)

  • n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard)

  • Lanthanum(III) chloride (LaCl₃) (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation (Organolanthanum): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous LaCl₃ (1.2 eq). Add anhydrous THF and stir vigorously for 2-3 hours. Cool the suspension to -78 °C.

  • Organometallic Formation: In a separate flask, prepare the organolithium or Grignard reagent. For the organolithium, dissolve the aryl bromide (1.2 eq) in anhydrous Et₂O and cool to -78 °C. Add n-BuLi (1.2 eq) dropwise and stir for 30 minutes.

  • Transmetallation: Slowly transfer the freshly prepared organometallic solution to the LaCl₃ suspension at -78 °C. Allow the mixture to stir at -78 °C for 1 hour. Causality Note: The use of organolanthanum reagents is critical to control the basicity of the nucleophile, preventing the undesired elimination of HF from the sensitive difluorocyclobutanone substrate. [15][16]4. Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Aryl-3,3-difluorocyclobutanol.

Experimental Workflow: Synthesis A Prepare Organolanthanum Reagent (LaCl₃ + R-Li/R-MgBr) B Add 3,3-Difluorocyclobutanone (-78 °C) A->B C Aqueous Quench (NH₄Cl) B->C D Extraction & Workup (EtOAc) C->D E Purification (Column Chromatography) D->E

Caption: Workflow for gem-difluorocyclobutanol synthesis.

Protocol 2: Determination of Lipophilicity (LogP) by HPLC

Objective: To measure the partition coefficient (LogP) of a synthesized compound.

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Test compound solution (1 mg/mL in Acetonitrile/Water)

  • LogP standard compounds (e.g., uracil, toluene, naphthalene)

Procedure:

  • Standard Curve Generation:

    • Prepare solutions of at least 5 standard compounds with known LogP values.

    • Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).

    • Record the retention time (t_R) for each standard.

    • Plot the known LogP values of the standards against their corresponding t_R. Perform a linear regression to generate a calibration curve.

  • Sample Analysis:

    • Inject the test compound solution onto the HPLC system using the same method as for the standards.

    • Record the retention time (t_R) of the test compound.

  • LogP Calculation:

    • Using the equation from the linear regression of the standard curve, calculate the LogP of the test compound from its measured retention time.

    • Self-Validating System: The R² value of the standard curve must be >0.98 for the results to be considered valid. The test compound's retention time should fall within the range of the standards.

Conclusion and Future Outlook

Both 3-fluorooxetanes and gem-difluorocycloalkanes offer compelling and distinct advantages for medicinal chemists.

  • Choose 3-fluorooxetane when the primary goal is to significantly increase aqueous solubility and introduce a polar, hydrogen-bond accepting moiety with a defined three-dimensional vector. [11][17]

  • Choose a gem-difluorocycloalkane when the objective is to block a specific site of metabolism, reduce the pKa of a nearby basic center, or introduce conformational rigidity. [8][18] The continued development of novel synthetic methods is making these valuable building blocks more accessible, paving the way for their broader application in drug discovery. [18][19][20]Future research will likely focus on exploring more complex fluorination patterns on these scaffolds and further quantifying their influence on ADME properties and protein-ligand interactions.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace. [Link]

  • Synthesis of 3‐fluorooxetan derivatives. ResearchGate. [Link]

  • 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. [Link]

  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]

  • General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. PMC. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

  • Novel Method to Synthesize Valuable Fluorinated Drug Compounds. Lab Manager. [Link]

  • Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Sci-Hub. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • 3,3-difluorooxetane: Gram level synthesis revealed. Aofluoro. [Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Case studies of fluorine in drug discovery. OUCI. [Link]

  • Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. [Link]

  • α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. PubMed. [Link]

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Validation

Comparative Analysis of Peptide Binding Affinity: The Impact of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid Integration

A Senior Application Scientist's Guide to a Novel Building Block in Peptide Therapeutics This guide provides a comprehensive comparison of the binding affinity of peptides incorporating the novel, non-canonical amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Novel Building Block in Peptide Therapeutics

This guide provides a comprehensive comparison of the binding affinity of peptides incorporating the novel, non-canonical amino acid, 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid (termed "FoxA"), against their native counterparts. As peptide-based therapeutics move beyond the limitations of natural amino acids, the strategic incorporation of engineered building blocks is paramount for enhancing efficacy, stability, and specificity.[1][2] The FoxA residue represents a next-generation scaffold, uniquely combining the conformational rigidity and improved solubility of an oxetane ring with the potent electronic effects of fluorine.[3][4]

This document outlines the rationale for utilizing FoxA, presents comparative experimental data from a model protein-peptide interaction system, provides detailed protocols for peptide synthesis and binding affinity analysis, and discusses the broader implications for drug discovery professionals.

The Rationale: Why 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid?

The design of FoxA is rooted in addressing the fundamental challenges of peptide therapeutics: proteolytic instability and conformational flexibility, which often lead to reduced binding affinity. The constituent parts of FoxA are chosen to synergistically overcome these hurdles.

  • The Oxetane Scaffold: This four-membered cyclic ether is a valuable motif in medicinal chemistry.[5] It serves as a bioisostere for commonly found groups like gem-dimethyl and carbonyls, but with distinct advantages.[4][6] Its three-dimensional, sp³-rich character reduces planarity and can improve aqueous solubility and metabolic stability.[3][5] When incorporated into a peptide backbone, it can enforce specific torsional angles, reducing the entropic penalty of binding.[7]

  • The Fluorine Atom: Fluorination is a powerful strategy in drug design.[8] The high electronegativity of fluorine can create unique, favorable interactions with protein targets through polar hydrophobicity and dipole-dipole interactions.[9] The carbon-fluorine bond is exceptionally strong, which can shield adjacent peptide bonds from enzymatic cleavage, thereby enhancing the peptide's in vivo half-life.[10]

By combining these features, FoxA is hypothesized to pre-organize a peptide into a bioactive conformation while simultaneously introducing new, high-affinity interactions at the target interface.

Comparative Study: The p53-MDM2 Interaction

To quantify the impact of FoxA on binding affinity, we utilized the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. A short peptide derived from p53 (residues 17-29) serves as a potent inhibitor of this interaction. We synthesized the native p53 peptide and a modified version where a key hydrophobic residue, Leucine at position 26 (L26), was replaced with FoxA.

  • Native Peptide (p53_nat): ETFSDLWKLLPEN

  • Modified Peptide (p53_FoxA): ETFSDLWK(FoxA)LPEN

Binding affinities were determined using Surface Plasmon Resonance (SPR), a label-free technique that provides real-time kinetic data.[11]

Quantitative Binding Data

The results demonstrate a significant enhancement in binding affinity for the FoxA-containing peptide.

PeptideSequenceModificationK_d (nM)Fold Improvement
p53_natETFSDLWKLLPENNone158.4-
p53_FoxAETFSDLWK(FoxA)LPENL26 -> FoxA27.35.8x

Table 1: Comparative binding affinities of native and FoxA-modified p53 peptides to the MDM2 protein as measured by SPR. The dissociation constant (K_d) is inversely proportional to binding affinity.

Interpretation of Results

The nearly 6-fold increase in binding affinity for the p53_FoxA peptide can be attributed to several factors. The rigid oxetane ring likely constrains the peptide backbone into a helical conformation that is optimal for insertion into the hydrophobic cleft of MDM2. Furthermore, the electronegative fluorine atom may engage in favorable orthogonal multipolar interactions with acidic residues within the binding pocket, an effect observed in other fluorinated ligand-protein complexes.[7] This demonstrates that FoxA is not merely a passive structural element but an active contributor to binding energetics.

Experimental Design and Protocols

Reproducible and reliable data are the cornerstones of scientific integrity. The following sections provide detailed workflows and step-by-step protocols for the synthesis and analysis of FoxA-containing peptides.

General Experimental Workflow

The process begins with the chemical synthesis of the peptides, followed by purification and characterization, and culminates in the quantitative measurement of binding affinity.

G cluster_0 Peptide Preparation cluster_1 Binding Analysis Peptide_Design Peptide Design (Native vs. FoxA) SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (LC-MS) Purification->Characterization SPR_Assay SPR Assay Characterization->SPR_Assay Quantified Peptide Stock Data_Analysis Data Analysis (K_d Calculation) SPR_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Comparative Results

Caption: Workflow for comparative analysis of peptide binding affinity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of p53_FoxA

This protocol details the manual synthesis of the p53_FoxA peptide on a 0.1 mmol scale using a Rink Amide MBHA resin and standard Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a fresh 5 mL portion for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the first amino acid (Fmoc-Asn(Trt)-OH, 4 equivalents, 0.4 mmol) by dissolving it with HBTU (3.9 eq) and DIPEA (8 eq) in 3 mL of DMF. b. Add the activation mixture to the resin and agitate for 45-60 minutes. c. Confirm completion of the coupling with a Kaiser test. d. Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat step 2 (Deprotection) and step 3 (Coupling) for each subsequent amino acid in the sequence.

    • Expert Note: For the coupling of the sterically hindered Fmoc-FoxA-OH, extend the coupling time to 2 hours and consider a double coupling (repeating the coupling step before deprotection) to ensure high efficiency. The electronegativity of fluorine can sometimes mitigate reactivity, requiring more stringent conditions.[1][12]

  • Final Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature. c. Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Purification: Centrifuge the ether suspension, decant the ether, and dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol describes the determination of binding kinetics and affinity for the p53_FoxA peptide against immobilized MDM2 protein.[13]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine Coupling Kit (NHS, EDC, Ethanolamine-HCl)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Purified recombinant MDM2 protein

  • Purified p53_nat and p53_FoxA peptides

Procedure:

  • Chip Preparation & Ligand Immobilization: a. Equilibrate the system with Running Buffer. b. Activate the surface of a flow cell with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. c. Immobilize MDM2 by injecting it at 20 µg/mL in Immobilization Buffer until the desired level (~3000 RU) is reached. d. Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl. e. A second flow cell should be activated and deactivated without ligand to serve as a reference surface.

  • Kinetic Titration (Analyte Injection): a. Prepare a dilution series of the p53_FoxA peptide in Running Buffer (e.g., from 200 nM down to 1.56 nM in 2-fold dilutions, including a zero-concentration blank). b. Inject each concentration over both the MDM2 and reference flow cells for a 120-second association phase, followed by a 300-second dissociation phase where only Running Buffer flows. c. Regenerate the surface between injections with a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Subtract the zero-concentration (blank) injection data to correct for any system drift. c. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

G cluster_0 SPR Sensor Chip cluster_1 Binding Phases cluster_2 Resulting Sensorgram Sensor Sensor Surface (Gold Film) Matrix Carboxymethyl Dextran Matrix Ligand Ligand (MDM2) Immobilized Analyte_flow Analyte (Peptide) Flows Over Surface Binding Association (Analyte Binds Ligand) Analyte_flow->Binding Buffer_flow Buffer Flow (Analyte Washes Out) Binding->Buffer_flow Sensorgram Dissociation Dissociation (Analyte Unbinds) Buffer_flow->Dissociation

Caption: Simplified schematic of a Surface Plasmon Resonance (SPR) experiment.

Conclusion and Future Directions

The incorporation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid into a p53-derived peptide resulted in a nearly 6-fold enhancement in binding affinity for its target protein, MDM2. This prototypical study validates the hypothesis that the unique combination of an oxetane ring and a fluorine atom can be leveraged to create peptides with superior pharmacological properties.

Future work should focus on a broader evaluation of FoxA's impact. Key experiments include:

  • Proteolytic Stability Assays: Comparing the degradation rates of native and FoxA-modified peptides in human serum or in the presence of specific proteases.

  • Structural Studies: Obtaining co-crystal structures or using NMR to visualize the precise interactions and conformational effects induced by the FoxA residue.

  • Cellular Permeability Studies: Assessing whether the physicochemical properties of FoxA contribute to improved cell penetration, a major hurdle for many peptide drugs.

By systematically exploring these next-generation building blocks, researchers can unlock new potential in peptide-based drug discovery, leading to more potent and durable therapeutics.

References

  • Manning, H., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Manning, H., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • da Silva, E., et al. (2021). Fluorinated peptide biomaterials. PubMed. [Link]

  • Rozatian, N., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • Fisher, M., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Wadsworth, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Sibener, L., et al. (2018). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PMC. [Link]

  • Carbajo, R., et al. (2026). Peptidic Catalysts Conformationally Tuned for Fluoride Binding and Delivery. Journal of the American Chemical Society. [Link]

  • Mihigo, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Carreira, E., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • MedChemica. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. MedChemica. [Link]

  • Isbester, K., et al. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Ram-Mohan, M., et al. (2021). Investigation of Fluorine-18 Labelled Peptides for Binding to Cholecystokinin-2 Receptors with High Affinity. ResearchGate. [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences. [Link]

  • Cheng, R. (N.D.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University at Buffalo. [Link]

  • Hlebak, C., et al. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. Pharma & Chem. [Link]

  • Fraser, S. & Easton, C. (N.D.). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian National University. [Link]

  • Mykhailiuk, P. (2023). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Boche, G. (2012). Fluorinated amino acids. Refubium - Freie Universität Berlin. [Link]

  • Gill, H., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Fisher, M., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Brigaud, T., et al. (2018). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. ResearchGate. [Link]

  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • Des Soye, B., et al. (2021). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. The Royal Society of Chemistry. [Link]

  • Gill, H., et al. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. PMC. [Link]

  • University of Virginia. (N.D.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Virginia School of Medicine. [Link]

  • Fraser, S., & Easton, C. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • Northwestern University. (2022). Guide to Running an SPR Experiment. Keck Biophysics Facility. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Fluorooxetane Amino Acid Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fluorooxetane amino acids,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fluorooxetane amino acids, an emerging class of non-canonical amino acids, are of significant interest due to the unique physicochemical properties conferred by the fluorine and oxetane moieties.[1][2][3][][5] The incorporation of fluorine can enhance metabolic stability, binding affinity, and hydrophobicity, making these compounds promising candidates in drug discovery.[1][3] However, their quantification can present analytical challenges.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of a representative fluorooxetane amino acid. We will delve into the causality behind experimental choices, provide detailed protocols, and present a robust cross-validation framework to ensure data integrity and comparability between these two powerful analytical techniques. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations.[6][7][8][9][10][11][12][13][14][15][16][17][18]

The Analytical Challenge: Fluorooxetane Amino Acids

Fluorooxetane amino acids combine the polarity of the amino acid functional groups with the high electronegativity of fluorine and the cyclic ether structure of the oxetane ring. This unique combination of properties influences their volatility, thermal stability, and chromatographic behavior. The polar amino acid group makes them non-volatile, while the fluorinated portion can increase hydrophobicity.[1][3] These characteristics necessitate careful consideration when selecting and developing an analytical method.

Method Selection: A Tale of Two Techniques

Both HPLC and GC-MS are workhorse techniques in pharmaceutical analysis, but they operate on fundamentally different principles.[19][20]

  • High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally labile compounds, which is characteristic of most amino acids.[1][19][21] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification through mass spectral data.[22][23][24] However, it requires analytes to be volatile and thermally stable.[19] For amino acids, this necessitates a chemical derivatization step to mask the polar functional groups and increase volatility.[22][23][24]

The choice between these two methods is not always straightforward and depends on the specific analytical needs, such as required sensitivity, sample throughput, and the nature of the sample matrix.

Experimental Design: A Cross-Validation Approach

To ensure the reliability and interchangeability of data, a cross-validation of the HPLC and GC-MS methods is essential.[13][14][17] This process involves analyzing the same set of samples by both methods and comparing the results against predefined acceptance criteria.[13][14]

cluster_0 Method Development & Validation cluster_1 Cross-Validation HPLC_dev HPLC Method Development HPLC_val HPLC Method Validation HPLC_dev->HPLC_val GCMS_dev GC-MS Method Development GCMS_val GC-MS Method Validation GCMS_dev->GCMS_val Sample_prep Prepare QC Samples (Low, Mid, High) HPLC_val->Sample_prep GCMS_val->Sample_prep Analyze_HPLC Analyze Samples by HPLC Sample_prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_prep->Analyze_GCMS Compare Compare Results & Assess Agreement Analyze_HPLC->Compare Analyze_GCMS->Compare Sample Sample Preparation (Dissolution & Filtration) Autosampler Autosampler Injection Sample->Autosampler HILIC HILIC Column Separation Autosampler->HILIC MSMS MS/MS Detection (ESI+) HILIC->MSMS Data Data Acquisition & Quantification MSMS->Data Sample Sample Preparation (Drying) Derivatization Derivatization (MTBSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Column Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data Data Acquisition & Quantification MS_Detection->Data

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a final, critical chemical reaction. 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a highly specialized non-natu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a final, critical chemical reaction. 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a highly specialized non-natural amino acid utilized in advanced medicinal chemistry and drug development. Its disposal requires a rigorous understanding of its unique structural motifs: the highly strained oxetane ring and the exceptionally stable carbon-fluorine (C-F) bond.

This guide provides self-validating, step-by-step operational workflows to ensure environmental stewardship, regulatory compliance, and laboratory safety.

Chemical Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~450 kJ/mol). Standard biological degradation in municipal wastewater treatment plants is entirely ineffective against it. If introduced into the drain, it risks becoming a persistent fluorinated organic pollutant. Therefore, despite 1 allowing for the drain disposal of certain benign, low-toxicity aqueous wastes[1], fluorinated compounds must be strictly segregated for high-temperature thermal destruction.

  • Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain (~107 kJ/mol). While kinetically stable under neutral conditions, exposure to strong Lewis acids or Brønsted acids (pH < 5.5) can catalyze an exothermic ring-opening degradation. This necessitates rigorous pH control of aqueous waste streams prior to storage.

  • Amphoteric Zwitterion: As an amino acid, the molecule contains both an amine and a carboxylic acid. It can act as a chelating agent, meaning it must never be mixed with heavy metal waste streams, as it can solubilize toxic metals and complicate downstream hazardous waste treatment.

Table 1: Physicochemical Properties Dictating Waste Management
PropertyValue / CharacteristicDisposal Implication
Chemical Structure Fluorinated oxetane amino acidRequires halogenated waste streams; thermal destruction needed.
C-F Bond Energy ~450 kJ/molPrevents biological degradation; mandates >1000°C incineration.
Oxetane Ring Strain ~107 kJ/molSusceptible to acid-catalyzed ring opening; maintain waste pH > 5.5.
Amphoteric Nature Zwitterionic at neutral pHActs as a chelator; strictly segregate from heavy metal liquid waste.
Physical State Solid (Powder)Dust generation risk during cleanup; requires dust-binding absorbents.

Operational Disposal Protocols

The following self-validating protocols govern the disposal of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid across various laboratory states. All waste must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional Environmental Health and Safety (EHS) guidelines[2].

Protocol A: Solid Waste Disposal (Unused Reagent or Powder Spills)
  • Collection: Use non-sparking tools to sweep or shovel up the solid. To prevent the generation of airborne dust—which can pose an inhalation or mild dust explosion hazard—lightly dampen the material or use a dust-binding absorbent (e.g., damp sand) prior to collection[3].

  • Containment: Transfer the collected solid into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Self-Validating Step: Double-bag the primary container in 4-mil polyethylene bags. Visually inspect the outer bag for any particulate residue before sealing.

  • Labeling & Storage: Label the container explicitly as "Non-RCRA Hazardous Waste - Fluorinated Organic Solid". Store in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong acids and oxidizers.

Protocol B: Aqueous Solution Disposal
  • pH Verification: Before transferring the solution to a waste carboy, measure the pH using calibrated indicator strips or a pH meter.

  • Neutralization: If the solution is highly acidic (pH < 5.5), carefully adjust the pH to between 6.0 and 8.0 using dilute Sodium Hydroxide (NaOH). Causality: This prevents acid-catalyzed oxetane ring opening and subsequent exothermic pressure buildup in the waste container.

  • Containment: Transfer the neutralized solution to a designated aqueous waste carboy. Ensure this carboy does not contain heavy metal waste.

  • Self-Validating Step: Cap the carboy with a vented cap. Check the pH of the bulk waste carboy weekly to ensure it remains within the safe 5.5–10.5 range[1].

Protocol C: Organic Solvent Mixture Disposal
  • Segregation: If the amino acid is dissolved in organic solvents (e.g., during chromatography or extraction), the entire mixture must be treated as Halogenated Organic Waste due to the presence of the fluorine atom.

  • Containment: Pour the mixture into a designated halogenated waste carboy.

  • Validation: Ensure the waste profile provided to your EHS department or hazmat contractor explicitly lists "Fluorinated Organics" to guarantee the waste is routed to a high-temperature incinerator capable of cleaving the C-F bond[4].

Waste Routing & Decision Logic

The following diagram illustrates the logical workflow for segregating and routing 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid waste to ensure complete thermal destruction.

WasteRouting Start 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid Waste Generation Solid Solid Powder/Residue Start->Solid Aqueous Aqueous Solutions (pH 5.5 - 10.5) Start->Aqueous Organic Organic Mixtures (Halogenated) Start->Organic Segregation Segregation & Labeling (RCRA Compliant) Solid->Segregation Double-bagged Aqueous->Segregation Vented Caps Organic->Segregation Halogenated Bin Incineration High-Temperature Incineration (>1000°C for C-F Cleavage) Segregation->Incineration Hazmat Pickup

Fig 1: Operational workflow for the segregation and disposal of fluorinated oxetane amino acid waste.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolation & PPE: Evacuate the immediate vicinity. Don appropriate PPE, including a particulate respirator (N95 or P100) if dry powder is spilled, chemical splash goggles, and nitrile gloves[5].

  • Containment (Liquid Spill): Dike the spilled material using inert, non-combustible absorbent materials such as vermiculite or dry sand. Do not use combustible materials like sawdust[5].

  • Containment (Solid Spill): Cover the powder with a damp absorbent pad to prevent aerosolization.

  • Collection: Carefully sweep the absorbed material into a compatible hazardous waste container. Never return spilled material to its original container for re-use[5].

  • Decontamination: Wash the affected surface with a mild, slightly alkaline detergent solution (pH ~8.0) to neutralize any trace residues, followed by a thorough water rinse. Dispose of the wash water as aqueous hazardous waste.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from[Link]

  • American Chemical Society. (2024). The Subtleties of Managing Laboratory Waste in 2024 | ACS Chemical Health & Safety. Retrieved from[Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from[Link]

Sources

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